Methyl caffeate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGKNIVPVPPX-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030290 | |
| Record name | Methyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3843-74-1 | |
| Record name | Caffeic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Caffeate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl Caffeate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of Methyl Caffeate, Including Experimental Protocols and Signaling Pathway Diagrams.
Introduction
This compound is a naturally occurring phenolic compound that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As an ester of caffeic acid, it is found in various plant species, including Solanum torvum (Turkey berry) and Polygonum amplexicaule.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its anti-inflammatory and antidiabetic effects. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are provided to support further research and development.
Chemical Structure and Identification
This compound is systematically named methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.[2][3] It is characterized by a phenylpropanoid structure, featuring a catechol group (3,4-dihydroxybenzene) attached to a methyl acrylate moiety.
Figure 1. 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[3] |
| CAS Number | 3843-74-1 |
| Molecular Formula | C₁₀H₁₀O₄[3] |
| SMILES | COC(=O)/C=C/c1cc(O)c(O)cc1 |
| InChI | InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+[3] |
| InChIKey | OCNYGKNIVPVPPX-HWKANZROSA-N[3] |
Physicochemical Properties
This compound is a solid at room temperature and exhibits solubility in various organic solvents. A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 194.18 g/mol [3] |
| Melting Point | 158-161 °C |
| Boiling Point | 368 °C |
| Solubility | Soluble in DMSO, methanol, acetone, ethyl acetate.[4] |
| Appearance | White to off-white crystalline powder |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 3: Spectral Data for this compound
| Technique | Key Data |
| UV-Vis (in Methanol) | λmax: 328 nm |
| ¹H NMR (600 MHz, d₆-DMSO) | δ 12.10 (1H, s, -COOH), 9.53 (1H, s, -OH), 9.13 (1H, s, -OH), 7.42 (1H, d, J = 15.6 Hz, H-7), 7.02 (1H, d, J = 1.8 Hz, H-6), 6.96 (1H, dd, J = 8.4, 1.8 Hz, H-2), 6.75 (1H, d, J = 8.4 Hz, H-3), 6.16 (1H, d, J = 15.6 Hz, H-8)[1] |
| ¹³C NMR (125 MHz, d₆-DMSO) | δ 167.9 (C-9), 149.1 (C-5), 146.5 (C-7), 145.9 (C-4), 127.4 (C-1), 122.5 (C-2), 116.4 (C-8), 115.1 (C-3), 51.5 (CH₂O)[1] |
| IR (ATR-Neat) | Characteristic peaks for O-H, C=O, C=C, and C-O stretching. |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and antidiabetic properties being the most extensively studied.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It significantly attenuates the release of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs).[5] The underlying mechanism involves the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.[5]
Antidiabetic Activity
The antidiabetic effects of this compound are attributed to its ability to improve glucose homeostasis. Studies have shown that it can enhance glucose-stimulated insulin secretion from pancreatic β-cells.[6] This is mediated through the upregulation of the IRS-2/PI3K/Akt signaling pathway, which plays a crucial role in β-cell function and survival.[6][7][8] Furthermore, this compound has been observed to upregulate the expression of GLUT4, a key glucose transporter in skeletal muscle, thereby facilitating glucose uptake from the blood.[9][10]
Experimental Protocols
Isolation of this compound from Polygonum amplexicaule
This protocol describes the extraction and isolation of this compound from the dried root tubers of Polygonum amplexicaule.[1][11]
Materials:
-
Dried and powdered root tubers of Polygonum amplexicaule
-
95% Ethanol
-
Petroleum ether
-
Ethyl acetate
-
n-Butanol
-
Silica gel for column chromatography
-
Hexane
-
Acetone
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature. Filter and concentrate the extract under reduced pressure using a rotary evaporator.
-
Fractionation: Suspend the crude ethanol extract in a 9:1 mixture of water and methanol. Perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elution: Elute the column with a step gradient of hexane and acetone (e.g., 9:1, 8:2, 7:3 v/v).
-
Isolation: Collect the fractions and monitor by thin-layer chromatography. Combine the fractions containing this compound and concentrate to yield the purified compound.
References
- 1. academicjournals.org [academicjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation of this compound and flacourtin from Flacourtia jangomas with comprehensive in-vitro and in-vivo pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antihyperglycemic activity and antidiabetic effect of this compound isolated from Solanum torvum Swartz. fruit in streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. discovery.researcher.life [discovery.researcher.life]
The Occurrence and Biological Significance of Methyl Caffeate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl caffeate, a methyl ester of the widely distributed phenolic compound caffeic acid, is a secondary metabolite found in a variety of plant species. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in different plant tissues. It summarizes the available quantitative data to facilitate comparative analysis and outlines detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide explores the biosynthetic origins of this compound, implicating the role of specific methyltransferases, and delves into its known signaling pathways, particularly its influence on insulin secretion and neuroprotection. The information is presented to support further research into the pharmacological potential of this bioactive compound.
Natural Sources of this compound
This compound has been identified in a diverse range of plant species, distributed across various families. Its accumulation can occur in different plant organs, including flowers, fruits, bark, and rhizomes. Notable plant sources include:
-
Bark: Flacourtia jangomas (Indian Coffee Plum)[8][9][10][11][12][13]
-
Rhizomes: Canna edulis (Edible Canna)[14][15][16][17][18], Polygonum amplexicaule var. sinense (Xuesanqi)[19][20][21]
-
Other Sources: Gaillardia pulchella, Lactuca aculeata (from callus tissue)
Quantitative Analysis of this compound in Plants
The concentration of this compound can vary significantly between plant species and even within the same species depending on the geographical origin and the specific tissue analyzed. The following table summarizes the available quantitative data for this compound in various plants.
| Plant Species | Plant Part | Method of Quantification | This compound Content | Reference |
| Polygonum amplexicaule var. sinense | Rhizome | HPLC | 0.112 mg/g | [19] |
| Polygonum amplexicaule var. sinense | Rhizome | HPLC | 0.125 mg/g | [19] |
| Polygonum amplexicaule var. sinense | Rhizome | HPLC | 0.131 mg/g | [19] |
| Polygonum amplexicaule var. sinense | Rhizome | HPLC | 0.108 mg/g | [19] |
| Lactuca aculeata | Callus Tissue | Not specified | 0.14 mg/g (dry weight) |
Data for Polygonum amplexicaule var. sinense represents samples from different geographical locations as reported in the cited study.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound is not yet fully elucidated. However, it is widely accepted that its precursor is caffeic acid, a central molecule in the phenylpropanoid pathway. The formation of this compound from caffeic acid involves a methylation step, likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.
One of the key enzymes implicated in the methylation of caffeic acid in plants is Caffeic Acid O-Methyltransferase (COMT) . This enzyme is primarily known for catalyzing the methylation of the 3-hydroxyl group of caffeic acid to produce ferulic acid, a crucial step in lignin biosynthesis. It is hypothesized that either a specific isoform of COMT or a related, yet-to-be-identified methyltransferase, is responsible for the methylation of the carboxylic acid group of caffeic acid to form this compound.
Signaling Pathways Involving this compound
Recent studies have begun to uncover the roles of this compound in cellular signaling, highlighting its potential as a bioactive molecule in metabolic and neuroprotective pathways.
Insulin Secretion Signaling Pathway
This compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This action is mediated through the upregulation of the Insulin Receptor Substrate 2 (IRS-2) signaling pathway. This compound treatment leads to the phosphorylation and activation of key downstream effectors, including Phosphatidylinositol 3-kinase (PI3K) and Akt (also known as Protein Kinase B). This cascade ultimately promotes the expression of Pancreatic and Duodenal Homeobox 1 (PDX-1), a critical transcription factor for β-cell function and insulin gene expression.
Neuroprotective Signaling
Preliminary evidence suggests that this compound possesses neuroprotective properties against oxidative stress-induced cell damage. Its mechanism of action involves the modulation of apoptotic pathways. Specifically, this compound has been observed to inhibit the activity of caspase-3, a key executioner caspase in apoptosis. Furthermore, it may also play a role in regulating the activity of cathepsin D, a lysosomal protease involved in apoptotic cell death. The PI3K pathway has also been implicated in its neuroprotective effects.
Experimental Protocols
The following section details common methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction
5.1.1. Hot Water Extraction (as applied to Prunus persica flowers) [1]
-
Dry the plant material (e.g., 100 g of Prunus persica flowers).
-
Extract the dried material twice with distilled water at 100°C for 2 hours for each extraction.
-
Combine the aqueous extracts and filter to remove solid plant material.
-
Evaporate the solvent in vacuo at approximately 45°C to obtain the crude hot water extract.
5.1.2. Methanolic Extraction (as applied to Flacourtia jangomas bark) [8]
-
Obtain dried, coarse powder of the plant material (e.g., Flacourtia jangomas bark).
-
Macerate the plant powder in methanol at room temperature. The duration and number of extractions can be optimized (e.g., 3 times for 72 hours each).
-
Filter the methanolic extract to remove plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude methanolic extract.
Isolation
5.2.1. Column Chromatography (General Protocol)
-
The crude extract is typically subjected to fractionation using various chromatographic techniques. A common initial step is to fractionate the extract using a non-polar to polar solvent gradient on a silica gel column.
-
For further purification, column chromatography over Sephadex LH-20 or Diaion HP-20 is often employed.
-
Fractions are eluted with a gradient of solvents, such as acetone-water or methanol-water mixtures.[1]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Fractions rich in this compound are pooled and subjected to further rounds of chromatography, potentially including preparative HPLC, until a pure compound is obtained.
Quantification by HPLC[20][21]
-
Sample Preparation:
-
Prepare a standardized solution of the plant extract in a suitable solvent (e.g., acetonitrile).
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (containing a small percentage of an acid like formic acid to improve peak shape).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., ~325 nm).
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Inject the prepared plant extract sample into the HPLC system.
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Conclusion and Future Directions
This compound is a naturally occurring phenolic compound with a widespread distribution in the plant kingdom and demonstrated bioactivity in key signaling pathways related to metabolic health and neuroprotection. This guide provides a foundational understanding of its natural sources, biosynthesis, and methods for its study. While progress has been made, further research is warranted in several areas. A more comprehensive quantitative screening of this compound across a wider range of plant species is needed to identify high-yielding natural sources. The definitive elucidation of its biosynthetic pathway, including the specific methyltransferases involved, will be crucial for potential biotechnological production. Finally, continued investigation into its molecular targets and signaling pathways will undoubtedly unveil further therapeutic applications for this promising natural product.
References
- 1. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Isolated from the Flowers of <i>Prunus persica</i> (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion [agris.fao.org]
- 3. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antimycobacterial Activities of this compound Isolated from Solanum torvum Swartz. Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in silico analysis of Solanum torvum fruit and this compound interaction with cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the content of major chemical components and bioactive compounds and antioxidant ability of Hong Quan (Flacourtia jangomas (Lour.) Raeusch) fruit cultivated in An Giang, Vietnam | Plant Science Today [horizonepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of this compound and flacourtin from Flacourtia jangomas with comprehensive in-vitro and in-vivo pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compounds Isolated from the Ethyl Acetate Fraction of Canna edulis Ker Gawl Rhizomes | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Compositions of the n-hexane Fraction of Canna edulis Ker Gawl Rhizomes | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 17. Canna edulis Ker by-product: chemical composition and characteristics of the dietary fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rhizome Yield and Starch Properties of Canna edulis | JOURNAL OF ROOT CROPS [journal.isrc.in]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Biological Potential of Hypericum L. Sect. Drosocarpium Species [mdpi.com]
Spectroscopic Profile of Methyl Caffeate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl caffeate, a naturally occurring phenolic compound with various biological activities. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the identification and characterization of this compound.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. For clarity and comparative ease, all quantitative data are presented in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d6).
¹H NMR Data (600 MHz, DMSO-d6)
The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic, vinyl, and methoxy protons. The assignments, chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed in Table 1.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH (Phenolic) | 9.53 | singlet | - |
| -OH (Phenolic) | 9.13 | singlet | - |
| H-7 | 7.42 | doublet | 15.6 |
| H-2 | 6.96 | doublet of doublets | 8.4, 1.8 |
| H-6 | 7.02 | doublet | 1.8 |
| H-5 | 6.75 | doublet | 8.4 |
| H-8 | 6.16 | doublet | 15.6 |
| -OCH₃ | 3.65 | singlet | - |
¹³C NMR Data (125 MHz, DMSO-d6)
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The assignments and chemical shifts (δ) in ppm are presented in Table 2.[1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-9 (C=O) | 167.9 |
| C-4 | 145.9 |
| C-5 | 149.1 |
| C-7 | 146.5 |
| C-1 | 127.4 |
| C-2 | 122.5 |
| C-6 | 115.1 |
| C-8 | 116.4 |
| C-3 | 115.1 |
| -OCH₃ | 51.5 |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy was utilized to identify the functional groups present in this compound. The major absorption peaks and their corresponding functional group assignments are listed in Table 3.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (phenolic hydroxyl groups) |
| ~3050 | Medium | =C-H stretch (aromatic and vinyl) |
| ~2950 | Weak | C-H stretch (methyl) |
| ~1680 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1600, 1520, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1270, 1180 | Strong | C-O stretch (ester and phenol) |
| ~980 | Strong | =C-H bend (trans-alkene out-of-plane) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was employed to determine the molecular weight and fragmentation pattern of this compound. The key fragments and their mass-to-charge ratios (m/z) are summarized in Table 4.[1][2]
| m/z | Relative Intensity | Proposed Fragment | Interpretation |
| 194 | High | [M]⁺ | Molecular Ion |
| 163 | High | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 134 | Medium | [M - COOCH₃ - H]⁺ | Loss of the carbomethoxy group and a hydrogen atom |
| 126 | Low | - | - |
| 89 | Medium | - | - |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of natural products.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 600 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: A spectral width of approximately 12 ppm is set.
-
Acquisition Time: An acquisition time of at least 3 seconds is employed.
-
Relaxation Delay: A relaxation delay of 2 seconds is used.
-
Number of Scans: 16 to 64 scans are typically acquired for a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment is used.
-
Spectral Width: A spectral width of approximately 220 ppm is set.
-
Acquisition Time: An acquisition time of around 1 second is used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Number of Scans: Several hundred to a few thousand scans are acquired to achieve an adequate signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52 ppm.
-
ATR-FTIR Spectroscopy
-
Sample Preparation: A small amount of solid, powdered this compound is placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is brought into firm contact with the crystal using the pressure clamp.
-
The sample spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in transmittance or absorbance mode.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
-
Data Acquisition:
-
Ionization Energy: The standard electron energy of 70 eV is used to induce fragmentation.
-
Mass Range: The instrument is set to scan a mass range of approximately m/z 40-400.
-
Source Temperature: The ion source temperature is typically maintained around 200-250 °C.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
-
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for a pure compound like this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic identification of this compound.
References
The Solubility of Methyl Caffeate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl caffeate, a naturally occurring phenolic compound with significant therapeutic potential. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro/in vivo studies. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and visualizes key signaling pathways associated with its biological activity.
Quantitative Solubility of this compound
The solubility of this compound has been reported in various solvents. The following table summarizes the available quantitative data. It is important to note that much of the publicly available data comes from chemical suppliers and may not have been determined through systematic scholarly investigation.
| Solvent | Solubility | Molar Concentration (mM) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 154.5 | [1] |
| Dimethyl Sulfoxide (DMSO) | 19.17 mg/mL | 98.69 | [2] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | 25.75 | [2] |
| Ethanol | 20.0 mg/mL | 102.99 | [2] |
| Dimethylformamide (DMF) | 5.0 mg/mL | 25.75 | [2] |
| Water | 18.64 µg/mL (or 0.01864 mg/mL) | Not specified | [3] |
| PBS (pH 7.2) | 0.5 mg/mL | 2.57 | [2] |
| Acetonitrile | Slightly Soluble | Not specified | [4][5] |
| Methanol | Slightly Soluble | Not specified | [4][5] |
| Ethyl Acetate | Soluble | Not specified | [4][5] |
Note: The significant variation in reported DMSO solubility may be due to differences in experimental conditions (e.g., temperature, purity of solute and solvent) and measurement techniques. The qualitative descriptors "Slightly Soluble" and "Soluble" are taken from supplier data sheets and lack precise quantitative meaning.[4][5]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for pharmaceutical development. The following are detailed methodologies for key experiments that can be adapted for determining the solubility of this compound.
Shake-Flask Method
The shake-flask method is a standard technique for determining equilibrium solubility.
Principle: An excess amount of the solid compound (this compound) is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. The agitation time should be sufficient to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at a high speed to ensure complete separation of the undissolved solid from the supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Gravimetric Method
The gravimetric method is a straightforward approach for determining solubility, particularly in volatile solvents.
Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid solute is then determined.
Detailed Methodology:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (Steps 1 and 2).
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Sampling: Accurately transfer a known volume of the clear supernatant to a pre-weighed, dry container.
-
Solvent Evaporation: Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the this compound).
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried this compound residue.
-
Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant taken.
Visualization of Key Signaling Pathways
This compound exerts its biological effects, including anti-inflammatory and antioxidant activities, through the modulation of specific signaling pathways.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination of this compound.
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to inhibit inflammatory responses by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
Antioxidant Signaling Pathway of this compound
This compound can also mitigate oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
References
Preliminary Biological Screening of Methyl Caffeate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl caffeate, a naturally occurring phenolic compound, is an ester of caffeic acid. It is found in various plant species and has garnered significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings related to its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and insights into the potential mechanisms of action of this compound.
Anticancer Activity
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is a crucial aspect of its potential as a chemotherapeutic agent.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, as determined by different studies.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| A549 | Lung Carcinoma | 28.83 ± 2.38 | ~148.5 | [1] |
| T24 | Bladder Carcinoma | 50.19 ± 3.50 | ~258.5 | [1] |
| Huh-7 | Hepatocellular Carcinoma | 42.15 ± 2.13 | ~217.1 | [1] |
| 8505c | Anaplastic Thyroid Cancer | 27.03 ± 2.75 | ~139.2 | [1] |
| SNU-1 | Gastric Carcinoma | 34.50 ± 4.16 | ~177.7 | [1] |
| MCF-7 | Breast Adenocarcinoma | - | ~1.0² | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | - | ~1.0² | [2] |
¹ Calculated based on a molecular weight of 194.18 g/mol for this compound. ² Data for the oxidative dimerization product of this compound.
Experimental Protocols
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Experimental Workflow: Cytotoxicity Screening
Workflow for determining the cytotoxicity of this compound.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent against a variety of bacteria and fungi. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | Reference |
| Proteus vulgaris | Gram-negative Bacteria | 50 | [1] |
| Klebsiella pneumoniae (ESBL-3971) | Gram-negative Bacteria | 25 | [1] |
| Mycobacterium tuberculosis H37Rv | Acid-fast Bacteria | 8 | [1] |
| Mycobacterium tuberculosis (RifR) | Acid-fast Bacteria | 8 | [1] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its phenolic structure, which enables it to scavenge free radicals and chelate metal ions.
Data Presentation: Antioxidant Activity of this compound
| Assay | EC50 (mg/L) | Reference |
| DPPH Radical Scavenging | 2.365 | [3] |
Experimental Protocols
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value.
-
ABTS Radical Cation Generation: React ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and keep the mixture in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add various concentrations of this compound to the ABTS working solution.
-
Incubation: Incubate for a set time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or EC50 value.
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Reaction Mixture: Add the sample to the FRAP reagent and incubate at 37°C.
-
Absorbance Measurement: Measure the absorbance of the ferrous-tripyridyltriazine complex at 593 nm after a specified time (e.g., 4 minutes).
-
Calculation: The antioxidant capacity is determined against a standard curve of FeSO₄·7H₂O.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways and mediators.
Mechanism of Action: Inhibition of Inflammatory Mediators
This compound has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1α (IL-1α), IL-1β, IL-6, and IL-8, as well as other inflammatory mediators.[4] This inhibition is partly achieved through the modulation of the NF-κB signaling pathway.
Signaling Pathway: NF-κB Inhibition by this compound (Proposed)
This compound is suggested to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] The proposed mechanism involves the prevention of the degradation of IκBα, which retains NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene transcription.
Proposed inhibition of the NF-κB pathway by this compound.
Neuroprotective Activity
This compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal cell damage.
Mechanism of Action: Attenuation of Oxidative Stress
Studies have shown that this compound can protect neuronal cells from damage induced by hydrogen peroxide (H₂O₂).[5][6] This protection is associated with the inhibition of caspase-3 and cathepsin D, key enzymes involved in apoptosis.[5][7]
Data Presentation: Neuroprotective Effect of this compound
In a study using SH-SY5Y neuroblastoma cells, pre-treatment with this compound (0.1-50 µM) significantly increased cell viability and decreased cytotoxicity following exposure to H₂O₂.[5]
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 30 minutes).
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂).
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT or LDH (Lactate Dehydrogenase) assay.
-
Data Analysis: Compare the viability of cells treated with this compound and H₂O₂ to cells treated with H₂O₂ alone.
Signaling Pathway: PI3K/Akt Pathway Modulation (Proposed)
While direct evidence for this compound is still emerging, related caffeic acid esters have been shown to exert neurotrophic effects through the modulation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival and differentiation.[8]
Proposed modulation of the PI3K/Akt pathway by this compound.
Conclusion
The preliminary biological screening of this compound reveals its significant potential as a multi-target therapeutic agent. Its demonstrated anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective activities warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon. Future studies should focus on elucidating the precise molecular mechanisms underlying these activities, conducting in vivo efficacy and safety studies, and exploring its potential for drug development. The modulation of key signaling pathways such as NF-κB and PI3K/Akt suggests that this compound may have a broad impact on cellular processes, making it a promising candidate for the development of novel therapies for a variety of diseases.
References
- 1. vjol.info.vn [vjol.info.vn]
- 2. Antiproliferative and apoptotic effects of the oxidative dimerization product of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and some plant constituents inhibit age-related inflammation: effects on senescence-associated secretory phenotype (SASP) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Methyl Caffeate: A Technical Guide for Researchers
An in-depth exploration of the molecular pathways and cellular effects of methyl caffeate, a promising natural compound with diverse therapeutic potential.
This compound, a naturally occurring phenolic compound, has garnered significant scientific attention for its broad spectrum of biological activities. This technical guide synthesizes the current understanding of its mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive overview of its anti-inflammatory, anticancer, antioxidant, neuroprotective, and anti-diabetic properties. Through a detailed examination of key signaling pathways, quantitative data from various studies, and experimental methodologies, this document aims to facilitate further research and development of this compound as a potential therapeutic agent.
Anti-inflammatory and Immunomodulatory Effects
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway , a central regulator of inflammation.[1][2]
In lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, this compound was shown to be a potent inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[1] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[1] Mechanistically, this compound prevents the degradation of the inhibitor of NF-κB (IκB), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.[1]
Furthermore, in human umbilical vein endothelial cells (HUVECs), this compound was found to inhibit the LPS-induced inflammatory response by not only inhibiting NF-κB but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway .[2] this compound significantly enhanced the phosphorylation of Nrf2 and the expression of HO-1, a downstream target of Nrf2 with potent cytoprotective and anti-inflammatory properties.[2]
This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), Interleukin-1α (IL-1α), IL-1β, IL-6, and IL-8.[1][3] This broad-spectrum inhibition of inflammatory mediators underscores its potential as a therapeutic agent for inflammatory diseases. Additionally, it has demonstrated immunosuppressive effects by inhibiting the secretion of IL-2 in macrophage cells.[4]
Quantitative Data on Anti-inflammatory Activity
| Cell Line | Stimulant | Measured Effect | IC50 / Effective Concentration | Reference |
| RAW 264.7 | LPS | NO Production Inhibition | Not specified, potent inhibition observed | [1] |
| RAW 264.7 | LPS | PGE2 Production Inhibition | Not specified, potent inhibition observed | [1] |
| HUVECs | LPS | Cytokine Secretion Reduction | Not specified, significant reduction observed | [2] |
| RAW 264.7 | Not specified | IL-2 Secretion Inhibition | Strong inhibition at 100 µg/mL | [4] |
Experimental Protocols: Inhibition of NO and PGE2 Production
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS).
-
NO Measurement: Nitrite concentration in the culture medium is measured as an indicator of NO production using the Griess reagent.
-
PGE2 Measurement: The concentration of PGE2 in the culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Western Blot Analysis: Protein levels of iNOS and COX-2 are determined by Western blotting using specific antibodies.
-
RT-PCR Analysis: mRNA expression levels of iNOS and COX-2 are quantified using reverse transcription-polymerase chain reaction (RT-PCR).
Signaling Pathway Diagram: NF-κB Inhibition
Caption: this compound inhibits the NF-κB signaling pathway.
Anticancer and Apoptotic Effects
This compound has demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, and cervical cancer.[4][5][6] Its mechanisms of action in cancer are multifaceted, primarily involving the induction of apoptosis and inhibition of cell proliferation.
In human breast cancer cells (MCF-7), this compound was shown to induce apoptosis through a mitochondria-dependent pathway.[6] It upregulates the expression of pro-apoptotic proteins such as Bax and Bid, while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3 and poly (ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[6]
A product of the oxidative dimerization of this compound has also shown potent antiproliferative and apoptotic effects in both MCF-7 and MDA-MB-231 breast cancer cell lines, with an IC50 of approximately 1 µM.[5]
Furthermore, this compound has been identified as a potential inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis that is often upregulated in cancer cells.[7] By binding to an allosteric site of PHGDH, this compound can inhibit tumor growth, as demonstrated in a HeLa xenograft mouse model.[7]
Quantitative Data on Anticancer Activity
| Cell Line | Effect | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | Cytotoxicity | Not specified, potent | [6] |
| A549 (Lung Cancer) | Cytotoxicity | 28.83 µg/mL | [4] |
| T24 (Bladder Cancer) | Cytotoxicity | 35.48 µg/mL | [4] |
| Huh-7 (Liver Cancer) | Cytotoxicity | 42.17 µg/mL | [4] |
| 8505c (Thyroid Cancer) | Cytotoxicity | 50.19 µg/mL | [4] |
| SNU-1 (Gastric Cancer) | Cytotoxicity | 45.67 µg/mL | [4] |
| MCF-7 and MDA-MB-231 (Breast Cancer) | Antiproliferation (oxidative dimerization product) | ~1 µM | [5] |
Experimental Protocols: Apoptosis Assay
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for different time points.
-
Apoptosis Detection: Apoptosis can be assessed by various methods:
-
DNA Fragmentation Analysis: Cellular DNA is extracted and analyzed by agarose gel electrophoresis to detect the characteristic ladder pattern of apoptosis.
-
Flow Cytometry: Cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify early and late apoptotic cells.
-
Western Blot Analysis: Expression levels of apoptosis-related proteins (Bcl-2, Bax, Bid, caspase-3, PARP, cytochrome c) are determined by Western blotting.
-
Signaling Pathway Diagram: Induction of Apoptosis
Caption: this compound induces apoptosis via the mitochondrial pathway.
Antioxidant and Neuroprotective Mechanisms
This compound possesses significant antioxidant properties, which are central to its neuroprotective effects. Its antioxidant activity is attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense systems.[8][9][10]
The antioxidant mechanism involves a chain-breaking process where this compound donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.[8][9] This process initially forms a quinone derivative of this compound, which can further react to form other products.[8][9]
In neuroprotection, this compound has been shown to attenuate neuronal cell damage induced by oxidative stress, such as that caused by hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA).[10][11] Its protective effects are associated with the inhibition of caspase-3 and cathepsin D, without the involvement of the PI3-K/Akt pathway in some models.[10][11]
The neuroprotective actions of caffeic acid derivatives, including this compound, are also linked to the activation of the Nrf2/ARE/HO-1 pathway , induction of phase II antioxidant enzymes (e.g., SOD, GSH), and inhibition of pro-inflammatory and apoptotic signaling pathways like p38 and JNK.[10]
Quantitative Data on Antioxidant and Neuroprotective Activity
| Model System | Stressor | Measured Effect | Effective Concentration | Reference |
| Cell-free assay | Free radicals | Scavenging activity | IC50 ~15 µM | [10] |
| SH-SY5Y cells | H₂O₂ | Attenuation of cell damage | 1–50 µM | [10] |
| Differentiated SH-SY5Y cells | 6-OHDA | Protection against neurotoxicity | Not specified, protective | [10] |
Experimental Protocols: Neuroprotection Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells (undifferentiated or differentiated) or primary neuronal cultures are used.
-
Treatment: Cells are pre-treated with this compound for a defined period before exposure to a neurotoxic agent (e.g., H₂O₂, 6-OHDA).
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay or LDH release assay.
-
Apoptosis and Necrosis Measurement: The extent of apoptosis and necrosis is quantified, for example, by flow cytometry using Annexin V/PI staining.
-
Enzyme Activity Assays: The activities of enzymes like caspase-3 and cathepsin D are measured using specific substrates.
Signaling Pathway Diagram: Neuroprotection via Antioxidant and Anti-apoptotic Mechanisms
Caption: Neuroprotective mechanisms of this compound.
Anti-diabetic Effects
This compound has shown promise as an anti-diabetic agent through its ability to inhibit α-glucosidase and enhance glucose-stimulated insulin secretion (GSIS).[12][13][14][15][16][17]
As an inhibitor of rat intestinal sucrase and maltase, this compound can delay the digestion and absorption of carbohydrates, thereby helping to manage postprandial hyperglycemia.[12][13][14][15]
In INS-1 rat pancreatic β-cells, this compound was found to enhance GSIS to a similar extent as the sulfonylurea drug gliclazide.[16][17] This effect is mediated through the upregulation of signaling proteins involved in β-cell function and insulin secretion, including peroxisome proliferator-activated receptor-γ (PPAR-γ) and pancreatic and duodenal homeobox-1 (PDX-1).[16] Furthermore, it promotes the phosphorylation of insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt, key components of the insulin signaling pathway that are crucial for β-cell survival and function.[16][17]
Quantitative Data on Anti-diabetic Activity
| Enzyme/Cell Line | Effect | IC50 / Effective Concentration | Reference |
| Rat intestinal sucrase | Inhibition | Favorable inhibition observed | [12][13] |
| Rat intestinal maltase | Inhibition | Favorable inhibition observed | [12][13] |
| INS-1 cells | Enhanced GSIS | Similar to gliclazide | [16][17] |
Experimental Protocols: α-Glucosidase Inhibition Assay
-
Enzyme Source: Rat intestinal α-glucosidase (sucrase and maltase) is prepared from the small intestine of rats.
-
Substrate: Sucrose or maltose is used as the substrate.
-
Assay Procedure: The enzyme is incubated with the substrate in the presence or absence of this compound.
-
Glucose Measurement: The amount of glucose released from the substrate is measured using a glucose oxidase method.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
Signaling Pathway Diagram: Enhancement of Glucose-Stimulated Insulin Secretion
Caption: this compound enhances insulin secretion in pancreatic β-cells.
Conclusion
This compound is a pleiotropic molecule with a diverse range of biological activities that are of significant interest for drug development. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2/HO-1, and PI3K/Akt, as well as to induce apoptosis and inhibit key metabolic enzymes, underscores its therapeutic potential in a variety of diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers to further investigate and harness the promising pharmacological properties of this compound. Future studies should focus on in vivo efficacy, bioavailability, and safety to translate the preclinical findings into clinical applications.
References
- 1. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and some plant constituents inhibit age-related inflammation: effects on senescence-associated secretory phenotype (SASP) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjol.info.vn [vjol.info.vn]
- 5. Antiproliferative and apoptotic effects of the oxidative dimerization product of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antioxidation mechanism studies of caffeic acid: identification of antioxidation products of this compound from lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as an alpha-glucosidase inhibitor from Solanum torvum fruits and the activity of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Discovery and Isolation of Methyl Caffeate from Solanum torvum: A Technical Guide
Introduction
Solanum torvum, commonly known as Turkey berry, is a shrub belonging to the Solanaceae family, widely utilized in traditional medicine and as a food source in various parts of the world.[1] Pharmacological studies have revealed its potential antiviral, antioxidant, anti-inflammatory, and antiulcerogenic properties.[2] The fruits of S. torvum are rich in a variety of phytochemicals, including alkaloids, flavonoids, saponins, and phenols.[1] Among these, methyl caffeate, a phenolic compound, has been identified as a significant bioactive constituent. This compound has garnered scientific interest due to its diverse biological activities, including α-glucosidase inhibition, antioxidant effects, antimicrobial properties, and potential anticancer activity.[2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Solanum torvum, intended for researchers, scientists, and professionals in drug development.
Discovery and Initial Screening
The identification of this compound in Solanum torvum was the result of systematic screening and bioassay-guided fractionation studies. Initial investigations into the plant's extracts revealed significant biological activities. For instance, screening of 325 plant species for rat intestinal α-glucosidase (sucrase and maltase) inhibitors showed that the fruit extract of Solanum torvum exhibited marked inhibition against both enzymes.[3] This promising result prompted further investigation to isolate the active principles.[3] Similarly, studies focusing on the plant's traditional use for infections led to activity-guided fractionation to identify antimicrobial and antimycobacterial compounds, which ultimately pointed to this compound.[2]
Experimental Protocols: Isolation and Purification
The isolation of this compound from S. torvum fruits involves a multi-step process of extraction, fractionation, and purification. The following protocols are synthesized from various reported methodologies.[2][3][5]
Plant Material Preparation
-
Collection: Fresh, unripe fruits of Solanum torvum are collected.[2]
-
Authentication: The plant material is authenticated by a botanist, and a voucher specimen is deposited in a herbarium for future reference.[6]
-
Processing: The collected fruits are washed with water, shade-dried at room temperature, and then pulverized into a coarse powder using a hammer mill.[2][5][6]
Extraction
-
Solvent Extraction: The dried fruit powder (e.g., 5 kg) is subjected to extraction with methanol (e.g., 15 L) at a 1:3 (w/v) ratio.[5]
-
Maceration: The mixture is macerated at room temperature for 48 hours with occasional stirring.[1][6]
-
Concentration: The extract is filtered, and the filtrate is concentrated under reduced pressure (40–45 °C) using a rotary evaporator to yield a dark green soluble residue.[5]
Fractionation
-
Liquid-Liquid Partitioning: The crude methanolic extract is partitioned successively with solvents of increasing polarity. For example, the residue can be partitioned between ethyl acetate and water.[5] The ethyl acetate fraction often shows high levels of the desired bioactivity.[3][5]
-
Column Chromatography (Initial Separation): The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel (e.g., 60-120 mesh).[2][5]
-
Elution: The column is eluted with a gradient of solvents, such as chloroform, ethyl acetate, and methanol in increasing proportions (e.g., 5%, 25%, 50%, 75%, 100%).[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[2] Fractions with similar TLC profiles are pooled together.[2][5]
Purification
-
Secondary Column Chromatography: The pooled, active fractions are further purified using another round of column chromatography. For instance, a fraction showing antimicrobial activity was further purified on a silica gel column eluted with a chloroform:ethyl acetate (4:1) mixture.[2]
-
Crystallization/Final Purification: This step yields the purified compound. In one study, this purification process yielded light yellow crystals of this compound (70 mg from a 4.5 g fraction).[2] Another method involves using preparative High-Performance Liquid Chromatography (HPLC) for final purification of active fractions.[3]
Characterization of this compound
The structural elucidation and confirmation of the isolated compound as this compound are performed using various spectroscopic techniques. The data obtained are compared with those reported in the literature.[2]
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and formula. This compound (C₁₀H₁₀O₄) typically shows a molecular ion peak (M+) at m/z 194.[2][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key peaks for this compound include absorptions for a hydroxyl group (~3484 cm⁻¹), an ester carbonyl group (~1682 cm⁻¹), and aromatic rings (~1601, 1529, 1442 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for elucidating the detailed structure, including the position of protons and carbons.
Data Presentation
Spectroscopic Data for this compound
The following table summarizes the characteristic spectroscopic data for this compound isolated from Solanum torvum.
| Technique | Observed Data | Reference |
| Formula | C₁₀H₁₀O₄ | [2][7] |
| EI-MS (m/z) | 194 (M+) | [2] |
| ¹H-NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.49 (1H, d, J=16.0 Hz, H-7), 7.06 (1H, d, J=2.0 Hz, H-2), 7.00 (1H, dd, J=8.0, 2.0 Hz, H-6), 6.77 (1H, d, J=8.0 Hz, H-5), 6.27 (1H, d, J=16.0 Hz, H-8), 3.69 (3H, s, -COOMe) | [2] |
| ¹³C-NMR (DMSO-d₆, 100 MHz) | δ (ppm): 167.08 (–COOMe), 148.42 (C-4), 145.58 (C-3), 145.16 (C-7), 125.50 (C-1), 121.41 (C-6), 115.69 (C-2), 115.07 (C-8), 114.73 (C-5), 51.20 (–COOMe) | [2] |
Bioactivity Data of this compound from Solanum torvum
This table presents quantitative data on the biological activities of this compound and the butanolic extract of S. torvum fruits (BESTF).
| Activity Assay | Sample | IC₅₀ Value | Reference |
| DPPH Radical Scavenging | BESTF | 113.35 µg/ml | [1] |
| This compound | 2.62 µM | [1] | |
| ABTS Radical Scavenging | BESTF | 133.55 µg/ml | [1] |
| This compound | 2.59 µM | [1] | |
| H₂O₂ Scavenging | BESTF | 154.97 µg/ml | [1] |
| This compound | 3.10 µM | [1] | |
| Acetylcholinesterase (AChE) Inhibition | BESTF | 166.6 µg/ml | [1] |
| This compound | 680.6 µM | [1] | |
| Butyrylcholinesterase (BChE) Inhibition | BESTF | 161.55 µg/ml | [1] |
| This compound | 291.6 µM (study states 413 µM in abstract) | [1] | |
| Antimycobacterial (vs. M. tuberculosis H37Rv) | This compound | 8 µg/ml (MIC) | [2] |
| Antimycobacterial (vs. M. tuberculosis RifR) | This compound | 8 µg/ml (MIC) | [2] |
Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Solanum torvum fruits.
Caption: Workflow for this compound Isolation.
Signaling Pathway Inhibition
This compound has been shown to interact with key enzymes in cholinergic neurotransmission. The following diagram depicts its inhibitory action on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine. This inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[1]
Caption: Inhibition of Cholinesterases by this compound.
Conclusion
This compound is a key bioactive compound isolated from the fruits of Solanum torvum. Its discovery has been driven by bioassay-guided fractionation, confirming the ethnobotanical uses of the plant. The isolation protocols, primarily involving solvent extraction and multi-stage chromatography, are well-established. Spectroscopic analysis has definitively confirmed its structure. The diverse biological activities of this compound, including its antioxidant, anticholinesterase, and antimicrobial effects, highlight its potential as a lead compound for the development of new therapeutic agents. Further in vivo research is necessary to fully explore the applicability of S. torvum extracts and pure this compound for clinical use.[1]
References
- 1. In vitro and in silico analysis of Solanum torvum fruit and this compound interaction with cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Antimycobacterial Activities of this compound Isolated from Solanum torvum Swartz. Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro anticancer activity of this compound isolated from Solanum torvum Swartz. fruit. | Semantic Scholar [semanticscholar.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ijper.org [ijper.org]
- 7. academicjournals.org [academicjournals.org]
physical and chemical properties of methyl caffeate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Caffeate
Introduction
This compound is a naturally occurring phenolic compound, specifically an ester of caffeic acid.[1] It is found in various plant species, including the fruits of Solanum torvum.[1][2] As a derivative of caffeic acid, this compound shares the characteristic ortho-dihydroxyl (catechol) ring structure and an α,β-unsaturated side chain.[3] The presence of a methyl ester group increases its lipophilicity compared to caffeic acid, which can enhance its membrane permeability and biological activity.[3][4] This compound has garnered significant interest within the scientific community for its diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[2][5][6][7] This guide provides a comprehensive overview of its core physical, chemical, and biological properties, complete with experimental methodologies and pathway diagrams for researchers in drug discovery and development.
Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. These data are crucial for its handling, formulation, and application in experimental settings.
General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1][8] |
| Synonyms | Caffeic acid methyl ester, Methyl 3,4-dihydroxycinnamate | [9][10] |
| CAS Number | 3843-74-1 | [11][12] |
| Molecular Formula | C₁₀H₁₀O₄ | [8][11] |
| Molecular Weight | 194.18 g/mol | [8][11] |
| Appearance | Off-White to Brown Solid / Powder | [1][9] |
| Melting Point | 158-161 °C | [9][13] |
| Boiling Point | 112-115 °C at 1 x 10⁻³ Torr; 368 °C (estimated at 760 mmHg) | [11][12][13] |
| pKa | 8.71 ± 0.18 (Predicted) | [9] |
| logP (o/w) | 1.190 (Estimated) | [9][14] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | 1.142e+04 mg/L at 25 °C (Estimated) | [14] |
| Methanol | Slightly Soluble | [9] |
| Ethanol | 20 mg/mL | [10] |
| DMSO | 5 mg/mL; 30 mg/mL (with sonication) | [10][15] |
| DMF | 5 mg/mL | [10] |
| Acetonitrile | Slightly Soluble | [9] |
| Ethyl Acetate | Slightly Soluble | [9] |
| PBS (pH 7.2) | 0.5 mg/mL | [10] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.
NMR Spectroscopy
¹H-NMR (DMSO-d₆, 400 MHz):
-
δ 7.31 (1H, d, J = 16.0 Hz, H-7)
-
δ 7.12 (1H, d, J = 1.8 Hz, H-2)
-
δ 6.97 (1H, dd, J = 8.0, 1.8 Hz, H-6)
-
δ 6.79 (1H, d, J = 8.0 Hz, H-5)
-
δ 6.42 (1H, d, J = 16.0 Hz, H-8)
-
δ 3.80 (3H, s, H-10)
¹³C-NMR (DMSO-d₆, 100 MHz):
-
δ 167.7 (C-9)
-
δ 148.8 (C-4)
-
δ 148.3 (C-3)
-
δ 140.1 (C-7)
-
δ 126.8 (C-1)
-
δ 122.1 (C-6)
-
δ 116.1 (C-8)
-
δ 115.6 (C-2)
-
δ 111.2 (C-5)
-
δ 56.0 (C-10)
Note: Assignments may vary based on solvent and instrument frequency.
Other Spectroscopic Data
| Technique | Key Features | Source(s) |
| UV-Vis Spectroscopy | λmax: 328-330 nm (in Methanol) | [9][10] |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak (M⁺): m/z 194. Key Fragments: 163, 134, 126, 89. | [8] |
Experimental Protocols
This section details the methodologies for the synthesis, isolation, and biological evaluation of this compound.
Synthesis and Isolation
Protocol 1: Synthesis via Esterification this compound can be synthesized through the esterification of caffeic acid with methanol.[16][17] A common laboratory-scale method utilizes a cation-exchange resin as a catalyst.[17][18]
-
Reactants: Caffeic acid and methanol.
-
Catalyst: A porous cation-exchange resin (e.g., Diaion PK208LH).[16]
-
Procedure: a. Dissolve caffeic acid in an excess of methanol. b. Add the cation-exchange resin to the mixture. c. Heat the reaction mixture, typically to 60 °C, with continuous stirring.[17][18] d. Monitor the reaction progress over several hours (e.g., 4 hours) using High-Performance Liquid Chromatography (HPLC).[16][17] e. Upon completion, filter the resin from the mixture. f. Evaporate the excess methanol under reduced pressure to yield crude this compound. g. Purify the product using column chromatography.
Protocol 2: Isolation from Natural Sources (e.g., Solanum torvum) this compound can be isolated from plant material using solvent extraction followed by chromatographic purification.[2][19]
-
Extraction: a. Air-dry and powder the fruit material of Solanum torvum. b. Perform sequential extraction with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol.[19] c. The ethyl acetate extract typically shows high activity and is selected for further isolation.[19]
-
Chromatographic Purification: a. Subject the concentrated ethyl acetate extract to column chromatography over silica gel. b. Elute the column with a solvent gradient system (e.g., hexane-ethyl acetate). c. Collect fractions and monitor them using Thin Layer Chromatography (TLC). d. Combine fractions containing the compound of interest and concentrate them. e. Recrystallize the resulting solid to obtain pure this compound. f. Confirm the structure of the isolated compound using spectroscopic methods (NMR, MS).
Biological Activity Assays
Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay) This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[20]
-
Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound.
-
Reaction: Mix the this compound solution with the DPPH solution in a microplate or cuvette.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[20]
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to a control (DPPH solution without the sample). The EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[20]
Protocol 4: Anti-inflammatory Activity in Macrophages This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6][21]
-
Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach the desired confluence.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce an inflammatory response.
-
Incubation: Incubate the cells for 18-24 hours.
-
Analysis:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Prostaglandin E₂ (PGE₂): Quantify PGE₂ levels in the supernatant using an ELISA kit.
-
TNF-α: Measure the concentration of this pro-inflammatory cytokine in the supernatant using ELISA.[6][21]
-
Western Blot/RT-PCR: Analyze cell lysates to determine the protein and mRNA expression levels of iNOS and COX-2.[6]
-
Protocol 5: Anticancer Activity (Apoptosis in MCF-7 Breast Cancer Cells) This protocol evaluates the cytotoxic and apoptosis-inducing effects of this compound on human breast cancer cells (MCF-7).[19]
-
Cytotoxicity Assay (MTT): a. Seed MCF-7 cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of this compound for 24-48 hours. c. Add MTT solution to each well and incubate to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solvent (e.g., DMSO). e. Measure the absorbance at ~570 nm to determine cell viability.[19]
-
Apoptosis Analysis (Western Blot): a. Treat MCF-7 cells with this compound at its IC₅₀ concentration. b. Lyse the cells and collect the total protein. c. Separate proteins by SDS-PAGE and transfer them to a membrane. d. Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Bid, caspase-3, PARP, cytochrome c).[19] e. Use secondary antibodies conjugated to an enzyme for detection. f. Visualize the protein bands to assess changes in their expression levels.
Key Signaling Pathways
This compound exerts its biological effects by modulating specific cellular signaling pathways.
Anti-inflammatory Mechanism via NF-κB Inhibition
This compound demonstrates potent anti-inflammatory properties by inhibiting the production of key mediators like NO, PGE₂, and TNF-α.[6][21] This action is primarily achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, this compound prevents the degradation of the inhibitor of NF-κB (IκB), which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus.[6] This down-regulation of NF-κB activity leads to reduced transcription and expression of pro-inflammatory enzymes iNOS and COX-2.[6][21]
Anticancer Mechanism via Induction of Apoptosis
In cancer cells, such as the MCF-7 breast cancer line, this compound induces apoptosis (programmed cell death).[19] Its mechanism involves the modulation of the Bcl-2 family of proteins. It down-regulates the anti-apoptotic protein Bcl-2 while up-regulating pro-apoptotic proteins like Bax and Bid.[19] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, primarily through caspase-3, which executes the final stages of apoptosis by cleaving key cellular substrates like PARP.[19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial and Antimycobacterial Activities of this compound Isolated from Solanum torvum Swartz. Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. scispace.com [scispace.com]
- 5. vjol.info.vn [vjol.info.vn]
- 6. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. This compound CAS#: 3843-74-1 [m.chemicalbook.com]
- 14. This compound, 3843-74-1 [thegoodscentscompany.com]
- 15. This compound | Antibacterial | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. scholar.ui.ac.id [scholar.ui.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. View of Butylated this compound: a novel antioxidant | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 21. khu.elsevierpure.com [khu.elsevierpure.com]
The Therapeutic Potential of Methyl Caffeate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl caffeate, a natural phenolic compound and an ester of caffeic acid, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent therapeutic effects. Found in various plant species, it has demonstrated a wide range of biological activities, including neuroprotective, anticancer, anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties.[1][2][3] This technical guide provides a comprehensive overview of the reported therapeutic effects of this compound, with a focus on its underlying mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound, providing a comparative overview of its efficacy across different therapeutic areas.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| A549 (Human Lung Carcinoma) | SRB | 28.83 ± 2.38 | [4] |
| T24 (Human Bladder Carcinoma) | SRB | 50.19 ± 3.50 | [4] |
| Huh-7 (Human Hepatocellular Carcinoma) | SRB | 42.15 ± 2.13 | [4] |
| 8505c (Human Thyroid Carcinoma) | SRB | 27.03 ± 2.75 | [4] |
| SNU-1 (Human Gastric Carcinoma) | SRB | 34.50 ± 4.16 | [4] |
| MCF-7 (Human Breast Adenocarcinoma) | MTT | Potent cytotoxicity reported | [5][6] |
| COLO320 (Human Colon Adenocarcinoma) | MTT | Less potent than against MCF-7 | [5] |
| HepG-2 (Human Liver Hepatocellular Carcinoma) | MTT | Less potent than against MCF-7 | [5] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Assay | MIC (µg/mL) | Reference |
| Proteus vulgaris | Micro-broth dilution | 50 | [7][8] |
| Klebsiella pneumoniae (ESBL-3971) | Micro-broth dilution | 25 | [7][8] |
| Mycobacterium tuberculosis (H37Rv) | Micro-broth dilution | 8 | [7][8] |
| Mycobacterium tuberculosis (RifR) | Micro-broth dilution | 8 | [7][8] |
Table 3: Antioxidant Activity of this compound
| Assay | EC50 (mg/L) | Reference |
| DPPH Radical Scavenging | 2.365 | [9] |
Therapeutic Effects and Mechanisms of Action
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal cell injury.[1] It has been shown to attenuate neuronal cell damage induced by oxidative stress, such as that caused by hydrogen peroxide (H₂O₂).[1][10]
Signaling Pathway: Inhibition of Caspase-3 and Cathepsin D
Hydrogen peroxide-induced neuronal cell death is mediated, in part, by the activation of caspase-3 and cathepsin D. This compound exerts its neuroprotective effect by inhibiting the activity of both of these proteases, thereby preventing the execution of apoptotic and necrotic cell death pathways.[1]
Caption: this compound's neuroprotective mechanism.
Anticancer Activity
This compound exhibits potent cytotoxic properties against various cancer cell lines, with a particularly strong effect observed against MCF-7 human breast cancer cells.[5][6] Its anticancer mechanism involves the induction of apoptosis through the intrinsic pathway.
Signaling Pathway: Modulation of Bcl-2 Family Proteins and Caspase Activation
This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins Bax and Bid.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade, including the executioner caspase-3, which ultimately leads to apoptosis.[5]
Caption: Anticancer apoptotic pathway of this compound.
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]
Signaling Pathway: Inhibition of NF-κB and Activation of Nrf2/HO-1
LPS, a component of the outer membrane of Gram-negative bacteria, activates the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes. This compound inhibits the activation of NF-κB, thereby reducing the expression of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[11] Concurrently, this compound activates the Nrf2/HO-1 pathway, which has cytoprotective and anti-inflammatory functions.[12]
Caption: Anti-inflammatory pathways of this compound.
Antidiabetic Effects
This compound has shown promise as an antidiabetic agent by enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.
Signaling Pathway: Activation of the IRS-2/PI3K/Akt Pathway
The insulin receptor substrate-2 (IRS-2) signaling pathway plays a crucial role in β-cell function and insulin secretion. This compound enhances the phosphorylation of IRS-2, which in turn activates phosphatidylinositol 3-kinase (PI3K) and Akt. This signaling cascade is believed to contribute to the potentiation of GSIS.
Caption: Antidiabetic signaling pathway of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of the therapeutic effects of this compound.
Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For differentiation, cells can be treated with retinoic acid.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 30 minutes).
-
Induction of Neuronal Damage: Hydrogen peroxide (H₂O₂) is added to the cell culture medium at a pre-determined toxic concentration to induce oxidative stress and cell death.[1]
-
Assessment of Cell Viability: Cell viability is assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or the LDH (lactate dehydrogenase) release assay.
-
Measurement of Caspase-3 and Cathepsin D Activity: The activity of these proteases in cell lysates is measured using commercially available colorimetric or fluorometric assay kits.[1]
Anticancer Apoptosis Assay in MCF-7 Cells
-
Cell Culture: MCF-7 human breast adenocarcinoma cells are maintained in an appropriate culture medium.
-
Treatment: Cells are treated with varying concentrations of this compound for different time points.
-
Apoptosis Detection by Annexin V-FITC/PI Staining: Apoptosis is quantified using flow cytometry after staining the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent dye that stains the nucleus of necrotic cells).
-
Western Blot Analysis for Bcl-2 Family Proteins:
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcl-2, Bax, and Bid, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.[5]
-
Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a standard medium.
-
Treatment: Cells are pre-treated with this compound for a defined period before stimulation with lipopolysaccharide (LPS).
-
Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[11]
-
Measurement of Pro-inflammatory Cytokines: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[11]
-
Western Blot Analysis for iNOS and COX-2: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by western blotting as described above.[11]
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). Ascorbic acid or Trolox is often used as a positive control.[9]
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
-
Cell Culture: INS-1 rat pancreatic β-cells are cultured in a glucose-rich medium.
-
GSIS Assay:
-
Cells are pre-incubated in a low-glucose buffer.
-
The buffer is then replaced with a buffer containing either low or high glucose, with or without this compound.
-
After a specific incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an ELISA kit.
-
-
Western Blot Analysis of the IRS-2/PI3K/Akt Pathway:
-
Following treatment with this compound, total protein is extracted from the INS-1 cells.
-
Western blotting is performed as described previously, using primary antibodies specific for total and phosphorylated forms of IRS-2, PI3K, and Akt to assess the activation of this signaling pathway.
-
Conclusion
This compound is a promising natural compound with a broad spectrum of therapeutic activities. Its multifaceted mechanisms of action, targeting key signaling pathways involved in various pathologies, make it an attractive candidate for further investigation and development. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this compound and to pave the way for its potential clinical applications. Further in-depth in vivo studies and clinical trials are warranted to validate these promising preclinical findings.
References
- 1. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 9. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caffeine prevents LPS-induced inflammatory responses in RAW264.7 cells and zebrafish [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl p-Hydroxycinnamate Suppresses Lipopolysaccharide-Induced Inflammatory Responses through Akt Phosphorylation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caffeic acid, naringenin and quercetin enhance glucose-stimulated insulin secretion and glucose sensitivity in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Caffeate: A Technical Guide to its α-Glucosidase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl caffeate, a naturally occurring phenolic compound, has emerged as a promising candidate for the management of type 2 diabetes mellitus through the inhibition of α-glucosidase. This enzyme, located in the brush border of the small intestine, is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This technical guide provides a comprehensive overview of the α-glucosidase inhibitory properties of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and relevant signaling pathways.
Introduction
Postprandial hyperglycemia is a key characteristic of type 2 diabetes and a significant risk factor for the development of diabetic complications. One of the primary therapeutic strategies to manage this condition is the inhibition of α-glucosidase. This compound (methyl 3-(3,4-dihydroxyphenyl)acrylate), a derivative of caffeic acid, has been identified as a potent inhibitor of this enzyme. Found in various plant sources, it presents a natural alternative or supplement to existing synthetic α-glucosidase inhibitors. This document serves as a technical resource for professionals in the field of drug discovery and development, offering an in-depth analysis of this compound's potential as an anti-diabetic agent.
Quantitative Data on α-Glucosidase Inhibition
The inhibitory efficacy of this compound against α-glucosidase has been quantified in several studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data varies depending on the source of the enzyme (e.g., yeast, rat intestine) and the specific substrate used in the assay.
| Enzyme Source | Substrate | IC50 of this compound | Reference Compound | IC50 of Reference |
| Rat Intestinal Sucrase | Sucrose | 1.5 mM | Acarbose | - |
| Rat Intestinal Maltase | Maltose | 2.0 mM | Acarbose | - |
| Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Varies (µM to mM range reported) | Acarbose | Varies |
Note: IC50 values can vary between different studies due to variations in experimental conditions. Researchers should refer to the specific publications for detailed information.
Mechanism of Action: Enzyme Kinetics
The mechanism by which this compound inhibits α-glucosidase has been investigated through enzyme kinetic studies. Evidence from literature suggests a mixed-type inhibition model. This indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.
A Lineweaver-Burk plot for mixed-type inhibition shows intersecting lines to the left of the y-axis, indicating changes in both Km and Vmax.
Caption: Mechanism of mixed-type enzyme inhibition by this compound.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a common method for determining the α-glucosidase inhibitory activity of this compound using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilutions are made in phosphate buffer.
-
In a 96-well plate, add 50 µL of different concentrations of this compound solution.
-
Add 50 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.
-
The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Enzyme Kinetics Analysis
To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).
Procedure:
-
Perform the α-glucosidase inhibition assay as described in 4.1.
-
Use a range of fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, vary the concentration of the substrate pNPG.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the pattern of the lines to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).
Molecular Docking
Molecular docking studies can provide insights into the binding interactions between this compound and the active site of α-glucosidase.
Software:
-
AutoDock Vina or PyRx
-
Molecular visualization software (e.g., PyMOL, Discovery Studio)
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of α-glucosidase from the Protein Data Bank (PDB). A commonly used model is from Saccharomyces cerevisiae (e.g., PDB ID: 3A4A).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges to the protein.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem.
-
Minimize the energy of the ligand structure.
-
-
Docking:
-
Define the grid box around the active site of the enzyme. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file or through literature search.
-
Run the docking simulation using AutoDock Vina or a similar program.
-
-
Analysis:
-
Analyze the docking results to identify the most favorable binding poses based on the binding energy.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of α-glucosidase.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is used to evaluate the effect of this compound on postprandial blood glucose levels in an animal model.
Animal Model:
-
Male Wistar or Sprague-Dawley rats, fasted overnight.
Procedure:
-
Divide the rats into groups: control (vehicle), positive control (acarbose), and this compound-treated groups (different doses).
-
Administer the vehicle, acarbose, or this compound orally.
-
After a specific time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally to all rats.
-
Collect blood samples from the tail vein at different time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose load.
-
Measure the blood glucose levels using a glucometer.
-
Plot the blood glucose concentration against time and calculate the area under the curve (AUC) to assess the overall effect on glucose tolerance. A significant reduction in blood glucose levels and AUC in the this compound-treated groups compared to the control group indicates in vivo efficacy.[1]
Related Signaling Pathways
While the primary anti-diabetic action of this compound in the context of this guide is through α-glucosidase inhibition, it is noteworthy that some studies have explored its effects on other related pathways. For instance, this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This effect is reportedly mediated through the activation of a signaling cascade involving pancreatic and duodenal homeobox-1 (PDX-1) , peroxisome proliferator-activated receptor-γ (PPAR-γ) , insulin receptor substrate-2 (IRS-2) , phosphatidylinositol 3-kinase (PI3K) , and Akt .[2] It is important to distinguish this mechanism, which relates to insulin secretion, from the direct inhibition of carbohydrate digestion in the gut.
Caption: Signaling pathway for enhanced insulin secretion by this compound.
Conclusion
This compound demonstrates significant potential as a natural α-glucosidase inhibitor for the management of type 2 diabetes. Its ability to delay carbohydrate digestion and reduce postprandial hyperglycemia has been validated through in vitro and in vivo studies. The mixed-type inhibition mechanism suggests a robust inhibitory action. Furthermore, its positive influence on insulin secretion pathways highlights its multi-faceted anti-diabetic properties. The detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further clinical studies are warranted to establish its efficacy and safety in humans.
References
The Antioxidant Properties of Caffeic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid, a hydroxycinnamic acid, is a well-established natural antioxidant. Its ester derivatives, which are synthesized by combining caffeic acid with various alcohols, have garnered significant attention in the scientific community. These esters often exhibit enhanced antioxidant and other biological activities compared to the parent molecule. This technical guide provides an in-depth exploration of the antioxidant properties of caffeic acid esters, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Antioxidant Mechanisms of Caffeic Acid Esters
The antioxidant activity of caffeic acid esters stems from their unique chemical structure, particularly the catechol moiety (3,4-dihydroxyphenyl group) and the α,β-unsaturated carbonyl group. These features enable them to neutralize free radicals and modulate cellular antioxidant defense systems through several key mechanisms:
-
Direct Radical Scavenging: Caffeic acid esters can directly donate a hydrogen atom from their hydroxyl groups to quench a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide anions, hydroxyl radicals, and nitric oxide. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.[1][2]
-
Modulation of Cellular Signaling Pathways: Caffeic acid esters, most notably Caffeic Acid Phenethyl Ester (CAPE), have been shown to upregulate the body's endogenous antioxidant defenses through the activation of key signaling pathways.[3][4]
-
Nrf2-ARE Pathway: CAPE is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6][7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][8]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in the antioxidant effects of caffeic acid esters. CAPE has been shown to modulate MAPK signaling, which can, in turn, influence Nrf2 activation and other cellular responses to oxidative stress.[3][9][10]
-
-
Inhibition of Pro-oxidant Enzymes: Certain caffeic acid esters can inhibit the activity of enzymes that generate ROS, such as xanthine oxidase.[2][11][12]
-
Metal Chelation: The catechol structure allows for the chelation of transition metal ions like iron (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[13]
Structure-Activity Relationship
The antioxidant potency of caffeic acid esters is significantly influenced by their chemical structure. Key determinants include:
-
The Catechol Moiety: The presence of the 3,4-dihydroxy configuration on the phenyl ring is critical for potent radical scavenging activity.[5][14] Increasing the number of hydroxyl groups generally enhances this activity.[15]
-
The Ester Side Chain: The nature of the alcohol moiety esterified to caffeic acid plays a crucial role in modulating the antioxidant activity, largely by influencing the compound's lipophilicity.
-
Lipophilicity and the "Cut-off" Effect: Increasing the length of the alkyl chain in the ester group enhances the lipophilicity of the molecule. This can improve its ability to partition into lipid membranes and protect against lipid peroxidation.[14][16] However, a "cut-off" effect has been observed, where beyond a certain chain length, the antioxidant activity in some systems may decrease.[17][18] For instance, in oil or emulsion systems, butyl and dodecyl caffeate have demonstrated maximum antioxidant activity.[17][18]
-
-
The α,β-Unsaturated Double Bond: The double bond in the acrylic acid side chain contributes to the conjugated system, which enhances the stability of the phenoxyl radical formed after hydrogen donation.[19]
Quantitative Antioxidant Activity
The antioxidant capacity of various caffeic acid esters has been quantified using a range of in vitro assays. The following tables summarize key findings from the literature, providing a basis for comparison.
Table 1: DPPH Radical Scavenging Activity of Caffeic Acid Esters
| Compound | IC50 / Activity | Reference |
| Caffeic Acid | >80% inhibition | [19] |
| Caffeic Acid Phenethyl Ester (CAPE) | IC50 = 1.09 (relative to Trolox) | [16] |
| N-trans-caffeoyl-L-cysteine methyl ester | Most active in series | [15] |
| N-trans-caffeoyldopamine | Second most active in series | [15] |
| N-trans-caffeoyltyramine | Third most active in series | [15] |
| N-trans-caffeoyl-β-phenethylamine | Fourth most active in series | [15] |
| Dodecyl Caffeate | IC50 = 23.41 ± 0.10 µg/mL | [18] |
| Caffeic Acid (for comparison) | IC50 = 15.18 ± 0.12 µg/mL | [18] |
| Oleyl, Octadecyl, Gadoleyl, Eicosanyl, (Z)-9-docosenyl, Docosyl, Tetracosyl Caffeates | 0.29 to 1.20 mol of caffeic acid equivalents per mole | [20][21] |
Table 2: ABTS Radical Scavenging Activity of Caffeic Acid Esters
| Compound | Activity | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | Potent scavenging activity noted | [13] |
| Ethyl Caffeate | Significant radical scavenging effect | [1] |
Experimental Protocols
The following sections detail the methodologies for two of the most common assays used to evaluate the antioxidant activity of caffeic acid esters.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which is a deep violet color in solution. Upon reduction, the DPPH is converted to DPPH-H, a pale yellow compound, leading to a decrease in absorbance at 517 nm.[22][23] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (Caffeic acid esters)
-
Positive control (e.g., Ascorbic Acid, Trolox)[24]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
96-well microplates (for microplate format)[24]
-
Pipettes and other standard laboratory equipment
Procedure (Microplate Method):
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[24] This solution should be prepared fresh and kept in the dark.
-
Preparation of Test Samples and Standards: Prepare stock solutions of the caffeic acid esters and the positive control in a suitable solvent. Perform serial dilutions to obtain a range of concentrations for testing.[24]
-
Assay:
-
To the wells of a 96-well plate, add a specific volume of the test sample or standard solution (e.g., 100 µL).[24]
-
Add the DPPH working solution to each well (e.g., 100 µL).[24]
-
A blank control containing only the solvent and the DPPH solution should be included.[24]
-
If the sample solutions are colored, a sample blank containing the sample and the solvent (without DPPH) should be prepared to correct for background absorbance.[24]
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[25]
-
Measurement: Measure the absorbance of each well at 517 nm.[25]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[24] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm.[26] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[26][27]
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or other suitable buffer
-
Test compounds (Caffeic acid esters)
-
Positive control (e.g., Trolox)[28]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm[28]
-
96-well microplates[28]
-
Pipettes and other standard laboratory equipment
Procedure (Microplate Method):
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[29]
-
Preparation of Test Samples and Standards: Prepare stock solutions of the caffeic acid esters and the Trolox standard in a suitable solvent. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) in the dark.[27]
-
Measurement: Measure the absorbance of each well at 734 nm.[28]
-
Calculation: The percentage of inhibition is calculated as:[28] % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[28]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by caffeic acid esters and a typical experimental workflow for antioxidant assays.
Caption: Nrf2 signaling pathway activation by CAPE.
Caption: Modulation of MAPK signaling by CAPE.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
Caffeic acid esters represent a promising class of antioxidant compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. Their multifaceted mechanisms of action, including direct radical scavenging and modulation of cellular defense pathways, underscore their therapeutic potential. The structure-activity relationship studies highlight the importance of both the catechol moiety and the ester side chain in determining their antioxidant efficacy. This guide provides a foundational understanding of the antioxidant properties of caffeic acid esters, offering valuable insights and standardized methodologies for researchers and drug development professionals. Further in vivo studies are warranted to fully elucidate their physiological effects and to translate these promising in vitro findings into tangible health benefits.
References
- 1. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of Ethyl Caffeate and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caffeic acid phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caffeic acid phenethyl ester stimulates human antioxidant response element-mediated expression of the NAD(P)H:quinone oxidoreductase (NQO1) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeic acid phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. n-Octyl Caffeate - LKT Labs [lktlabs.com]
- 12. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Free radical scavenging and antioxidative activity of caffeic acid amide and ester analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]
Methyl Caffeate (CAS 3843-74-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl caffeate (MC), the methyl ester of caffeic acid, is a naturally occurring phenolic compound found in various plant species, including Solanum torvum (Turkey berry) and Flacourtia jangomas.[1] With the CAS number 3843-74-1, this molecule has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, and well-documented biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development endeavors.
Physicochemical Properties
This compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents such as DMSO, ethanol, and DMF.[2][3][4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3843-74-1 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [2][4][5][6] |
| Molecular Weight | 194.18 g/mol | [2][5][6] |
| Melting Point | 158 - 161 °C | [7][8] |
| Boiling Point | 367.60 °C (estimated at 760 mm Hg) | [2] |
| Appearance | Light yellow solid | [7] |
| Solubility | Water: 1.142e+004 mg/L @ 25 °C (est)[2]DMSO: 30 mg/mL[3]Ethanol: 20 mg/mL[4]DMF: 5 mg/mL[4]PBS (pH 7.2): 0.5 mg/mL[4] | |
| UV max (in Ethanol) | 219, 245, 330 nm | [4] |
| SMILES | COC(=O)/C=C/C1=CC(=C(C=C1)O)O | [5] |
| InChI | InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | [4][6] |
| InChIKey | OCNYGKNIVPVPPX-HWKANZROSA-N | [4][5] |
Synthesis and Extraction
This compound can be obtained through both synthetic routes and extraction from natural sources.
Synthesis
A common method for synthesizing this compound is the esterification of caffeic acid with methanol. This reaction can be efficiently catalyzed by a cation-exchange resin.[9][10]
This protocol is based on the methodology described by Salsabila et al. (2020).[9][10]
-
Reactants and Catalyst: Caffeic acid, methanol, and a cation-exchange resin.
-
Reaction Conditions:
-
Procedure: a. Combine caffeic acid and methanol in a reaction vessel. b. Add the cation-exchange resin to the mixture. c. Heat the reaction mixture to 60 °C and maintain for 4 hours with stirring. d. After the reaction is complete, filter the mixture to remove the cation-exchange resin. e. The resulting solution contains this compound. The product can be purified using techniques such as column chromatography.
-
Analysis: The formation of this compound can be confirmed and quantified using High-Performance Liquid Chromatography (HPLC).[9][10]
Natural Extraction
This compound can be isolated from various plant sources. One documented source is the fruit of Solanum torvum.[11]
This protocol is a generalized procedure based on the study by Balachandran et al. (2012).[11]
-
Plant Material: Dried and powdered fruits of Solanum torvum.
-
Extraction: a. Perform sequential solvent extraction of the powdered plant material using solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and then methanol. b. The ethyl acetate extract has been shown to have good cytotoxic activities and contains this compound.[11]
-
Isolation: a. Subject the ethyl acetate extract to column chromatography. b. The stationary phase can be silica gel. c. Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). d. Collect the fractions and monitor them using Thin Layer Chromatography (TLC). e. Combine the fractions containing the compound of interest.
-
Purification and Identification: a. Further purify the isolated compound using techniques like recrystallization. b. Characterize the purified compound as this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and anticancer properties being the most extensively studied.
Antioxidant Activity
The antioxidant activity of this compound is attributed to its phenolic structure, specifically the catechol moiety. It can act as a radical scavenger and has been shown to be effective against various reactive oxygen species.[12] The proposed mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a radical, thereby neutralizing it. The resulting this compound radical is stabilized by resonance.[13]
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects.[14] Studies have shown that it can inhibit the production of key inflammatory mediators.[14]
The anti-inflammatory properties of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.[14][15]
-
Inhibition of Inflammatory Mediators: this compound significantly inhibits the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[14] It also reduces the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[14]
-
Downregulation of iNOS and COX-2: The reduction in NO and PGE₂ production is a consequence of the dose-dependent inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[14]
-
Inhibition of NF-κB Activation: this compound prevents the activation of the transcription factor NF-κB induced by LPS.[14] It achieves this by inhibiting the degradation of the inhibitor of κB (IκB), which in turn leads to decreased levels of the p65 subunit of NF-κB in the nucleus.[14]
Anticancer Activity
This compound has demonstrated significant cytotoxic properties against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (COLO320), and liver cancer (HepG-2).[11] Its anticancer effects are mediated through the induction of apoptosis.[11]
In human breast cancer MCF-7 cells, this compound induces apoptosis via a mitochondria-mediated pathway.[11]
-
Induction of Apoptosis: Treatment with this compound leads to a significant reduction in cell proliferation and an increase in DNA fragmentation and the formation of apoptotic bodies.[11]
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic proteins Bax and Bid, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes apoptosis.[11]
-
Mitochondrial Pathway Activation: The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[11]
-
Caspase Activation: Cytochrome c release triggers the activation of caspase-3.[11]
-
PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.[11]
Experimental Protocols
This section provides detailed protocols for assessing the biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described for evaluating the cytotoxic properties of this compound against cancer cell lines.[11]
-
Cell Culture: a. Culture the desired cancer cell line (e.g., MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: a. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: a. Prepare various concentrations of this compound in the cell culture medium. b. Treat the cells with different concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Assay: a. After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. b. The viable cells will reduce the yellow MTT to purple formazan crystals. c. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Data Analysis: a. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is based on the methodology used to investigate the molecular mechanism of this compound-induced apoptosis.[11]
-
Cell Lysis: a. Treat the cells with this compound as described in the cytotoxicity assay. b. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: a. Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, caspase-3, PARP, and a loading control like β-actin) overnight at 4 °C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. b. The intensity of the bands can be quantified using densitometry software.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and significant therapeutic potential. Its multifaceted biological activities, including antioxidant, anti-inflammatory, and anticancer effects, are supported by a growing body of scientific evidence. The detailed mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and the intrinsic apoptotic pathway, make it an attractive candidate for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to explore the pharmacological properties of this compound and its analogs. Future research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile to fully elucidate its potential as a therapeutic agent.
References
- 1. Isolation of this compound and flacourtin from Flacourtia jangomas with comprehensive in-vitro and in-vivo pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 3843-74-1 [thegoodscentscompany.com]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. labsolu.ca [labsolu.ca]
- 9. researchgate.net [researchgate.net]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 13. Antioxidation mechanism studies of caffeic acid: identification of antioxidation products of this compound from lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl Caffeate from Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of methyl caffeate from caffeic acid, a reaction of significant interest in medicinal chemistry and drug development due to the enhanced bioavailability and diverse biological activities of the resulting ester. This compound, a derivative of the naturally occurring phenolic compound caffeic acid, exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3][4] This guide outlines three primary synthesis methodologies: Fischer-Speier esterification, diazomethane-mediated esterification, and lipase-catalyzed esterification, offering detailed experimental protocols for each. Quantitative data from various studies are summarized for comparative analysis, and diagrams illustrating the chemical transformation, experimental workflow, and relevant biological signaling pathways are provided to enhance understanding.
Introduction
Caffeic acid (3,4-dihydroxycinnamic acid) is a widely distributed phenolic acid in the plant kingdom, known for its potent antioxidant properties.[5] However, its therapeutic applications can be limited by factors such as low lipophilicity and stability.[5][6][7] Esterification of the carboxylic acid group to form derivatives like this compound can improve these characteristics, potentially enhancing its biological activity and making it a more viable candidate for drug development.[5][8] This document serves as a comprehensive resource for researchers aiming to synthesize and evaluate this compound.
Data Presentation
The following tables summarize quantitative data from various reported methods for the synthesis of this compound from caffeic acid, allowing for a clear comparison of their efficiencies.
Table 1: Comparison of Different Synthesis Methods for this compound
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fischer-Speier Esterification | p-Toluenesulfonic acid (PTSA) | Methanol | 65 | 4 | 84.0 | [5] |
| Fischer-Speier Esterification | Cation-exchange resin | Methanol | 60 | 4 | High (not specified) | [6][7] |
| Fischer-Speier Esterification | Sulfuric acid | Methanol | Reflux | 10 | 71 | [5] |
| Diazomethane-mediated | None | Ether | Room Temperature | < 0.1 | High (quantitative) | [9] |
| Lipase-catalyzed | Novozym-435 | Ionic Liquid/DMSO | 50-70 | 24-48 | Variable | [10] |
| A-domain_CAR catalyzed | A-domain_CAR | Imidazole buffer | 35 | 24 | Variable | [11] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.31 (1H, d, J = 16.0 Hz, H-7), 7.12 (1H, d, J = 1.8 Hz, H-2), 6.97 (1H, dd, J = 8.0, 1.8 Hz, H-6), 6.79 (1H, d, J = 8.0 Hz, H-5), 6.42 (1H, d, J = 16.0 Hz, H-8), 3.80 (3H, s, H-10) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 167.7 (C-9), 148.8 (C-4), 148.3 (C-3), 140.1 (C-7), 126.8 (C-1), 122.1 (C-6), 116.1 (C-8), 115.6 (C-2), 111.2 (C-5), 56.0 (C-10) | |
| EI-MS | m/z 194 [M]⁺ |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Fischer-Speier Esterification using p-Toluenesulfonic Acid (PTSA)
This is a classic and efficient method for esterification.[12][13][14][15][16]
Materials:
-
Caffeic acid
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (PTSA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask, dissolve caffeic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to caffeic acid is 20:1.[5]
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA). A mass ratio of catalyst to caffeic acid of 8% has been reported to be effective.[5]
-
Equip the flask with a reflux condenser and heat the mixture to 65°C.[5]
-
Maintain the reaction at this temperature with stirring for 4 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Diazomethane-Mediated Esterification
This method is rapid and often quantitative but requires extreme caution due to the toxic and explosive nature of diazomethane.[9][17] It is typically performed on a small scale.
Materials:
-
Caffeic acid
-
Diazomethane solution in ether (freshly prepared)
-
Ether
-
Standard laboratory glassware (reaction vial, fume hood)
Procedure: WARNING: Diazomethane is a highly toxic and explosive gas. This procedure must be performed in a well-ventilated fume hood by experienced personnel using appropriate safety precautions, including specialized glassware with smooth glass joints.
-
Dissolve a known amount of caffeic acid in a minimal amount of a suitable solvent (e.g., methanol/ether mixture) in a reaction vial.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane dropwise with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane. The reaction is typically complete within minutes.[9]
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
The solvent can be carefully removed under a gentle stream of nitrogen in the fume hood to yield the this compound product. Due to the high yield and clean reaction, further purification may not be necessary for some applications.
Protocol 3: Lipase-Catalyzed Esterification
This enzymatic method offers a greener alternative, often with high selectivity and mild reaction conditions.[10][18][19][20]
Materials:
-
Caffeic acid
-
Methanol
-
Immobilized lipase (e.g., Novozym-435, Candida antarctica lipase B)
-
An appropriate solvent system (e.g., ionic liquid, organic solvent like tert-butanol, or solvent-free with excess methanol)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a reaction vessel, add caffeic acid, methanol, and the immobilized lipase. The molar ratio of reactants and the amount of enzyme will need to be optimized for the specific lipase used.
-
If not using excess methanol as the solvent, add the chosen organic solvent.
-
Optionally, add molecular sieves to remove the water produced during the reaction, which can drive the equilibrium towards product formation.
-
Incubate the mixture at a controlled temperature (e.g., 50-70°C) with continuous shaking or stirring for 24 to 48 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).
-
Once the reaction has reached completion or equilibrium, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography.
Visualizations
Synthesis of this compound
Caption: Fischer-Speier esterification of caffeic acid to this compound.
General Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Caffeic Acid and this compound in Cellular Signaling
Caption: Key signaling pathways modulated by caffeic acid and this compound.
Conclusion
The synthesis of this compound from caffeic acid can be achieved through several effective methods, each with its own advantages and disadvantages. The choice of method will depend on the scale of the synthesis, the available equipment, and safety considerations. Fischer-Speier esterification with an acid catalyst like PTSA offers a balance of high yield and operational simplicity.[5] Diazomethane provides a rapid and clean conversion but requires stringent safety protocols.[9] Enzymatic methods using lipases are emerging as environmentally friendly alternatives.[10][18][19][20] The provided protocols and data should enable researchers to select and implement the most suitable method for their specific needs in the exploration of this compound's therapeutic potential. The involvement of both caffeic acid and this compound in critical cellular signaling pathways underscores their importance as lead compounds in drug discovery.[2][21][22]
References
- 1. vjol.info.vn [vjol.info.vn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Diazomethane | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Lipase-Catalyzed Synthesis of Caffeic Acid Bornyl Ester [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. Fischer_esterification [chemeurope.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scilit.com [scilit.com]
- 21. scielo.br [scielo.br]
- 22. mdpi.com [mdpi.com]
Enzymatic Synthesis of Methyl Caffeate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of methyl caffeate, a valuable phenolic compound with applications in the pharmaceutical, cosmetic, and food industries. The enzymatic approach offers a green and efficient alternative to traditional chemical synthesis methods. These protocols focus on the use of lipases, particularly the robust and widely used Candida antarctica Lipase B (CALB), for both direct esterification of caffeic acid and transesterification reactions.
Introduction
This compound (methyl 3,4-dihydroxycinnamate) is an ester of caffeic acid, a naturally occurring phenolic compound. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The enzymatic synthesis of this compound provides a sustainable and selective method for its production, operating under mild reaction conditions and minimizing the formation of by-products. The most common enzymatic routes are the direct esterification of caffeic acid with methanol and the transesterification of a caffeic acid ester with methanol. Lipases, particularly in their immobilized form such as Novozym® 435, are the preferred biocatalysts for these transformations due to their high stability and activity in non-aqueous media.
Enzymatic Synthesis Strategies
There are two primary enzymatic strategies for the synthesis of this compound:
-
Direct Esterification: This method involves the direct reaction of caffeic acid with methanol, catalyzed by a lipase. The primary challenge in this approach is the low solubility of caffeic acid in many organic solvents.
-
Transesterification: This strategy utilizes a more soluble caffeic acid ester (e.g., ethyl caffeate) as the starting material, which then undergoes an ester exchange reaction with methanol, catalyzed by a lipase. This can sometimes lead to higher reaction rates and yields.
Below is a generalized workflow for the enzymatic synthesis of this compound.
Caption: General workflow for the enzymatic synthesis of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of caffeate esters. While not all studies focus exclusively on this compound, the data provides valuable insights into the optimal conditions for lipase-catalyzed reactions of caffeic acid and its derivatives.
Table 1: Lipase-Catalyzed Direct Esterification of Caffeic Acid
| Enzyme | Substrates | Molar Ratio (Acid:Alcohol) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Novozym® 435 | Caffeic Acid, 2-Phenylethanol | 1:92 | Isooctane | 70 | 48 | ~100% | [1] |
| Immobilized A. niger lipase | Caffeic Acid, 2-Phenylethanol | 1:5 | Deep Eutectic Solvent | 80 | 24 | 17.5% | [2] |
| Novozym® 435 | Dihydrocaffeic Acid, Linolenyl Alcohol | 1:8 | Hexane/2-butanone (75:25 v/v) | - | - | 76% | [3] |
Table 2: Lipase-Catalyzed Transesterification for Caffeate Ester Synthesis
| Enzyme | Substrates | Molar Ratio (Ester:Alcohol) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Candida antarctica Lipase B | This compound, 2-Cyclohexylethanol | - | Ionic Liquid | - | - | 97.6% | [4] |
| Novozym® 435 | Ethyl Caffeate, Glycerol | 1:12.75 | Glycerol | 72.5 | 10.5 | 95.8% | [5] |
| Novozym® 435 | Dihydrocaffeic Acid, Fish Liver Oil | 1:8 | Hexane/2-butanone (85:15 v/v) | - | - | 65.4% | [2] |
Experimental Protocols
The following are detailed protocols for the enzymatic synthesis of this compound via direct esterification and transesterification.
Protocol 1: Direct Esterification of Caffeic Acid with Methanol using Novozym® 435
This protocol is adapted from general procedures for lipase-catalyzed esterification of phenolic acids.[1][3]
Materials:
-
Caffeic Acid
-
Methanol
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Organic solvent (e.g., tert-butanol, isooctane, or a mixture of hexane and 2-butanone)
-
Molecular sieves (3 Å), activated
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
-
Analytical equipment (e.g., HPLC, TLC)
Procedure:
-
Substrate Preparation: In a clean, dry reaction vessel, dissolve caffeic acid in the chosen organic solvent. The concentration will depend on the solubility of caffeic acid in the selected solvent. A binary solvent system like hexane/2-butanone (e.g., 75:25 v/v) can improve solubility.[3]
-
Addition of Methanol: Add methanol to the reaction mixture. A molar excess of methanol is typically used to drive the reaction equilibrium towards product formation. A molar ratio of caffeic acid to methanol of 1:10 to 1:20 can be a starting point.
-
Addition of Biocatalyst and Water Adsorbent: Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total substrate weight. Add activated molecular sieves (e.g., 10% w/v) to remove the water produced during the esterification, which can inhibit the enzyme and reverse the reaction.[1]
-
Reaction Incubation: Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Maintain the reaction at a constant temperature (e.g., 60-70 °C) with continuous agitation (e.g., 150-200 rpm) for a specified duration (e.g., 24-72 hours).[1]
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture to monitor the progress of the reaction by TLC or HPLC analysis.
-
Enzyme Recovery: Upon completion of the reaction, recover the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound using an appropriate technique, such as column chromatography on silica gel, to obtain the pure product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR, FTIR, and mass spectrometry.
Caption: Workflow for direct esterification of caffeic acid.
Protocol 2: Transesterification for this compound Synthesis using Novozym® 435
This protocol is based on general procedures for lipase-catalyzed transesterification.[4][5]
Materials:
-
Ethyl caffeate (or another suitable caffeic acid ester)
-
Methanol
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Organic solvent (e.g., tert-butanol, ionic liquid)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Shaking incubator or magnetic stirrer with heating
-
Vacuum system (optional, for methanol removal)
-
Filtration apparatus
-
Rotary evaporator
-
Analytical equipment (e.g., HPLC, TLC)
Procedure:
-
Substrate Preparation: Dissolve ethyl caffeate in the chosen organic solvent in a reaction vessel.
-
Addition of Methanol: Add a molar excess of methanol to the reaction mixture.
-
Addition of Biocatalyst: Add Novozym® 435 to the mixture (e.g., 5-10% w/w of substrates).
-
Reaction Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 50-60 °C) with constant agitation. To drive the equilibrium towards this compound formation, the by-product (ethanol) can be removed, for example, by conducting the reaction under reduced pressure.[4]
-
Monitoring the Reaction: Monitor the formation of this compound and the disappearance of ethyl caffeate using TLC or HPLC.
-
Enzyme Recovery: After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration for reuse.
-
Product Isolation and Purification: Remove the solvent and excess methanol from the filtrate by rotary evaporation. Purify the resulting crude product by column chromatography to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical methods.
Caption: Workflow for transesterification to produce this compound.
Conclusion
The enzymatic synthesis of this compound using lipases offers a highly efficient, selective, and environmentally friendly approach. By optimizing reaction parameters such as the choice of enzyme, solvent, temperature, and substrate molar ratio, high yields of the desired product can be achieved. The provided protocols and data serve as a valuable resource for researchers and professionals in the development and application of this important phenolic compound. The reusability of immobilized enzymes like Novozym® 435 further enhances the economic viability and sustainability of this biocatalytic process.
References
- 1. Lipase-mediated flow synthesis of nature-inspired phenolic carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel method for the synthesis of glyceryl monocaffeate by the enzymatic transesterification and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Methyl Caffeate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl caffeate, the methyl ester of caffeic acid, is a naturally occurring phenolic compound found in a variety of plant species. It has garnered significant interest within the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, anticancer, and antidiabetic effects.[1][2][3] This document provides detailed application notes and protocols for the extraction and purification of this compound from plant materials, intended to aid researchers in isolating this compound for further study and development.
This compound has been identified in a range of plants, including but not limited to Prunus persica (flowers), Flacourtia jangomas, Solanum torvum (fruit), Polygonum amplexicaule, Lactuca aculeata, and Balanophora laxiflora.[1][4][5] The concentration of this compound can vary significantly between different plant species and even within the same species grown in different geographical locations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its successful extraction and purification.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [6] |
| Molecular Weight | 194.18 g/mol | [6] |
| Melting Point | 158-161 °C | [7] |
| Boiling Point | 367.60 °C (estimated) | [8] |
| Solubility | Soluble in DMSO, water (1.142e+004 mg/L @ 25 °C) | [8] |
| Appearance | Powder |
Extraction Protocols
The selection of an appropriate extraction method and solvent is critical for maximizing the yield of this compound from plant material. Methanol and ethanol are commonly used solvents due to their polarity, which is suitable for extracting phenolic compounds.
Protocol 1: Maceration Extraction
This protocol is a simple and widely used method for the extraction of phytochemicals.
Materials:
-
Dried and powdered plant material
-
Methanol or 95% Ethanol
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of dried, powdered plant material.
-
Place the plant material in a suitable container (e.g., an Erlenmeyer flask).
-
Add the extraction solvent (methanol or ethanol) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24-72 hours.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.
-
Store the crude extract at 4 °C for further purification.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that can be more efficient than maceration, though the use of heat may degrade thermolabile compounds.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol
-
Soxhlet apparatus
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh the dried, powdered plant material and place it inside a cellulose thimble.
-
Place the thimble in the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with the extraction solvent (methanol or ethanol) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and place it on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.
-
Once the extraction is complete, turn off the heating mantle and allow the apparatus to cool.
-
Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at 4 °C.
Purification Protocols
The crude extract obtained from the initial extraction contains a mixture of compounds. Chromatographic techniques are essential for the isolation and purification of this compound.
Protocol 3: Column Chromatography
Column chromatography is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude plant extract
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Glass column
-
Solvent system (e.g., hexane-ethyl acetate or chloroform-methanol gradients)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexane). Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in separate fractions using collection tubes.
-
Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp (at 254 nm and 365 nm).
-
Pooling and Concentration: Combine the fractions containing the pure this compound (identified by comparison with a standard on TLC). Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Protocol 4: High-Performance Liquid Chromatography (HPLC)
For higher purity, preparative or semi-preparative HPLC can be employed as a final purification step.
Materials:
-
Partially purified this compound from column chromatography
-
HPLC system with a preparative or semi-preparative column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile and water with 0.1% formic acid)
-
Sample vials
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Development: Develop an appropriate HPLC method for the separation of this compound. A common mobile phase consists of a gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).
-
Injection and Fraction Collection: Inject the sample into the HPLC system. Collect the peak corresponding to this compound based on its retention time, which should be determined using a pure standard.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization to obtain pure this compound.
Quantitative Data Summary
The yield of this compound can vary significantly depending on the plant source and the extraction and purification methods employed.
| Plant Source | Extraction Method | Purification Method | Yield/Content | Reference |
| Polygonum amplexicaule | 95% Ethanol extraction followed by ethyl acetate fractionation | Column Chromatography (Silica gel) | Varies by region (e.g., 0.12 mg/g to 0.58 mg/g in different locations) | |
| Lactuca aculeata (callus tissue) | Methanolic extract | Not specified in detail | 0.14 mg/g dry weight | [2] |
| Flacourtia jangomas (bark) | Methanol extraction followed by chloroform fractionation | Not specified in detail | Isolated, but quantitative yield not provided | [4] |
Experimental Workflows and Signaling Pathways
General Workflow for Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
Caption: General workflow for this compound extraction and purification.
Signaling Pathway of this compound in Pancreatic β-cells
This compound has been shown to enhance glucose-stimulated insulin secretion in pancreatic β-cells by modulating the IRS-2/PI3K/Akt signaling pathway.[1]
Caption: this compound enhances insulin secretion via the IRS-2/PI3K/Akt pathway.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful extraction and purification of this compound from plant sources. The choice of methodology will depend on the specific plant material, available resources, and desired purity of the final compound. Further optimization of these protocols may be necessary to achieve the highest yields and purity for specific research applications. The elucidation of signaling pathways, such as the one described for pancreatic β-cells, highlights the importance of isolating pure this compound for in-depth pharmacological studies.
References
- 1. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3843-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound, 3843-74-1 [thegoodscentscompany.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl Caffeate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl caffeate (methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a naturally occurring phenolic compound found in various plants, such as Solanum torvum.[1] It is recognized for its potential biological activities, including antimicrobial and antioxidant properties.[1][2] Accurate and reliable quantification of this compound is crucial for quality control in herbal medicine, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the precise quantification of such compounds in complex matrices.[3][4]
This application note provides a detailed, validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The protocol includes information on instrumentation, sample preparation, chromatographic conditions, and comprehensive method validation according to the International Conference on Harmonisation (ICH) guidelines.[5][6]
Principle of Separation
The method utilizes reversed-phase chromatography, the most common mode of HPLC.[7] In RP-HPLC, the stationary phase is non-polar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is a polar solvent mixture.[8][9] this compound, being a moderately non-polar compound, partitions between the polar mobile phase and the non-polar stationary phase. Its interaction with the C18 column causes it to be retained, allowing for separation from other components in the sample matrix. Elution is achieved by using an optimized polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile.[9][10]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Column:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
-
Chemicals and Reagents:
-
Supplies:
-
Volumetric flasks (Class A).
-
Pipettes and tips.
-
Analytical balance.
-
Syringe filters (0.22 µm or 0.45 µm).[12]
-
HPLC vials.
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL[13] |
| Column Temperature | 26°C[6] |
| Detection | UV at 225 nm[2] |
| Total Run Time | Approximately 10 minutes |
Note: The mobile phase should be filtered through a 0.45 µm filter and degassed by sonication or helium sparging before use to prevent column clogging and bubble formation.[14]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it into a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol. Mix thoroughly.
-
Store this stock solution at 4°C, protected from light.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[6]
-
-
Sample Preparation:
-
Solid Samples (e.g., Plant Material): a. Accurately weigh a suitable amount of homogenized, powdered sample. b. Extract the sample with a known volume of methanol (e.g., 10 mL) using ultrasonication for 30 minutes. c. Centrifuge the extract at 4000 rpm for 15 minutes.[15] d. Collect the supernatant.
-
Liquid Samples: a. If the sample contains particulates, it must be filtered.[12] b. If the expected concentration is high, dilute the sample with the mobile phase to fall within the calibration range.[12]
-
Filtration: a. Filter the final sample solution (supernatant or diluted liquid) through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[12][16] This step is critical to remove particulates and extend the column's life.[16]
-
Method Validation Protocol
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[17] The key validation parameters are summarized below.
-
System Suitability: Before starting any analysis, inject a standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤2.0%, the theoretical plates are >2000, and the tailing factor is ≤1.5.[6]
-
Linearity: Inject the prepared working standard solutions (from 1 to 100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the corresponding concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.[5][6]
-
Accuracy (Recovery): Accuracy is determined by the standard addition method.[17] Spike a known amount of sample with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[17] Calculate the percentage recovery at each level. The acceptance criterion for recovery is typically between 98.0% and 102.0%.[6]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicates of a standard solution at a single concentration (e.g., 50 µg/mL) on the same day, under the same conditions.[17]
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
For both studies, the %RSD of the peak areas should be ≤ 2.0%.[6][18]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be estimated based on a signal-to-noise ratio of 3:1.[5]
-
LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1.[18]
-
-
Robustness: Test the method's reliability by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The method is robust if these variations do not significantly affect the results.
Data Presentation
The results of the method validation should be summarized for clarity and easy interpretation.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
| Linearity & Range | Analyze 5-7 concentrations in triplicate; construct calibration curve.[5][6] | Correlation Coefficient (R²) ≥ 0.999[6] |
| Accuracy (% Recovery) | Standard addition method at 3 levels (80%, 100%, 120%).[17] | 98.0% - 102.0%[6] |
| Precision (% RSD) | ||
| Repeatability | Analyze 6 replicates of a single concentration on the same day.[17] | % RSD ≤ 2.0% |
| Intermediate Precision | Analyze 6 replicates on a different day or with a different analyst/instrument.[18] | % RSD ≤ 2.0% |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio.[5] | S/N Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio.[18] | S/N Ratio ≥ 10:1 |
| Robustness | Deliberate small changes in method parameters (flow rate, mobile phase composition). | System suitability parameters should remain within limits. |
Visualization
The overall workflow for the quantification of this compound using this HPLC method is illustrated below.
Caption: Workflow for this compound quantification by HPLC.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. ejgm.co.uk [ejgm.co.uk]
- 6. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benjamin-mills.com [benjamin-mills.com]
- 8. labtech.tn [labtech.tn]
- 9. benchchem.com [benchchem.com]
- 10. veeprho.com [veeprho.com]
- 11. rjptonline.org [rjptonline.org]
- 12. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nacalai.com [nacalai.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Methyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl caffeate, an ester of caffeic acid, is a naturally occurring phenolic compound found in various plant species. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a molecule of significant interest in pharmaceutical and nutraceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed analysis of the 1H and 13C NMR spectra of this compound, along with a comprehensive protocol for sample preparation and spectral acquisition.
Chemical Structure
This compound consists of a dihydroxyphenyl group attached to a methyl acrylate moiety. The numbering of the atoms for NMR assignment is as follows:
Caption: Chemical structure of this compound with atom numbering.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by signals from the aromatic protons, the vinylic protons of the acrylate moiety, the methyl ester protons, and the hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: 1H NMR Chemical Shifts and Coupling Constants for this compound.
| Proton | Chemical Shift (δ) in DMSO-d6 | Multiplicity | J-coupling (Hz) |
| H-2 | 6.96 | dd | J = 8.4, 1.8 |
| H-5 | 6.75 | d | J = 8.4 |
| H-6 | 7.02 | d | J = 1.8 |
| H-7 | 7.42 | d | J = 15.6 |
| H-8 | 6.16 | d | J = 15.6 |
| OCH3 | 3.65 (approx.) | s | - |
| OH-3 | 9.13 | s | - |
| OH-4 | 9.53 | s | - |
Note: The chemical shift of the methoxy group (OCH3) can vary slightly depending on the literature source. The phenolic hydroxyl protons (OH-3 and OH-4) are exchangeable and may appear as broad singlets; their chemical shifts can be concentration and temperature-dependent.
13C NMR Spectral Data
The 13C NMR spectrum provides information about the carbon skeleton of this compound.
Table 2: 13C NMR Chemical Shifts for this compound in DMSO-d6.
| Carbon | Chemical Shift (δ) in DMSO-d6 |
| C-1 | 127.4 |
| C-2 | 122.5 |
| C-3 | 115.1 |
| C-4 | 145.9 |
| C-5 | 149.1 |
| C-6 | 116.4 |
| C-7 | 146.5 |
| C-8 | 116.4 |
| C-9 (C=O) | 167.9 |
| OCH3 | 51.5 |
Experimental Protocols
A detailed protocol for the acquisition of 1H and 13C NMR spectra of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation available.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) to the vial.[1][2] Ensure the solvent is of high purity to avoid extraneous signals.[3]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, brief sonication can be used to aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean 5 mm NMR tube.[1][4] This can be achieved by passing the solution through a small plug of glass wool or cotton placed at the bottom of a Pasteur pipette.[2][4] The final sample height in the NMR tube should be approximately 4-5 cm.[1][2]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Instrument Parameters
The following are typical parameters for acquiring 1H and 13C NMR spectra on a 400 or 500 MHz NMR spectrometer.
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.
-
Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.
-
Referencing: The residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) can be used for chemical shift referencing. If using CDCl3, the residual CHCl3 peak (δ ≈ 7.26 ppm) or added tetramethylsilane (TMS, δ = 0.00 ppm) can be used.[3]
13C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[1]
-
Referencing: The solvent peak of DMSO-d6 (δ ≈ 39.52 ppm) or CDCl3 (δ ≈ 77.16 ppm) can be used for referencing.
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.
-
Peak Picking and Integration (1H NMR): Identify all peaks and integrate their areas. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Chemical Shift and Coupling Constant Analysis: Determine the chemical shifts of all signals and calculate the coupling constants for multiplet signals. This information is crucial for assigning the signals to specific protons in the molecule.[5]
-
Structure Confirmation: Compare the obtained 1H and 13C NMR data with the tabulated values and literature data to confirm the structure of this compound.
Workflow and Data Relationships
The following diagrams illustrate the experimental workflow and the correlation between different NMR signals.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Key 1H-1H and 1H-13C correlations for this compound.
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for Utilizing Methyl Caffeate in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing methyl caffeate in common antioxidant assays, specifically the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. This document includes detailed experimental protocols, a summary of quantitative data, and an overview of the potential signaling pathways involved in the antioxidant activity of this compound.
Introduction to this compound's Antioxidant Potential
This compound is the methyl ester of caffeic acid, a well-known natural phenolic compound recognized for its potent antioxidant properties. The antioxidant capacity of this compound stems from its chemical structure, particularly the catechol (3,4-dihydroxy) group on the phenyl ring, which can donate hydrogen atoms to neutralize free radicals. The esterification of the carboxylic acid group to a methyl ester can modulate its lipophilicity, potentially influencing its solubility and interaction with different components in assay systems and biological membranes.
Quantitative Antioxidant Activity of this compound
The antioxidant activity of this compound is commonly quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. While extensive data for this compound is not as abundant as for its parent compound, caffeic acid, the available information indicates significant radical scavenging potential.
| Assay | Compound | IC50 Value | Reference Compound | IC50 Value (Reference) |
| DPPH | Caffeic Acid Esters (including this compound) | ~15 µM | Trolox C | Not specified in the same study |
| DPPH | Caffeic Acid | 5.9 µg/mL | Ascorbic Acid | 43.2 µg/mL |
| ABTS | Caffeic Acid | Data not consistently available in searched literature | Trolox | Data not consistently available in searched literature |
Note: The provided IC50 value for caffeic acid esters is a general value for the group in cell-free assays[1]. The IC50 for caffeic acid is provided for comparison[2]. Specific and varied IC50 values for this compound in DPPH and ABTS assays are limited in the reviewed literature, highlighting an area for further research.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). To do this, dissolve an appropriate amount of DPPH powder in methanol.
-
The working solution should have an absorbance of approximately 1.0 ± 0.1 at 517 nm. Dilute the stock solution with methanol to achieve this absorbance. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of dilutions for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the this compound solutions and the positive control to different wells.
-
Add the same volume of methanol to a well to serve as the blank (control).
-
To each well, add a specific volume (e.g., 100 µL) of the DPPH working solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the blank (DPPH solution without sample).
-
Abs_sample is the absorbance of the sample with the DPPH solution.
-
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the DPPH radical, from the dose-response curve.
-
DPPH Radical Scavenging Assay Workflow
ABTS Radical Cation Scavenging Assay
This protocol details the method for assessing the antioxidant capacity of this compound against the ABTS radical cation.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
-
Pipettes and tips
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS radical cation.
-
On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm. This is the working ABTS•+ solution.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO, then diluted in the assay buffer) at a known concentration.
-
Prepare a series of dilutions of this compound to obtain a range of concentrations for testing.
-
Prepare a similar series of dilutions for the positive control (Trolox).
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add a small volume (e.g., 10-20 µL) of each concentration of the this compound solutions and the positive control.
-
Add the assay buffer to a well to serve as the blank (control).
-
Add a larger volume (e.g., 180-190 µL) of the working ABTS•+ solution to all wells.
-
Mix the contents of the wells.
-
Incubate the plate at room temperature for a specific time (e.g., 6-10 minutes).
-
-
Measurement and Calculation:
-
After incubation, measure the absorbance of each well at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the blank (ABTS•+ solution without sample).
-
Abs_sample is the absorbance of the sample with the ABTS•+ solution.
-
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
ABTS Radical Scavenging Assay Workflow
Proposed Antioxidant Signaling Pathway of this compound
While direct and extensive research on the specific signaling pathways modulated by this compound is still emerging, based on the known activities of its parent compound, caffeic acid, and other related phenolic compounds, a plausible mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a master regulator of the cellular antioxidant response. The MAPK (Mitogen-Activated Protein Kinase) pathway, particularly the ERK (Extracellular signal-regulated kinase) cascade, is often upstream of Nrf2 activation.
Mechanism Overview:
-
Oxidative Stress and Cellular Sensing: Cellular exposure to oxidative stress (e.g., from reactive oxygen species - ROS) can trigger the dissociation of Nrf2 from its inhibitor, Keap1 (Kelch-like ECH-associated protein 1).
-
MAPK Pathway Activation: this compound, through its antioxidant properties, may modulate the cellular redox state, leading to the activation of upstream kinases in the MAPK pathway, such as ERK.
-
Nrf2 Activation and Translocation: Activated ERK can phosphorylate Nrf2, leading to its stabilization and translocation from the cytoplasm to the nucleus.
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.
-
Upregulation of Protective Enzymes: This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.
-
Enhanced Antioxidant Defense: The increased expression of these antioxidant enzymes enhances the cell's capacity to neutralize ROS and combat oxidative damage.
Proposed Antioxidant Signaling Pathway of this compound
Conclusion
This compound demonstrates significant antioxidant potential, making it a valuable compound for investigation in various research and development settings. The provided protocols for DPPH and ABTS assays offer standardized methods for quantifying its radical scavenging activity. The proposed involvement of the Nrf2 and MAPK signaling pathways provides a framework for understanding its mechanism of action at the cellular level, although further direct evidence is needed to fully elucidate these pathways for this compound. These application notes serve as a foundational resource for researchers interested in exploring the antioxidant properties and therapeutic potential of this compound.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Methyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl caffeate, a natural phenolic compound found in various plants, is the methyl ester of caffeic acid.[1] Like other caffeic acid derivatives, it has garnered significant interest for its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. The nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[3]
This document provides detailed application notes and standardized protocols for evaluating the anti-inflammatory effects of this compound in vitro, primarily using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. These assays are fundamental for screening potential anti-inflammatory agents and elucidating their mechanisms of action.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound and related compounds are known to exert their anti-inflammatory effects by modulating key signaling cascades. The primary pathways implicated are the NF-κB and MAPK pathways, which are activated by inflammatory stimuli such as LPS.
-
NF-κB Signaling Pathway : In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[3] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[3][4] Caffeic acid and its esters can inhibit NF-κB activation, potentially by preventing IκBα degradation or by impairing the binding of NF-κB to DNA.[3][5]
-
MAPK Signaling Pathway : The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical pathway in the inflammatory response.[6] Their activation by phosphorylation leads to the activation of transcription factors like AP-1, which also contributes to the expression of inflammatory genes.[7] Studies on similar polyphenols suggest that this compound may inhibit the phosphorylation of these MAPK proteins.[8][9]
Figure 1: Proposed inhibitory action of this compound on inflammatory signaling.
Experimental Workflow
A typical workflow for assessing the anti-inflammatory activity of a test compound like this compound involves several sequential stages, from cell culture preparation to specific biochemical assays.
Figure 2: General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay
Application Note
Overproduction of nitric oxide (NO) by iNOS is a key feature of the inflammatory response. This assay quantifies the amount of nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants using the Griess reaction.[10] A reduction in nitrite levels in LPS-stimulated cells treated with this compound indicates an inhibitory effect on NO production, likely through the downregulation of iNOS expression or activity. This colorimetric assay is a robust, high-throughput method for primary screening of anti-inflammatory compounds.[11]
Data Presentation
Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration | Nitrite Concentration (µM) | % Inhibition of NO Production |
|---|---|---|---|
| Control (untreated) | - | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.2 ± 2.8 | 0% |
| LPS + this compound | 10 µM | 33.1 ± 2.1 | 27.4% |
| LPS + this compound | 25 µM | 21.5 ± 1.9 | 52.4% |
| LPS + this compound | 50 µM | 10.8 ± 1.5 | 76.1% |
| LPS + this compound | 100 µM | 4.2 ± 0.9 | 92.5% |
| IC₅₀ Value | ~24 µM |
Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.
Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 1 hour. Include vehicle control (DMSO) and untreated groups.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard.[12]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[12]
-
-
Measurement: Incubate for another 10 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader.[10][12]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Pro-inflammatory Cytokine Assay (ELISA)
Application Note
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are crucial mediators of inflammation. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted cytokines in the cell culture supernatant.[1] Demonstrating that this compound reduces the secretion of these key cytokines provides strong evidence of its anti-inflammatory activity.
Data Presentation
Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control (untreated) | - | < 20 | < 15 |
| LPS (1 µg/mL) | - | 3540 ± 210 | 4850 ± 320 |
| LPS + this compound | 25 µM | 1810 ± 150 | 2520 ± 240 |
| LPS + this compound | 50 µM | 750 ± 90 | 1080 ± 160 |
Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.
Protocol: General ELISA Procedure
-
Sample Preparation: Use the cell culture supernatants collected from the same experiment described in the NO Assay protocol.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, or IL-1β using commercially available kits, following the manufacturer’s instructions precisely.[1] A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific to the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP (Horse Radish Peroxidase).
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated.
Western Blot Analysis of iNOS and COX-2
Application Note
To confirm that the reduction in NO and prostaglandins is due to decreased expression of their synthesizing enzymes, Western blot analysis is performed. This technique quantifies the protein levels of iNOS and COX-2 in cell lysates.[3][13] A dose-dependent decrease in iNOS and COX-2 protein bands in this compound-treated cells provides mechanistic insight, linking the observed functional effects (e.g., reduced NO) to the regulation of protein expression, likely via inhibition of the NF-κB and/or MAPK pathways.[14]
Data Presentation
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment Group | Concentration | Relative iNOS Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |
|---|---|---|---|
| Control (untreated) | - | 0.04 ± 0.01 | 0.02 ± 0.01 |
| LPS (1 µg/mL) | - | 1.00 (Reference) | 1.00 (Reference) |
| LPS + this compound | 25 µM | 0.55 ± 0.07 | 0.61 ± 0.08 |
| LPS + this compound | 50 µM | 0.21 ± 0.04 | 0.29 ± 0.05 |
Values are presented as mean ± standard deviation (n=3) from densitometric analysis. Data is for illustrative purposes.
Protocol: Western Blotting
-
Cell Culture and Lysis:
-
Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well), treat with this compound, and stimulate with LPS as previously described.[14]
-
After 18-24 hours, wash cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Scrape the cells, incubate the lysate on ice for 30 minutes, and centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.[14]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay kit.
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.[14]
-
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Perform densitometric analysis of the bands using software like ImageJ, normalizing the expression of target proteins to the β-actin loading control.
References
- 1. vjol.info.vn [vjol.info.vn]
- 2. Antimicrobial and Antimycobacterial Activities of this compound Isolated from Solanum torvum Swartz. Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 6. mdpi.com [mdpi.com]
- 7. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Methyl Caffeate on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl caffeate, a derivative of caffeic acid, is a naturally occurring phenolic compound found in various plants.[1] It has garnered significant interest in oncological research due to its potential anti-proliferative, and apoptosis-inducing properties in various cancer cell lines.[1][2][3] This document provides a comprehensive set of protocols for evaluating the efficacy of this compound as a potential anti-cancer agent using in vitro cell-based assays.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, providing a benchmark for its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 28.83 ± 2.38[4] |
| T24 | Bladder Carcinoma | 50.19 ± 3.50[4] |
| Huh-7 | Hepatocellular Carcinoma | 42.15 ± 2.13[4] |
| 8505c | Thyroid Carcinoma | 27.03 ± 2.75 |
| SNU-1 | Gastric Carcinoma | 34.50 ± 4.16[4] |
| MCF-7 | Breast Adenocarcinoma | ~1 µM |
| MDA-MB-231 | Breast Adenocarcinoma | ~1 µM |
*Note: The IC50 for MCF-7 and MDA-MB-231 cells was reported for an oxidative dimerization product of this compound.[3]
Experimental Workflow
The overall workflow for testing this compound on cancer cell lines involves a series of sequential experiments to determine its cytotoxic and mechanistic effects.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain the desired cancer cell lines (e.g., A549, MCF-7, etc.) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).[7][8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Collection: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can help elucidate the molecular pathways affected by this compound.[11][12]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, Akt, MAPK family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualization
This compound and its parent compound, caffeic acid, have been shown to induce apoptosis and affect key signaling pathways in cancer cells.[13][14] Caffeic acid and its derivatives can modulate pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[13][15]
References
- 1. Methyl Gallate Suppresses Tumor Development by Increasing Activation of Caspase3 and Disrupting Tumor Angiogenesis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiproliferative and apoptotic effects of the oxidative dimerization product of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjol.info.vn [vjol.info.vn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. medium.com [medium.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caffeic Acid Phenethyl Ester Inhibits Oral Cancer Cell Metastasis by Regulating Matrix Metalloproteinase-2 and the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Neuroprotective Assays for Methyl Caffeate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl caffeate, a natural ester of caffeic acid, has demonstrated notable antioxidant and anti-inflammatory properties.[1][2][3] This has led to increasing interest in its potential as a neuroprotective agent for various neurodegenerative disorders. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the neuroprotective effects of this compound. The methodologies are based on published studies and are designed to assess its efficacy against various neurotoxic insults, including oxidative stress and dopaminergic neurotoxin-induced damage.
Data Presentation
The neuroprotective effects of this compound have been quantified in various in vitro models. The following tables summarize the key findings from studies using human neuroblastoma SH-SY5Y cells and primary neuronal cultures.
Table 1: Neuroprotective Effects of this compound against Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress
| Cell Type | This compound Concentration (µM) | Neurotoxic Insult | Assay | Key Findings | Reference |
| Undifferentiated SH-SY5Y | 1, 10 | 0.25 mM H₂O₂ for 24h | MTT, LDH | Attenuated cell damage, comparable to 1 mM N-acetyl-cysteine (NAC). | [1] |
| Retinoic Acid-Differentiated SH-SY5Y | 10, 50 | 0.25 mM H₂O₂ for 24h | MTT, LDH | Provided partial protection against H₂O₂-induced damage. | [1][4] |
| Primary Cortical Neurons (mouse) | 10, 50 | Not specified | MTT, LDH | Attenuated H₂O₂-induced cell damage, similar to 1 mM NAC. | [1] |
Table 2: Neuroprotective Effects of this compound against 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity
| Cell Type | This compound Concentration (µM) | Neurotoxic Insult | Assay | Key Findings | Reference |
| Undifferentiated SH-SY5Y | 0.1 - 50 | 100 µM 6-OHDA for 24h | MTT, LDH | Provided protection against 6-OHDA-induced damage. | [1] |
| Retinoic Acid-Differentiated SH-SY5Y | 10 | 200 µM 6-OHDA for 24h | MTT, LDH | Protective against 6-OHDA-evoked neurotoxicity via inhibition of necrotic and apoptotic processes. | [1][2] |
Table 3: Ineffectiveness of this compound in Other Neurotoxicity Models
| Cell Type | This compound Concentration (µM) | Neurotoxic Insult | Assay | Key Findings | Reference |
| Primary Cortical Neurons (mouse) | 1 - 50 | 1 mM Glutamate | MTT, LDH | Did not prevent neuronal cell death. | [1][2] |
| Primary Cortical Neurons (mouse) | 1 - 50 | Oxygen-Glucose Deprivation (OGD) | MTT, LDH | Did not alter neuronal cell death. | [1][2] |
| Undifferentiated SH-SY5Y | 10 - 50 | 0.5 µM Staurosporine | MTT, LDH | Moderately augmented cytotoxic effects. | [1][2] |
Experimental Protocols
Cell Culture
a. Human Neuroblastoma SH-SY5Y Cells
-
Culture Medium: Prepare a complete medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Cell Maintenance: Culture the cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach the cells using a 0.25% trypsin-EDTA solution. Resuspend the cells in fresh complete medium and seed into new flasks or plates for experiments.
-
Differentiation (Optional): To obtain a more neuron-like phenotype, differentiate the SH-SY5Y cells by treating them with 10 µM retinoic acid (RA) for 6-7 days.
b. Primary Cortical Neurons (from mouse embryos)
-
Plate Coating: Coat 96-well or 24-well plates with poly-L-ornithine (0.05 mg/mL) overnight.
-
Cell Seeding: Isolate cortical neurons from embryonic day 15-17 mouse embryos and suspend them in Neurobasal A medium supplemented with B27 (without antioxidants) and antibiotics. Seed the cells at a density of 6 x 10⁴ cells/well in 96-well plates or 2.5 x 10⁵ cells/well in 24-well plates.[1]
-
Maintenance: Culture the neurons at 37°C in a humidified 5% CO₂ atmosphere for 7 days before starting the experiment, with medium exchange every 2 days.[1]
Neuroprotective Assays
a. Oxidative Stress Model (H₂O₂-induced)
-
Cell Seeding: Seed SH-SY5Y cells or primary neurons in 96-well plates at an appropriate density.
-
Pre-treatment: After 24 hours (for SH-SY5Y) or 7 days (for primary neurons), pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 30 minutes.
-
Induction of Neurotoxicity: Add hydrogen peroxide (H₂O₂) to a final concentration of 0.25 mM to induce oxidative stress. Include a positive control group treated with N-acetyl-cysteine (NAC, 1 mM).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Assessment of Cell Viability/Toxicity: Proceed with MTT and LDH assays.
b. Dopaminergic Neurotoxicity Model (6-OHDA-induced)
-
Cell Seeding: Seed differentiated or undifferentiated SH-SY5Y cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) for 30 minutes.
-
Induction of Neurotoxicity: Add 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM (for undifferentiated cells) or 200 µM (for differentiated cells).
-
Incubation: Incubate for 24 hours at 37°C.
-
Assessment of Cell Viability/Toxicity: Perform MTT and LDH assays.
Cell Viability and Cytotoxicity Assays
a. MTT Assay (Cell Viability)
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.
-
Procedure:
-
After the 24-hour treatment period, add 20 µL of the MTT solution to each well of the 96-well plate.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Aspirate the medium and dissolve the formazan crystals by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
b. LDH Assay (Cytotoxicity)
-
Procedure:
-
After the 24-hour treatment, collect the cell culture supernatant.
-
Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the LDH released into the medium, which is proportional to the number of damaged cells.
-
Express cytotoxicity as a percentage of the control group treated with the neurotoxin alone.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed neuroprotective mechanisms of this compound and a general experimental workflow for its evaluation.
Caption: Proposed neuroprotective mechanism of this compound.
Caption: General experimental workflow for in vitro neuroprotection assays.
Concluding Remarks
The provided protocols and data summaries offer a robust framework for investigating the neuroprotective potential of this compound. The evidence suggests that its protective effects are prominent against oxidative stress and specific neurotoxins like 6-OHDA, primarily through the inhibition of apoptotic and necrotic pathways involving caspase-3 and cathepsin D.[1][2] However, its efficacy appears to be context-dependent, showing limited to no protection against excitotoxicity induced by glutamate or oxygen-glucose deprivation.[1][2] Researchers should consider these nuances when designing their experimental strategies to explore the therapeutic potential of this compound in neurodegenerative diseases.
References
- 1. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Developing Analytical Methods for Methyl Caffeate Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl caffeate is the methyl ester of caffeic acid, a phenolic compound known for its antioxidant, anti-inflammatory, and potential anticancer properties. As a significant natural product and a synthetic intermediate for other bioactive molecules, robust and reliable analytical methods are crucial for its identification, quantification, and quality control in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. This document provides detailed protocols for three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—along with guidelines for method validation.
Analytical Method Selection Workflow
Choosing the appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantification versus identification, sample complexity, required sensitivity, and available instrumentation. The following workflow provides a logical guide for method selection.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the most common technique for the quantification of phenolic compounds due to its high resolution, sensitivity, and reproducibility. Derivatization is typically not required.[1]
2.1. Principle this compound is separated from other components in a sample on a reversed-phase column (e.g., C18) using a polar mobile phase. The compound is then detected by a UV detector at its maximum absorbance wavelength (λmax), which is typically around 325-330 nm for caffeic acid derivatives.[2][3] Quantification is achieved by comparing the peak area of the analyte to that of a known standard.
2.2. Experimental Protocol
-
Apparatus:
-
Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
HPLC-grade methanol and/or acetonitrile.
-
HPLC-grade water.
-
Formic acid or phosphoric acid (for mobile phase modification).[7]
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of Methanol:Water (e.g., 50:50 v/v) containing 0.1% formic acid.[5] Filter through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution using the mobile phase as the diluent to construct a calibration curve.[8]
-
-
Sample Preparation (from Plant Material):
-
Grinding: Dry the plant material and grind it into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample and extract with 20 mL of methanol using ultrasonication for 30 minutes.[9][10]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.[6]
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity, providing structural information that confirms the identity of the analyte. However, it requires a derivatization step to increase the volatility of polar phenolic compounds like this compound.[1][12]
3.1. Principle The hydroxyl groups of this compound are chemically modified (silylated) to form less polar and more volatile trimethylsilyl (TMS) derivatives.[13] These derivatives are then separated in a gas chromatograph based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (fragmentation pattern) serves as a chemical fingerprint for identification.
3.2. Experimental Protocol
-
Apparatus:
-
GC-MS system with an autosampler.
-
Capillary column (e.g., SH-I-5MS or HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Heating block or oven for derivatization.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14]
-
Pyridine or Acetonitrile (anhydrous, as reaction solvent).
-
Helium (carrier gas, UHP grade).
-
Anhydrous sodium sulfate.
-
-
Sample Preparation and Derivatization:
-
Extraction: Prepare a methanolic extract as described in the HPLC sample preparation section.
-
Drying: Evaporate 100 µL of the extract to complete dryness under a gentle stream of nitrogen gas.[6]
-
Derivatization: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.[1][14]
-
Reaction: Tightly cap the vial and heat at 70 °C for 60 minutes.[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).[1]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp to 180 °C at 5 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the TMS-derivatized this compound peak by comparing its retention time and mass spectrum with a derivatized standard or with library data (e.g., NIST, Wiley).[1]
-
For quantification, a calibration curve must be prepared using the same derivatization procedure with standard solutions.
-
UV-Vis Spectrophotometry Protocol
This technique is simple, rapid, and cost-effective, making it suitable for routine quality control of samples with a relatively simple matrix where this compound is the primary absorbing component.[2]
4.1. Principle The method is based on the Lambert-Beer law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound has a chromophore that absorbs light in the UV region, with a characteristic λmax around 325 nm.[2][11]
4.2. Experimental Protocol
-
Apparatus:
-
UV-Vis double-beam spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).[2]
-
-
Reagents and Materials:
-
This compound reference standard.
-
Ethanol or Methanol (spectroscopic grade).
-
Distilled water.
-
-
Preparation of Solutions:
-
Solvent: A mixture of ethanol and water (e.g., 40:60 v/v) can be used.[15]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask with the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 2, 4, 6, 8, 10 µg/mL) from the stock solution to construct a calibration curve.[15]
-
-
Sample Preparation:
-
Prepare a sample extract as described in the HPLC section.
-
Dilute the extract with the solvent to a concentration expected to fall within the linear range of the calibration curve.
-
-
Procedure:
-
Determine λmax: Scan a standard solution of this compound (e.g., 5 µg/mL) from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). This should be approximately 325 nm.[2]
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the prepared sample solution at λmax.
-
Calculation: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration).
-
Method Validation and Data Presentation
All analytical methods must be validated to ensure they are suitable for their intended purpose. Validation is performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16][17][18][19]
5.1. Summary of Quantitative Data
The following table summarizes typical performance characteristics for the analytical methods described. Values are based on literature for caffeic acid and similar phenolic compounds and should be established for this compound specifically during in-house validation.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[5] | > 0.998 | > 0.999[11] |
| Accuracy (% Recovery) | 98 - 102%[5] | 95 - 105% | 95 - 105%[11] |
| Precision (% RSD) | < 2%[5] | < 5% | < 2%[11] |
| LOD | 0.01 - 0.1 µg/mL | < 0.01 µg/mL | ~0.5 µg/mL[3][20] |
| LOQ | 0.05 - 0.3 µg/mL | < 0.05 µg/mL | ~1.5 µg/mL[3] |
5.2. Comparative Analysis of Methods
The choice of method involves a trade-off between different performance characteristics.
References
- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS | MDPI [mdpi.com]
- 8. ejgm.co.uk [ejgm.co.uk]
- 9. biorxiv.org [biorxiv.org]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. UV Spectrophotometric Method for Estimation of Caffeic Acid in Food Samples [zenodo.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of Caffeic Acid in Emulsion by UV-Spectrophotometric Method [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. actascientific.com [actascientific.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. researchgate.net [researchgate.net]
Application of Methyl Caffeate in Enzyme Inhibition Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing methyl caffeate in the study of enzyme inhibition. This compound, a natural phenolic compound, has garnered significant interest for its potential as an inhibitor of various key enzymes implicated in a range of diseases. This guide offers a comprehensive resource for investigating its inhibitory effects, including detailed experimental procedures, quantitative data, and insights into its impact on cellular signaling pathways.
Introduction to this compound as an Enzyme Inhibitor
This compound is the methyl ester of caffeic acid, a well-known antioxidant and anti-inflammatory agent. The esterification of the carboxylic acid group can alter the compound's physicochemical properties, such as lipophilicity, which may influence its bioavailability and interaction with enzymatic targets. Studies have demonstrated that this compound exhibits inhibitory activity against several classes of enzymes, making it a valuable tool for drug discovery and development, particularly in the areas of metabolic disorders, neurodegenerative diseases, and hyperpigmentation.
Key Enzyme Targets of this compound
This compound has been shown to inhibit the activity of several enzymes, including:
-
α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in type 2 diabetes.
-
Xanthine Oxidase (XO): A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of XO is a therapeutic strategy for gout.
-
Cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE): These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary approach for treating Alzheimer's disease.
-
Tyrosinase: A copper-containing enzyme that plays a critical role in melanin biosynthesis. Its inhibition is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound and its parent compound, caffeic acid, against various enzymes is summarized below. This data, primarily presented as IC50 values, allows for a comparative assessment of its efficacy.
| Enzyme Target | Compound | IC50 Value | Inhibition Type | Source |
| α-Glucosidase | This compound | 1.5 mM (Sucrase) | - | [1] |
| This compound | 2.0 mM (Maltase) | - | [1] | |
| Xanthine Oxidase | Caffeic Acid | 7.61 ± 0.30 mM | Mixed | [2] |
| Methylated Dicaffeoylquinic Conjugates | 3.6 µM | Competitive | [3] | |
| Acetylcholinesterase (AChE) | Caffeic Acid | 42.81 µM | - | [4] |
| Tyrosinase | Quercetagetin (related flavonoid) | 0.19 ± 0.01 mM | Reversible Mixed-Type | [5] |
Note: Specific Ki values for this compound are not widely reported in the literature. The inhibition type for some interactions is also yet to be fully elucidated.
Experimental Protocols
Detailed protocols for assessing the inhibitory activity of this compound against its key enzyme targets are provided below. These are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
General Experimental Workflow
The general workflow for an enzyme inhibition assay involves preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the reaction with the substrate, and subsequent measurement of product formation or substrate depletion.
α-Glucosidase Inhibition Assay Protocol
This assay measures the ability of this compound to inhibit the hydrolysis of a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
50 mM Phosphate Buffer (pH 6.8)
-
Sodium Carbonate (Na₂CO₃) solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay in 96-well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of this compound solution at various concentrations to the test wells. Add 10 µL of buffer or solvent for the control and blank wells, respectively.
-
Add 20 µL of the α-glucosidase solution to the test and control wells. Add 20 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the pNPG solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color of p-nitrophenol is indicative of enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Xanthine Oxidase (XO) Inhibition Assay Protocol
This assay determines the inhibitory effect of this compound on the production of uric acid from xanthine by xanthine oxidase.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
This compound
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading UV absorbance
Procedure:
-
Prepare Solutions:
-
Dissolve xanthine oxidase in phosphate buffer to a final concentration of 0.1 U/mL.
-
Dissolve xanthine in phosphate buffer to a final concentration of 0.15 mM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay in 96-well Plate:
-
Add 50 µL of this compound solution at various concentrations to the test wells. Add 50 µL of buffer or solvent for the control and blank wells.
-
Add 50 µL of the xanthine solution to all wells.
-
Add 100 µL of phosphate buffer to the blank wells.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding 100 µL of the xanthine oxidase solution to the test and control wells.
-
Immediately measure the increase in absorbance at 295 nm for 5-10 minutes at 30-second intervals. The rate of uric acid formation is proportional to the increase in absorbance.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = (V_control - V_sample) / V_control * 100
-
Determine the IC50 value and conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition and the inhibition constant (Ki)[2].
-
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This colorimetric assay measures AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with DTNB to produce a yellow-colored compound.[6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Tris-HCl Buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve AChE in Tris-HCl buffer to a final concentration of 0.5 U/mL.
-
Dissolve ATCI in deionized water to a final concentration of 15 mM.
-
Dissolve DTNB in Tris-HCl buffer to a final concentration of 3 mM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.
-
-
Assay in 96-well Plate:
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of this compound solution at various concentrations to the test wells. Add 20 µL of buffer or solvent for the control and blank wells.
-
Add 10 µL of the DTNB solution to all wells.
-
Add 20 µL of the AChE solution to the test and control wells. Add 20 µL of buffer to the blank wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction and Measurement:
-
Start the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 5 minutes at 30-second intervals.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well.
-
Determine the percentage of inhibition: % Inhibition = (V_control - V_sample) / V_control * 100
-
Calculate the IC50 value and perform kinetic analysis to determine the inhibition type and Ki.
-
Tyrosinase Inhibition Assay Protocol
This assay evaluates the effect of this compound on the oxidation of L-DOPA to dopachrome by tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 100 U/mL.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.
-
-
Assay in 96-well Plate:
-
Add 80 µL of phosphate buffer to each well.
-
Add 20 µL of this compound solution at various concentrations to the test wells. Add 20 µL of buffer or solvent for the control and blank wells.
-
Add 40 µL of the tyrosinase solution to the test and control wells. Add 40 µL of buffer to the blank wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction and Measurement:
-
Start the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm kinetically for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the curve.
-
Determine the percentage of inhibition: % Inhibition = (V_control - V_sample) / V_control * 100
-
Calculate the IC50 value and perform kinetic analysis to determine the inhibition type and Ki.
-
Signaling Pathways Modulated by this compound
This compound and its parent compound, caffeic acid, have been shown to modulate key signaling pathways involved in inflammation and cellular metabolism. Understanding these interactions provides a broader context for its enzyme inhibitory effects.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Caffeic acid and its derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
References
- 1. This compound as an alpha-glucosidase inhibitor from Solanum torvum fruits and the activity of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights | MDPI [mdpi.com]
- 3. Inhibition of xanthine oxidase by phenolic conjugates of methylated quinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor [frontiersin.org]
- 6. Caffeine Inhibits Acetylcholinesterase, But Not Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Caffeate in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl caffeate, a natural phenolic compound found in various plants, has garnered significant interest in oncological research for its pro-apoptotic properties. As a derivative of caffeic acid, it exhibits cytotoxic effects against a range of cancer cell lines, primarily by inducing programmed cell death, or apoptosis. Understanding the mechanisms and methodologies for studying this compound-induced apoptosis is crucial for its potential development as a chemotherapeutic agent.
These application notes provide a comprehensive overview of the use of this compound in apoptosis induction studies. This document includes quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Lung Carcinoma | 28.83 ± 2.38 | [1] |
| T24 | Bladder Carcinoma | 50.19 ± 3.50 | [1] |
| Huh-7 | Hepatocellular Carcinoma | 42.15 ± 2.13 | [1] |
| 8505c | Thyroid Carcinoma | 27.03 ± 2.75 | [1] |
| SNU-1 | Gastric Carcinoma | 34.50 ± 4.16 | [1] |
| MCF-7 | Breast Adenocarcinoma | ~1 µM (as a dimer) | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | ~1 µM (as a dimer) | [2] |
Signaling Pathways in this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This cascade of events involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.
Experimental Workflow for Apoptosis Studies
A typical workflow for investigating the pro-apoptotic effects of this compound involves several key stages, from cell culture to data analysis.
Experimental Protocols
The following are detailed protocols for key experiments used to assess this compound-induced apoptosis. These protocols are based on established methodologies and can be adapted for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Human breast adenocarcinoma (MCF-7) or human lung carcinoma (A549) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
-
Protocol:
-
Induce apoptosis by treating cells with this compound as described above. Include an untreated control group.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent fluorometric/colorimetric kit)
-
White-walled 96-well plates (for luminescence-based assays)
-
Luminometer or fluorometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-Bax, 1:1000; mouse anti-Bcl-2, 1:1000; mouse anti-β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
-
Conclusion
This compound demonstrates significant potential as a pro-apoptotic agent in various cancer cell lines. The protocols and data presented here provide a framework for researchers to further investigate its mechanisms of action and evaluate its therapeutic potential. Consistent application of these methodologies will contribute to a deeper understanding of how this compound can be utilized in the development of novel cancer therapies.
References
Application Notes and Protocols for Investigating Methyl Caffeate in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetes mellitus is a global metabolic disorder characterized by hyperglycemia. Natural compounds are increasingly being investigated for their therapeutic potential. Methyl caffeate, a phenolic compound, has demonstrated significant antihyperglycemic and antidiabetic effects in preclinical studies.[1][2] This document provides a comprehensive set of experimental protocols for evaluating the efficacy of this compound in a streptozotocin (STZ)-induced diabetic rat model. The detailed methodologies cover animal model induction, treatment administration, biochemical analyses, and histopathological examinations. Additionally, key signaling pathways implicated in the action of this compound are illustrated.
Data Summary
The following tables summarize the quantitative data from a 28-day study investigating the effects of this compound on key diabetic parameters in STZ-induced diabetic rats.[2][3]
Table 1: Effect of this compound on Body Weight and Fasting Blood Glucose
| Group | Initial Body Weight (g) | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) - Day 0 | Fasting Blood Glucose (mg/dL) - Day 28 |
| Normal Control | 185.3 ± 10.2 | 210.5 ± 12.1 | 85.6 ± 4.3 | 88.2 ± 5.1 |
| Diabetic Control | 182.1 ± 9.8 | 145.7 ± 8.5 | 345.8 ± 15.7 | 380.4 ± 18.2 |
| This compound (10 mg/kg) | 184.5 ± 10.1 | 160.3 ± 9.2** | 342.1 ± 14.9 | 295.7 ± 13.6 |
| This compound (20 mg/kg) | 183.9 ± 9.9 | 175.8 ± 10.5 | 348.4 ± 16.1 | 210.2 ± 11.8 |
| This compound (40 mg/kg) | 185.1 ± 10.3 | 190.4 ± 11.3 | 346.5 ± 15.5 | 135.9 ± 9.7 |
| Glibenclamide (2.5 mg/kg) | 184.2 ± 10.0 | 195.6 ± 11.8 | 343.8 ± 15.2* | 115.4 ± 8.9** |
*p<0.05 compared to Normal Control; **p<0.05 compared to Diabetic Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Plasma Insulin, HbA1c, and Liver Glycogen
| Group | Plasma Insulin (µU/mL) | Glycated Hemoglobin (HbA1c) (%) | Liver Glycogen (mg/g tissue) |
| Normal Control | 14.8 ± 0.9 | 4.2 ± 0.2 | 48.5 ± 2.9 |
| Diabetic Control | 6.2 ± 0.5 | 9.8 ± 0.6 | 15.3 ± 1.1* |
| This compound (10 mg/kg) | 8.1 ± 0.6 | 8.5 ± 0.5 | 22.7 ± 1.5 |
| This compound (20 mg/kg) | 10.5 ± 0.8 | 7.1 ± 0.4 | 31.4 ± 2.1 |
| This compound (40 mg/kg) | 12.9 ± 1.1 | 5.8 ± 0.3 | 40.2 ± 2.5 |
| Glibenclamide (2.5 mg/kg) | 13.5 ± 1.2 | 5.1 ± 0.3 | 45.1 ± 2.8 |
*p<0.05 compared to Normal Control; **p<0.05 compared to Diabetic Control. Data are presented as mean ± SEM.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in diabetic rats.
Experimental Protocols
Animal Handling and Husbandry
-
Weight: 180-220 g.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, temperature at 22 ± 2°C, and humidity at 55 ± 5%.
-
Diet: Provide standard pellet diet and water ad libitum, unless otherwise specified.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
Induction of Type 1 Diabetes
-
Agent: Streptozotocin (STZ).
-
Preparation: Prepare STZ solution immediately before use by dissolving it in cold 0.1 M citrate buffer (pH 4.5).[5]
-
Dosage: A single intraperitoneal (IP) injection of 40-65 mg/kg body weight.[6] The optimal dose may vary depending on the rat strain and should be determined in a pilot study.
-
Procedure:
-
Confirmation of Diabetes:
Experimental Groups and Treatment
-
Grouping (n=6-8 per group):
-
Group I: Normal Control (non-diabetic, vehicle-treated).
-
Group II: Diabetic Control (diabetic, vehicle-treated).
-
Group III: this compound (10 mg/kg, orally).[2]
-
Group IV: this compound (20 mg/kg, orally).[2]
-
Group V: this compound (40 mg/kg, orally).[2]
-
Group VI: Positive Control (e.g., Glibenclamide, 2.5 mg/kg, orally).[3]
-
-
Treatment:
Oral Gavage Procedure
-
Calculate the required volume of the substance to be administered (maximum recommended volume is 10-20 ml/kg).[10]
-
Gently restrain the rat.[11]
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion length.[10]
-
Insert the gavage tube into the diastema (gap between incisors and molars) and advance it gently down the esophagus.[1]
-
Slowly administer the substance.[1]
-
Withdraw the tube slowly and monitor the animal for any signs of distress.[1]
Sample Collection
-
Blood Collection:
-
At the end of the treatment period, fast the rats overnight.
-
Anesthetize the rats (e.g., with isoflurane).
-
Collect blood via retro-orbital sinus puncture using a sterile capillary tube.[12][13][14]
-
For serum, collect blood in tubes without anticoagulant and allow it to clot. Centrifuge at 3000 rpm for 15 minutes.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge.
-
-
Tissue Collection:
-
Following blood collection, euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia).
-
Dissect out the pancreas, liver, and skeletal muscle.
-
Fix a portion of the pancreas in 10% neutral buffered formalin for histopathology.[15]
-
Snap-freeze the remaining tissues in liquid nitrogen and store at -80°C for biochemical and molecular analysis.
-
Biochemical Assays
-
Fasting Blood Glucose: Measured from tail vein blood using a calibrated glucometer.
-
Plasma Insulin: Determined using a commercially available Rat Insulin ELISA kit according to the manufacturer's instructions.[16][17][18]
-
Glycated Hemoglobin (HbA1c): Measured from whole blood using a rat-specific HbA1c assay kit (ELISA or HPLC-based).[19][20][21]
-
Liver Glycogen:
Oral Glucose Tolerance Test (OGTT)
-
Fast the rats for 16-18 hours overnight with free access to water.[24]
-
Collect a baseline blood sample (T=0) from the tail vein to measure fasting glucose.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.[25]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[26]
Histopathological Examination of the Pancreas
-
Process the formalin-fixed pancreatic tissues and embed them in paraffin.[27]
-
Cut 4-5 µm thick sections and mount them on glass slides.[15]
-
Deparaffinize, rehydrate, and stain the sections with Hematoxylin and Eosin (H&E).[15]
-
Examine the slides under a light microscope to assess the morphology of the islets of Langerhans, looking for signs of β-cell regeneration and reduction in necrosis or inflammation.[28][29]
Western Blotting for GLUT4 Expression
-
Isolate total protein from skeletal muscle tissue.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against GLUT4.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Normalize the expression of GLUT4 to a loading control like GAPDH or β-actin.
Signaling Pathways
This compound's Effect on Insulin Secretion and β-Cell Function
This compound enhances glucose-stimulated insulin secretion (GSIS) and promotes β-cell function and survival through the activation of the IRS-2/PI3K/Akt signaling pathway. This leads to the upregulation of key transcription factors, PDX-1 and PPARγ.[12][30]
Caption: Insulin secretion and β-cell function pathway influenced by this compound.
This compound's Role in Glucose Uptake
This compound promotes glucose uptake in peripheral tissues, such as skeletal muscle, by upregulating the expression and translocation of the GLUT4 transporter to the plasma membrane.[1][2][31] This process can be mediated by the activation of AMPK.
Caption: Glucose uptake pathway in skeletal muscle enhanced by this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Antihyperglycemic activity and antidiabetic effect of this compound isolated from Solanum torvum Swartz. fruit in streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.fsu.edu [research.fsu.edu]
- 11. instechlabs.com [instechlabs.com]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. Safety and blood sample volume and quality of a refined retro-orbital bleeding technique in rats using a lateral approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. Changes in pancreatic histology, insulin secretion and oxidative status in diabetic rats following treatment with Ficus deltoidea and vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma Insulin (LINCO ELISA) [protocols.io]
- 17. mercodia.com [mercodia.com]
- 18. diacomp.org [diacomp.org]
- 19. Rat Hemoglobin A1c (HbA1c) Assay Kits | Crystal Chem [crystalchem.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. assaygenie.com [assaygenie.com]
- 22. mmpc.org [mmpc.org]
- 23. Digestion for Glycogen determination in liver/muscle [macdougald.lab.medicine.umich.edu]
- 24. mmpc.org [mmpc.org]
- 25. olac.berkeley.edu [olac.berkeley.edu]
- 26. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 27. mdpi.com [mdpi.com]
- 28. pubs.aip.org [pubs.aip.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Caffeate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of methyl caffeate.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Fischer-Speier Esterification
Fischer-Speier esterification is a common method for synthesizing this compound from caffeic acid and methanol using an acid catalyst.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue refluxing until the caffeic acid spot/peak is minimal. Optimal reaction times are typically around 4 hours.[1][2] - Increase Temperature: Ensure the reaction is maintained at the optimal temperature, typically around 60-65°C.[1][2] Note that excessively high temperatures can lead to methanol volatilization and decreased yield.[2] |
| Catalyst Inactivity | - Use Fresh or Properly Stored Catalyst: Acid catalysts like p-toluenesulfonic acid (PTSA) can degrade over time. Ensure the catalyst is fresh and has been stored in a desiccator. - Optimize Catalyst Loading: The optimal catalyst loading is crucial. For PTSA, a mass ratio of 8% to the substrate has been shown to be effective.[1][2] For cation-exchange resins, ensure sufficient resin is used to drive the reaction. |
| Presence of Water | - Use Anhydrous Reagents: Ensure methanol and any other solvents are anhydrous. The presence of water can shift the equilibrium back towards the reactants, reducing the yield.[1] - Remove Water During Reaction: For reactions in solvents like toluene, use a Dean-Stark apparatus to remove water as it is formed.[3] However, the use of molecular sieves to remove water in the presence of strong acids like PTSA may not be suitable as they can be corroded.[1] |
| Sub-optimal Molar Ratio of Reactants | - Use Excess Methanol: Employing a large excess of methanol can shift the reaction equilibrium towards the product side. A molar ratio of methanol to caffeic acid of 20:1 has been found to be optimal for PTSA-catalyzed reactions.[1][2] |
Issue 2: Product is Impure (Presence of Side Products or Starting Material)
| Possible Cause | Troubleshooting Steps |
| Unreacted Caffeic Acid | - Optimize Reaction Conditions: Refer to the steps for "Incomplete Reaction" above to drive the reaction to completion. |
| Formation of Byproducts | - Control Reaction Temperature: While side product formation is reported to be minimal in some optimized procedures,[1] running the reaction at too high a temperature can potentially lead to degradation of the phenolic components. |
| Residual Catalyst | - Neutralize and Wash: During the work-up, wash the organic extract with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.[4] |
Enzymatic Synthesis (Lipase-Catalyzed)
Enzymatic synthesis offers a milder and more selective route to this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Low Enzyme Activity | - Check Enzyme Storage and Handling: Ensure the lipase has been stored at the recommended temperature and handled correctly to maintain its activity. - Optimize Enzyme Loading: The amount of enzyme used is critical. Increase the enzyme concentration incrementally to find the optimal loading. - Immobilize the Enzyme: Immobilized lipases often exhibit enhanced stability and allow for easier reuse. |
| Unfavorable Reaction Medium | - Solvent Selection: The choice of solvent significantly impacts lipase activity. Non-polar, hydrophobic solvents are generally preferred over polar solvents, which can strip the essential water layer from the enzyme and reduce its activity. |
| Sub-optimal Temperature | - Determine Optimal Temperature: The optimal temperature for lipase activity can vary. Conduct small-scale experiments at different temperatures (e.g., 40-70°C) to find the optimum for your specific lipase. |
| Substrate Inhibition | - Control Substrate Concentration: High concentrations of either the caffeic acid or the alcohol can sometimes inhibit enzyme activity. Experiment with different substrate ratios and concentrations. |
Issue 2: Difficulty in Reusing the Enzyme
| Possible Cause | Troubleshooting Steps |
| Enzyme Denaturation | - Use Milder Recovery Conditions: After the reaction, recover the immobilized enzyme by simple filtration and wash gently with a suitable solvent to remove residual reactants and products. Avoid harsh washing conditions or extreme pH changes. |
| Leaching of Enzyme from Support | - Choose a Robust Immobilization Method: Covalent attachment of the lipase to the support is generally more stable than physical adsorption. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound in a research lab setting?
A1: For laboratory-scale synthesis, Fischer esterification using p-toluenesulfonic acid (PTSA) as a catalyst offers a good balance of simplicity, cost-effectiveness, and high yields. An optimized protocol can achieve yields of up to 84%.[1][2]
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. For HPLC, a C18 column with a mobile phase of methanol and water is commonly used, with detection at around 325-330 nm.[2][5]
Q3: What are the key parameters to control for achieving a high yield in Fischer esterification?
A3: The key parameters are:
-
Molar Ratio of Reactants: A significant excess of methanol is crucial to drive the equilibrium towards the product.
-
Catalyst Concentration: The amount of acid catalyst needs to be optimized.
-
Temperature: Maintaining the optimal reaction temperature is vital for reaction rate and to avoid side reactions.
-
Water Removal: The absence or removal of water is critical for pushing the reaction to completion.
Q4: What are the advantages of using an enzymatic method for this compound synthesis?
A4: Enzymatic methods offer several advantages, including:
-
Milder Reaction Conditions: Reactions are typically run at lower temperatures, which can prevent the degradation of sensitive compounds.
-
High Selectivity: Enzymes can be highly selective, reducing the formation of byproducts.
-
Environmentally Friendly: Enzymatic reactions often use greener solvents and avoid harsh acidic or basic conditions.
-
Catalyst Reusability: Immobilized enzymes can often be recovered and reused for multiple reaction cycles.
Q5: How do I purify the crude this compound after synthesis?
A5: The most common purification method is recrystallization. A suitable solvent system, such as ethyl acetate/hexane or methanol/water, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals. Column chromatography using silica gel can also be employed for purification if significant impurities are present.
III. Data Presentation
Table 1: Comparison of Different Catalysts for this compound Synthesis via Fischer Esterification
| Catalyst | Molar Ratio (Methanol:Caffeic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic Acid (PTSA) | 20:1 | 65 | 4 | 84.0 | [1][2] |
| Cation-Exchange Resin | 50:1 | 60 | 4 | 85.0 | [1] |
| Sulfuric Acid (H₂SO₄) | Not specified | Not specified | 10 | 71.0 | [2] |
IV. Experimental Protocols
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid (PTSA)
Materials:
-
Caffeic Acid
-
Anhydrous Methanol
-
p-Toluenesulfonic acid (PTSA)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add caffeic acid.
-
Add a 20-fold molar excess of anhydrous methanol.
-
Add p-toluenesulfonic acid (8% by weight of caffeic acid).
-
Heat the mixture to reflux (approximately 65°C) with constant stirring for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the PTSA) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Synthesis using Cation-Exchange Resin
Materials:
-
Caffeic Acid
-
Anhydrous Methanol
-
Cation-exchange resin (e.g., Amberlyst-15)
-
Filtration setup
Procedure:
-
Activate the cation-exchange resin according to the manufacturer's instructions (typically involves washing with acid, water, and then methanol).
-
In a round-bottom flask, combine caffeic acid and a 50-fold molar excess of anhydrous methanol.
-
Add the activated cation-exchange resin.
-
Heat the mixture to 60°C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the resin by filtration.
-
Wash the resin with a small amount of fresh methanol.
-
Combine the filtrate and the washings, and remove the methanol under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization.
-
The recovered resin can be washed, reactivated, and reused.
V. Mandatory Visualization
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
challenges in methyl caffeate extraction from natural sources
Welcome to the technical support center for the extraction of methyl caffeate from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses common challenges in the extraction and purification of this compound in a question-and-answer format.
Q1: My crude extract shows a very low yield of this compound. What are the primary factors I should investigate?
A1: Low yield is a frequent challenge in natural product extraction. The initial points to verify are the quality of the source material and the appropriateness of your extraction parameters.
-
Plant Material: The concentration of this compound can vary significantly based on the plant's geographical origin, harvest time, and storage conditions. For instance, the this compound content in the rhizome of Polygonum amplexicaule has been shown to differ between samples collected from different regions.[1][2]
-
Particle Size: Inefficient grinding of the plant material will reduce the surface area available for solvent interaction, leading to poor extraction efficiency. Ensure the material is a fine, homogenous powder.
-
Solvent Selection: The polarity of the solvent is critical. This compound is a moderately polar compound. While methanol and ethanol are commonly used, the optimal solvent may be a mixture with water. It is advisable to perform small-scale trials with different solvents (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures) to identify the most effective one for your specific plant matrix.
-
Solid-to-Liquid Ratio: An insufficient volume of solvent may become saturated before all the this compound is extracted. Conversely, an excessively large volume can lead to unnecessary solvent waste and create difficulties during the concentration step.
Q2: I am observing significant degradation of my this compound during the extraction process. How can I prevent this?
A2: this compound, like many phenolic esters, can be susceptible to degradation under certain conditions.
-
Thermal Degradation: Prolonged exposure to high temperatures can lead to the degradation of this compound. This is a particular concern with methods like Soxhlet extraction, which involves continuous heating at the solvent's boiling point. If you suspect thermal degradation, consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration.
-
pH Stability: The pH of the extraction medium is crucial. Phenolic compounds can be unstable at high (alkaline) pH levels. It is generally recommended to maintain a neutral or slightly acidic environment during extraction to minimize degradation.
-
Enzymatic Degradation: Fresh plant material may contain enzymes that can degrade this compound. Proper drying or initial treatment of the plant material (e.g., blanching) can help to deactivate these enzymes.
-
Oxidation: Exposure to air and light can promote the oxidation of phenolic compounds. It is good practice to protect your extracts from light and to work under an inert atmosphere (e.g., nitrogen) if possible, especially during solvent evaporation.
Q3: My extract is a complex mixture, and I am struggling to isolate pure this compound. What purification strategies are most effective?
A3: The co-extraction of numerous other phenolic compounds is a major challenge. A multi-step purification strategy is often necessary.
-
Initial Fractionation: After initial extraction, a liquid-liquid partitioning step can be used to separate compounds based on their polarity. For example, an ethanolic extract can be suspended in water and then sequentially extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[1] this compound will likely be concentrated in the ethyl acetate fraction.
-
Column Chromatography: This is an essential step for separating this compound from other closely related compounds.
-
Normal-Phase Chromatography: Silica gel is commonly used with a gradient of solvents like hexane and ethyl acetate.
-
Reversed-Phase Chromatography: C18-functionalized silica is effective, using a mobile phase of methanol/water or acetonitrile/water.
-
Size-Exclusion Chromatography: Resins like Sephadex LH-20 are useful for separating compounds based on their size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is often the final step. A C18 column with an isocratic or gradient elution of acetonitrile and water is typically used.[3]
Q4: I am having trouble with emulsion formation during liquid-liquid extraction. How can I resolve this?
A4: Emulsions are a common issue when partitioning plant extracts between aqueous and organic solvents.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the separatory funnel can increase the ionic strength of the aqueous layer, which helps to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.
Data Presentation
The following tables summarize quantitative data related to this compound extraction.
Table 1: this compound Content in Polygonum amplexicaule from Various Regions
| Collection Region (Province) | This compound Content (mg/g of dry material) |
| Wufeng (Hubei) | 1.89 |
| Lichuan (Hubei) | 1.75 |
| Badong (Hubei) | 1.66 |
| Jiujiang (Jiangxi) | 1.58 |
| Hefeng (Hubei) | 1.23 |
| Qianshan (Anhui) | 1.11 |
Data sourced from Xiang et al., 2011.[1][2]
Table 2: Comparison of Extraction Methods for Phenolic Compounds
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency, large solvent consumption. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | High extraction efficiency, less solvent used than maceration. | Time-consuming, potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Fast, high efficiency, reduced solvent and energy consumption, suitable for thermolabile compounds. | Can generate free radicals that may degrade some compounds, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, high efficiency, reduced solvent consumption. | Potential for thermal degradation if not controlled, requires specialized equipment. |
Experimental Protocols
Protocol 1: Solvent Extraction and Fractionation of this compound from Polygonum amplexicaule
This protocol is adapted from the methodology described by Xiang et al. (2011).[1][2]
-
Plant Material Preparation:
-
Dry the rhizomes of P. amplexicaule in the shade.
-
Grind the dried rhizomes into a coarse powder.
-
-
Initial Extraction:
-
Macerate 10 kg of the powdered plant material with 95% ethanol at room temperature. Perform this extraction three times.
-
Combine the ethanolic extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Liquid-Liquid Fractionation:
-
Suspend the crude ethanol extract in a 9:1 water:methanol solution.
-
Perform sequential liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol.
-
Collect each fraction separately. This compound is expected to be enriched in the ethyl acetate fraction.
-
Dry the ethyl acetate fraction to a constant weight.
-
-
Column Chromatography (Silica Gel):
-
Pack a silica gel column and equilibrate with hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and load it onto the column.
-
Elute the column with a stepwise gradient of hexane-acetone (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Further Purification (Semi-preparative HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fraction by semi-preparative HPLC on a C18 column.
-
Use an appropriate mobile phase (e.g., acetonitrile:water) to isolate pure this compound.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried extract.
-
Dissolve the extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength of approximately 325 nm.
-
Column Temperature: 25-30 °C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting decision tree for addressing low extraction yield.
References
stability of methyl caffeate under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of methyl caffeate under various storage conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound, like other phenolic compounds, is susceptible to degradation influenced by several factors:
-
pH: It is more stable in acidic to neutral conditions and is prone to degradation in alkaline environments.
-
Temperature: Elevated temperatures can accelerate the degradation rate of this compound.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxygen: As an antioxidant, this compound is prone to oxidation, especially in the presence of oxygen.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container at -20°C or lower, protected from light and moisture.[1][2][3] For solutions, it is advisable to prepare them fresh before use. If short-term storage of a solution is necessary, it should be stored at low temperatures (2-8°C), protected from light, and in an airtight container, preferably purged with an inert gas like nitrogen or argon to minimize oxidation.
Q3: What are the visible signs of this compound degradation?
A3: A noticeable change in the color of the this compound solution, often turning yellow or brown, can be an indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like HPLC to assess the purity and concentration of your samples over time.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the stability of this compound. This involves developing an HPLC method that can separate the intact this compound from its degradation products. By analyzing samples at different time points under your experimental conditions, you can quantify the decrease in the concentration of this compound and the appearance of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium. The pH of typical cell culture media (around 7.4) can contribute to the degradation of phenolic compounds over time.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before adding them to cell cultures.
-
Time-Course Stability Check: Perform a time-course experiment to assess the stability of this compound in your specific culture medium. Analyze samples from the medium at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated HPLC method to determine the rate of degradation.
-
Use of Antioxidants: Consider the addition of a small amount of a compatible antioxidant, such as ascorbic acid, to the medium if it does not interfere with your experimental endpoint.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms during analysis.
-
Possible Cause: Formation of degradation products due to improper sample handling or storage.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that both solid this compound and its solutions have been stored under the recommended conditions (low temperature, protection from light and oxygen).
-
Minimize Freeze-Thaw Cycles: If using frozen stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Protect from Light: During sample preparation and analysis, protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
-
Control Temperature: Keep samples cool during preparation and analysis by using an ice bath or a cooled autosampler.
-
Issue 3: Variability in results between experimental replicates.
-
Possible Cause: Inconsistent sample preparation or degradation occurring during the experimental procedure.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental steps, from solution preparation to final analysis, are performed consistently for all replicates.
-
Work Quickly: Minimize the time between sample preparation and analysis to reduce the opportunity for degradation.
-
Inert Atmosphere: For sensitive experiments, consider preparing solutions and performing reactions under an inert atmosphere (e.g., in a glove box) to minimize oxidation.
-
Data Presentation
While specific quantitative degradation kinetics for this compound are not extensively available in published literature, the following table summarizes the expected stability trends based on data from related phenolic compounds. This information should be used as a general guide, and it is highly recommended to perform stability studies under your specific experimental conditions.
Table 1: Expected Stability Trends of this compound Under Different Conditions
| Condition | Expected Stability | Primary Degradation Pathway |
| pH | ||
| Acidic (pH < 7) | Generally Stable | Minimal Hydrolysis |
| Alkaline (pH > 7) | Unstable | Hydrolysis, Oxidation |
| Temperature | ||
| Refrigerated (2-8°C) | Stable | Slow Degradation |
| Room Temperature (~25°C) | Moderately Stable | Slow Oxidation and Hydrolysis |
| Elevated (>40°C) | Unstable | Accelerated Degradation |
| Light | ||
| Dark | Stable | - |
| Ambient Light | Moderately Stable | Slow Photodegradation |
| UV Light | Unstable | Rapid Photodegradation |
| Oxygen | ||
| Anaerobic | Stable | - |
| Aerobic | Unstable | Oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a specified time (e.g., 1, 2, 4 hours).
-
Thermal Degradation: Expose solid this compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24, 48, 72 hours). Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be necessary based on the specific instrumentation and degradation products observed.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 325 nm) to ensure detection of all components.
-
Injection Volume: 10 µL
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the this compound peak is well-resolved from all degradation peaks generated during the forced degradation study.
Signaling Pathways and Degradation Mechanisms
The primary degradation pathway for this compound under oxidative conditions involves the formation of an o-quinone derivative. This is a common reaction for compounds containing a catechol moiety. The quinone is highly reactive and can undergo further reactions, leading to the formation of more complex degradation products.
References
Technical Support Center: Optimization of HPLC Parameters for Methyl Caffeate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the analysis of methyl caffeate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
1. Peak Shape Problems
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing phenolic compounds like this compound. The primary causes include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active silanol groups on the silica-based stationary phase of the column are a frequent cause of tailing.[1]
-
Solution: Add a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1-0.5%), to the mobile phase. This helps to suppress the ionization of the silanol groups, minimizing these secondary interactions.[2][3] Using an end-capped column can also reduce the availability of free silanol groups.[4]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of this compound, causing peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in a single, non-ionized form.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[1][4]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to peak tailing.[1][4]
Q2: I am observing peak fronting for my this compound standard. What could be the reason?
A2: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is often caused by:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.[7]
-
Solution: Dilute the sample or decrease the injection volume.[8]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[6]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[6] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Q3: My this compound peak is broad. How can I improve its sharpness?
A3: Broad peaks can be a sign of several issues, including:
-
Low Flow Rate: A flow rate that is too low can lead to increased diffusion of the analyte band on the column, resulting in broader peaks.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
-
Column Degradation: An old or poorly packed column can lead to peak broadening.[4]
-
Solution: Replace the column if it is old or shows signs of degradation.
-
2. Retention Time Variability
Q4: The retention time for this compound is shifting between injections. What should I check?
A4: Unstable retention times are a common frustration in HPLC. A systematic approach to troubleshooting is recommended:
-
Mobile Phase Composition: Even small changes in the mobile phase composition can lead to significant shifts in retention time.[6]
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Use a graduated cylinder for precise measurements. If preparing a buffered mobile phase, ensure the pH is consistent. Degas the mobile phase to prevent bubble formation, which can affect the pump performance.[5]
-
-
Column Temperature: Fluctuations in column temperature can cause retention time to drift.[5]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Flow Rate Fluctuation: Inconsistent flow from the pump will directly impact retention times.[5]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially at the beginning of a run sequence.[5]
-
Solution: Ensure the column is adequately equilibrated with the mobile phase. This may take 10-20 column volumes.
-
3. Baseline Issues
Q5: I'm seeing a noisy or drifting baseline in my chromatogram. What are the potential causes?
A5: Baseline problems can interfere with the accurate quantification of this compound.
-
Noisy Baseline:
-
Drifting Baseline:
Frequently Asked Questions (FAQs)
Q6: What is a good starting point for developing an HPLC method for this compound analysis?
A6: A good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: A C18 column is commonly used for the analysis of phenolic compounds.[2][3][9]
-
Mobile Phase: A gradient of methanol or acetonitrile and water with an acidic modifier like 0.1% formic acid or 0.5% acetic acid is a common choice.[2][3]
-
Detection: UV detection at a wavelength around 225 nm or 324-330 nm, where caffeic acid and its esters have significant absorbance.[2][3][10]
Q7: How can I improve the resolution between this compound and other similar compounds in my sample?
A7: To improve resolution, you can:
-
Optimize the Mobile Phase Gradient: Adjust the gradient slope to provide better separation of closely eluting peaks. A shallower gradient can often improve resolution.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: This can be particularly effective if the co-eluting compounds have different pKa values.
-
Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size can provide different selectivity and higher efficiency.
Q8: What are the key parameters to validate for an HPLC method for this compound quantification?
A8: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of this compound and related phenolic compounds.
Table 1: HPLC Method Parameters for Phenolic Compounds
| Parameter | Caffeic Acid Analysis[2] | Caffeic Acid & Other Phenols[3] |
| Column | Kromasil 100-5C18 | BDS Hypersil™ C18 (4.6×100 mm, 3 µm) |
| Mobile Phase A | 0.2% Glacial Acetic Acid in Water | 0.5% Acetic Acid in Water |
| Mobile Phase B | Methanol | Methanol |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 340 nm | 330 nm |
| Temperature | 30 °C | 25 °C |
Table 2: Reported Retention Times for this compound and Caffeic Acid
| Compound | Retention Time (min) | Detection Wavelength (nm) | Reference |
| This compound | 20 | 225 | [10] |
| Caffeic Acid | 3.3 | Not Specified | [11] |
Experimental Protocols
Detailed Methodology for HPLC Analysis of Phenolic Compounds (Adapted from references[2] and[3])
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chemicals and Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid or Formic Acid (analytical grade)
-
This compound standard
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.5% acetic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-15 min: Linear gradient from 25% B to 65% B.
-
15-20 min: Hold at 100% B.
-
20-25 min: Return to initial conditions (25% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phcogj.com [phcogj.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Methyl Caffeate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl caffeate. Our aim is to help you minimize byproducts and optimize your reaction outcomes.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of this compound
Q1: My reaction has proceeded for the recommended time, but analysis (e.g., TLC, HPLC) shows a large amount of unreacted caffeic acid. What are the likely causes?
A1: Incomplete conversion of caffeic acid is a common issue in this compound synthesis, often related to the equilibrium nature of the Fischer-Speier esterification. The primary factors to investigate are:
-
Presence of Water: The Fischer-Speier esterification produces water as a byproduct.[1][2] An excess of water in the reaction mixture, either from wet reagents or glassware, can shift the equilibrium back towards the starting materials, thus reducing the yield of this compound.[3]
-
Insufficient Catalyst: An inadequate amount or activity of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a cation-exchange resin) will result in a slow or stalled reaction.[4]
-
Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal temperature for the esterification to proceed at a reasonable rate.[5] However, excessively high temperatures can lead to the degradation of caffeic acid and volatilization of methanol.[6][7]
-
Inadequate Reaction Time: The reaction may not have been allowed to run long enough to reach equilibrium.[3]
Q2: I've ensured my reagents and glassware are dry and I'm using the correct amount of catalyst, but my yield is still below expectations. How can I improve it?
A2: To drive the reaction towards the formation of this compound and improve your yield, consider the following strategies:
-
Use a Large Excess of Methanol: Employing a large molar excess of methanol can shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]
-
Removal of Water: Actively removing water as it is formed is a highly effective method to enhance the yield. This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.
-
Adding a drying agent, such as molecular sieves, to the reaction mixture. However, be aware that in some cases, particularly with p-toluenesulfonic acid as a catalyst, molecular sieves have been reported to cause the formation of di-esters and degradation of unstable compounds.[8]
-
-
Optimize Reaction Conditions: Systematically optimize the reaction temperature and time. Studies have shown that for certain catalysts, there is an optimal temperature beyond which the yield may decrease.[5][6]
Issue 2: Presence of Impurities and Byproducts
Q3: My purified product shows a broad melting point and/or extra peaks in the NMR or HPLC analysis. What are the potential byproducts?
A3: The formation of byproducts is a key challenge in this compound synthesis. Potential impurities include:
-
Unreacted Caffeic Acid: The most common impurity, especially in cases of low conversion.
-
Caffeic Acid Dimers and Oligomers: Caffeic acid can undergo dimerization and oligomerization, particularly under oxidative conditions.[9][10][11]
-
Degradation Products: Caffeic acid is susceptible to degradation, especially at elevated temperatures.[7][12] This can lead to a variety of smaller, unidentified impurities.
-
Etherification Byproducts: A significant side reaction in the esterification of phenolic acids is the etherification of the phenolic hydroxyl groups.[9] In the synthesis of this compound, this could lead to the formation of methyl 3-(3,4-dimethoxyphenyl)acrylate.
-
Di-esters: In the presence of certain drying agents like molecular sieves with p-TsOH, the formation of di-esters has been reported as a possibility.[8]
Q4: How can I minimize the formation of these byproducts?
A4: To reduce the formation of byproducts, consider the following preventative measures:
-
Inert Atmosphere: To prevent oxidative dimerization and degradation of caffeic acid, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid excessively high reaction temperatures to minimize the degradation of caffeic acid.[6][7]
-
Choice of Catalyst: The choice of catalyst can influence the side reaction profile. For instance, using a solid acid catalyst like a cation-exchange resin may offer greater product purity by reducing side reactions.[13]
-
Protecting Groups: For more complex syntheses or to completely avoid etherification, the phenolic hydroxyl groups of caffeic acid can be protected prior to esterification and then deprotected in a subsequent step.
Issue 3: Purification Challenges
Q5: I am having difficulty purifying my crude this compound. What are some effective purification strategies?
A5: The purification of this compound typically involves recrystallization or column chromatography.
-
Recrystallization: This is a common technique for purifying solid compounds. The key is to find a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. A common rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[10] For esters, solvent systems like ethanol/water or ethyl acetate/hexane are often effective.[14][15]
-
Column Chromatography: This technique is useful for separating compounds with different polarities. For this compound, a normal-phase silica gel column is typically used. The mobile phase (eluent) is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the eluent is optimized to achieve good separation between this compound and any impurities.[13][16]
Q6: My recrystallization attempt resulted in an oil or a very low recovery of crystals. What should I do?
A6: Oiling out or low recovery during recrystallization can be due to several factors:
-
Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have enough time to form a crystal lattice and will instead separate as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor, leading to low recovery. If you suspect this is the case, you can try to carefully evaporate some of the solvent and attempt the crystallization again.
-
Inappropriate Solvent System: The chosen solvent or solvent pair may not be suitable for your compound and the specific impurities present. It is often necessary to screen several different solvent systems to find the optimal one.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing this compound? A: The most prevalent methods are the Fischer-Speier esterification of caffeic acid with methanol using an acid catalyst, and the transesterification of another caffeic acid ester (e.g., from a natural source) with methanol.[5]
Q: What are the advantages of using a cation-exchange resin as a catalyst? A: Cation-exchange resins are solid acid catalysts that can offer several advantages, including easier separation from the reaction mixture (by simple filtration), potential for reuse, and often leading to higher product purity by minimizing side reactions.[13]
Q: How can I monitor the progress of my reaction? A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the caffeic acid spot and the appearance of the this compound spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[13]
Q: What is a typical work-up procedure for a Fischer-Speier esterification of caffeic acid? A: A general work-up procedure involves cooling the reaction mixture, removing any solid catalyst by filtration, and then partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove any unreacted caffeic acid and the acid catalyst, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Catalyst | Reactant Ratio (Methanol:Caffeic Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Fischer-Speier | Cation-Exchange Resin | Not specified | 60 | 4 | High (not quantified) | [1][13] |
| Fischer-Speier | p-Toluenesulfonic Acid | 20:1 | 65 | 4 | 84.0 | [5][6][8][11] |
| Fischer-Speier | Sulfuric Acid | Not specified | Not specified | 10 | 71 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification using p-Toluenesulfonic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add caffeic acid and a 20-fold molar excess of methanol.
-
Catalyst Addition: While stirring, add p-toluenesulfonic acid (PTSA) monohydrate (e.g., 8% by mass relative to caffeic acid).[6][11]
-
Reaction: Heat the mixture to 65 °C and maintain a gentle reflux for 4 hours. Monitor the reaction progress by TLC.[6][11]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification of this compound by Recrystallization
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). This compound should be soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Etherification Reaction of Phenolic Hydroxyl Group | Ambeed [ambeed.com]
- 4. mdpi.com [mdpi.com]
- 5. shd.org.rs [shd.org.rs]
- 6. Khan Academy [khanacademy.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. youtube.com [youtube.com]
- 15. Column chromatography - Wikipedia [en.wikipedia.org]
- 16. scholar.ui.ac.id [scholar.ui.ac.id]
Technical Support Center: High-Purity Methyl Caffeate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the refining and purification of high-purity methyl caffeate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis and purification of this compound.
Synthesis & Yield Issues
Question: My this compound synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in this compound synthesis, typically from the esterification of caffeic acid with methanol, can often be attributed to suboptimal reaction conditions. Key factors to investigate include:
-
Reaction Time and Temperature: The esterification process is sensitive to both time and temperature. For instance, using a cation-exchange resin as a catalyst, optimal yields have been achieved at 60°C with a 4-hour reaction time.[1][2] Similarly, when using p-toluenesulfonic acid (PTSA) as a catalyst, a high yield of 84.0% was obtained at 65°C for 4 hours.[3] Insufficient reaction time will lead to incomplete conversion, while excessively high temperatures can cause degradation of both the reactant and the product.[4]
-
Catalyst Efficiency: The choice and amount of catalyst are critical. Both cation-exchange resins and acids like PTSA have been shown to be effective.[1][2][3] Ensure the catalyst is active and used in the correct proportion. For PTSA, an optimal mass ratio of catalyst to substrate was found to be 8%.[3]
-
Molar Ratio of Reactants: An excess of methanol is typically required to drive the equilibrium towards the formation of the ester. A molar ratio of methanol to caffeic acid of 20:1 has been reported as optimal in certain protocols.[3]
-
Water Removal: The esterification reaction produces water, which can shift the equilibrium back towards the reactants, thereby reducing the yield. The use of molecular sieves or a setup that allows for the removal of water during the reaction can significantly improve the final yield.[3]
-
Side Reactions: Caffeic acid and its derivatives can be prone to side reactions, especially under harsh conditions.[5] Sticking to optimized and milder reaction conditions can minimize the formation of byproducts.
Column Chromatography Purification Issues
Question: I am observing poor separation and co-elution of impurities during column chromatography of this compound. How can I improve the purity?
Answer: Achieving high purity with column chromatography depends on several factors related to the stationary phase, mobile phase, and overall technique. Here are some troubleshooting steps:
-
Optimize the Mobile Phase (Eluent): The polarity of the eluent is crucial for good separation.
-
Start with TLC: Before running a column, use Thin-Layer Chromatography (TLC) to test various solvent systems. This helps in identifying a system that provides good separation between this compound and its impurities.[6]
-
Adjust Polarity: If impurities are eluting too close to the this compound peak, adjust the polarity of the mobile phase. For normal-phase chromatography (e.g., silica gel), a less polar solvent system will increase the retention time of all compounds, potentially improving separation. Conversely, a more polar system will speed up elution.[6][7] Common solvent systems include mixtures of ethyl acetate and hexane.[8]
-
-
Modify the Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can lead to better resolution and sharper peaks.[7][9]
-
Column Dimensions and Packing:
-
Sample Loading: Do not overload the column with the sample. Overloading is a common cause of poor separation and peak tailing.[7][10] The sample should be dissolved in a minimal amount of the mobile phase or a weak solvent before being loaded onto the column.
Question: The collected fractions of this compound from my column are pure, but the overall recovery (yield) is low. What could be the reason?
Answer: Low recovery after column chromatography, even with good purity, can be frustrating. Potential causes include:
-
Irreversible Adsorption: this compound, being a phenolic compound, might irreversibly bind to active sites on the silica gel. This is more likely if the silica gel is slightly acidic.
-
Incomplete Elution: The mobile phase may not be strong (polar) enough to elute all the this compound from the column. After collecting the main fractions, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to see if more product can be recovered.[8]
-
Sample Degradation on the Column: Caffeic acid and its esters can be sensitive to the stationary phase.[11] If the purification process is too long, degradation might occur on the column itself.
Crystallization Issues
Question: I am struggling to crystallize my purified this compound, or I am getting very small, poor-quality crystals. How can I optimize the crystallization process?
Answer: Crystallization is a delicate process of balancing solubility and supersaturation.[12] Here are some optimization strategies:
-
Solvent Selection: The choice of solvent is critical. You need a solvent (or a solvent system) in which this compound has high solubility at higher temperatures and low solubility at lower temperatures. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane).
-
Control Supersaturation:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution. This is a simple method to gently increase the concentration.
-
Slow Cooling: Prepare a saturated solution at a higher temperature and then allow it to cool down slowly. Rapid cooling often leads to the formation of small crystals or amorphous precipitate.
-
Vapor Diffusion: This technique involves placing a drop of the this compound solution in a sealed container with a reservoir of a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop induces crystallization.
-
-
Vary Compound Concentration: The initial concentration of this compound in the solvent is a key parameter. If the concentration is too low, nucleation may not occur. If it's too high, it may lead to rapid precipitation instead of crystal growth.[12]
-
Temperature Variation: Experiment with different crystallization temperatures. Some compounds form better crystals at room temperature, while others require refrigeration or even lower temperatures.[12]
Purity Analysis (HPLC) Issues
Question: My HPLC chromatogram for this compound shows peak tailing. What are the possible causes and solutions?
Answer: Peak tailing in HPLC is a common issue where the peak is not symmetrical and has a "tail". This can affect the accuracy of quantification.
-
Chemical Interactions: Unwanted interactions between this compound and the stationary phase can cause tailing. The phenolic hydroxyl groups of this compound can interact with active silanol groups on the surface of C18 columns.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This will protonate the silanol groups and reduce these secondary interactions.[13]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the concentration of the sample or the injection volume.[14]
-
-
Column Contamination/Deterioration: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause peak distortion.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.[15]
-
Question: I am observing split peaks for this compound in my HPLC analysis. What could be the issue?
Answer: Split peaks can arise from several instrumental or chemical issues.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Partially Blocked Column Frit: Debris from the sample or pump seals can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column.[14]
-
-
Co-elution of an Impurity: What appears to be a split peak might actually be two different, closely eluting compounds.
-
Solution: Optimize the mobile phase composition or gradient to improve the separation.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis and analysis of this compound.
Table 1: Synthesis Yield of this compound under Different Conditions
| Catalyst | Temperature (°C) | Time (hours) | Molar Ratio (Methanol:Caffeic Acid) | Reported Yield (%) | Reference |
| Cation-Exchange Resin | 60 | 4 | Not Specified | ~93% (in a trans-esterification) | [1][16] |
| p-Toluenesulfonic Acid (PTSA) | 65 | 4 | 20:1 | 84.0 | [3] |
| Sulfuric Acid | Not Specified | 10 | Not Specified | 71 | [3] |
Table 2: Example HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 | ZORBAX SB-C18 (4.6 mm x 250 mm, 5.0 µm) |
| Mobile Phase | Gradient of Methanol and 0.2% Acetic Acid in Water | Isocratic (30% Methanol in Water + 0.1% Formic Acid) |
| Flow Rate | 1 mL/min | 1.0 mL/min |
| Detection Wavelength | 340 nm | 225, 290, 330 nm |
| Column Temperature | 30 °C | 25 °C |
| Reference | Example based on[16] | [14] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol provides a general methodology for purifying this compound using standard silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.
-
Add another thin layer of sand on top of the packed silica gel to prevent disruption during sample loading.
-
Wash the packed column with the initial eluting solvent until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for the "dry loading" method, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column. For dry loading, sprinkle the powder evenly onto the top layer of sand.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds based on their polarity.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This protocol outlines a standard method for assessing the purity of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade methanol or acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of high-purity this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100 µg/mL).
-
Accurately weigh and dissolve the purified this compound sample in methanol to a known concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC System Setup and Run:
-
Install a C18 reversed-phase column and equilibrate it with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
-
Set the column oven temperature (e.g., 30°C).
-
Set the detector wavelength (e.g., 325-330 nm, a common λmax for caffeic acid derivatives).
-
Inject the standards and the sample.
-
Run a suitable gradient program (e.g., starting with 10% B, ramping up to 90% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions).
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by determining the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Synthesis, Purification, and Analysis of this compound.
Caption: Troubleshooting Logic for Low Purity in Column Chromatography.
Signaling Pathway
One of the biological activities of this compound involves the modulation of pathways related to metabolic regulation and cell function.
Caption: this compound's Influence on the PPAR-γ and PI3K/Akt Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. NRF2 and PPAR-γ Pathways in Oligodendrocyte Progenitors: Focus on ROS Protection, Mitochondrial Biogenesis and Promotion of Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
addressing autoxidation of methyl caffeate in experiments
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for handling methyl caffeate, with a focus on preventing and addressing autoxidation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound autoxidation and why does it occur? A1: this compound autoxidation is the process where the molecule degrades in the presence of oxygen. This occurs because the o-diphenol (catechol) structure in this compound is highly susceptible to oxidation. The initial step involves the loss of hydrogen atoms from its hydroxyl groups, forming a semiquinone radical, which is then further oxidized to an unstable o-quinone derivative.[1][2][3] This quinone can then undergo additional reactions, such as the Diels-Alder reaction, to form more complex peroxide products.[1][2][4]
Q2: What are the primary products of this compound autoxidation? A2: The initial and primary product of autoxidation is the corresponding o-quinone of this compound.[2][5] This intermediate is often unstable and can react further to form various other products, including tricyclic peroxides, especially in the presence of lipids like ethyl linoleate.[1][4][6] In some cases, dimerization can also occur.[7]
Q3: What experimental factors accelerate the autoxidation of this compound? A3: Several common laboratory factors can significantly accelerate the degradation of this compound. These include exposure to light (photodegradation), elevated temperatures, and the presence of oxygen.[8] More importantly, alkaline pH conditions (pH > 7) dramatically increase the rate of autoxidation.[9][10][11] The presence of trace metal ions, such as Cu(II), Mg(II), and Ca(II), can also catalyze the oxidation process.[12][13]
Q4: How can autoxidation impact my experimental results? A4: Autoxidation can severely compromise experimental validity. The degradation of this compound leads to a lower effective concentration of the active compound, potentially diminishing its observed biological effects, such as its neuroprotective or antidiabetic activities.[14][15] The formation of oxidation products like quinones can introduce new, unintended biological activities or interfere with analytical measurements (e.g., absorbance spectra, chromatography).[1][7] This degradation is often visually indicated by a change in solution color.
Troubleshooting Guide
Q5: My this compound solution turned yellow/brown. What happened? A5: A yellow or brown discoloration is a classic sign of autoxidation. The color change is primarily due to the formation of the o-quinone derivative and subsequent polymerization products, which are colored.[2][5] This indicates that your sample has degraded. To resolve this, prepare a fresh solution using the protocols outlined below (Q7) and ensure your storage and handling conditions minimize exposure to oxygen, light, and alkaline pH.[8][9]
Q6: I am observing lower-than-expected biological activity in my assay. Could autoxidation be the cause? A6: Yes, this is a very likely cause. If the this compound has oxidized, its concentration will be reduced, leading to diminished biological effects.[15] To confirm this, you should analyze the purity and concentration of your working solution using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[16][17] Compare the results to a freshly prepared standard to quantify the extent of degradation.
Q7: How can I detect and quantify this compound degradation? A7: Several analytical methods can be used to assess the stability of this compound.[16]
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It allows you to separate and quantify the remaining this compound from its degradation products.[17][18]
-
UV-Visible Spectroscopy: The degradation of this compound can be monitored by observing changes in its UV-Vis absorption spectrum over time.[9][16] The formation of oxidation products often leads to new absorption peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to separate and identify this compound and its degradation products, though it may require a derivatization step to ensure volatility.[17]
-
Thin-Layer Chromatography (TLC): TLC provides a quick, qualitative way to visualize the appearance of degradation products.[19]
Factors Influencing this compound Stability
The following table summarizes key environmental factors and their impact on the stability of this compound in solution.
| Factor | Impact on Stability | Recommended Practice |
| pH | Highly unstable in neutral to alkaline conditions (pH ≥ 7).[9][11] | Maintain solutions in an acidic buffer (e.g., pH 3-5). |
| Oxygen | Essential for autoxidation.[8] | Use deoxygenated solvents; sparge solutions with an inert gas (N₂ or Ar). |
| Light | Promotes photodegradation.[8][20] | Store solutions in amber vials or wrap containers in foil; work in low-light conditions. |
| Temperature | Higher temperatures accelerate degradation.[8][21] | Prepare solutions fresh; for storage, keep at -20°C or -80°C.[22] |
| Metal Ions | Catalyze oxidation (e.g., Cu²⁺, Fe³⁺, Mg²⁺, Ca²⁺).[12][13] | Use high-purity water and reagents; consider adding a chelating agent (e.g., EDTA). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol aims to minimize autoxidation during solution preparation.
-
Prepare the Buffer: Use a slightly acidic buffer (e.g., 0.1 M citrate buffer, pH 4.5). To remove dissolved oxygen, sparge the buffer with an inert gas like nitrogen or argon for at least 15-20 minutes.
-
Weigh the Compound: Weigh the required amount of this compound powder in a tared amber vial.
-
Dissolution: Add the deoxygenated buffer to the vial. If solubility is an issue, a co-solvent like DMSO can be used, but it should also be sparged with inert gas beforehand.[22] Mix gently by vortexing or sonicating in the dark until fully dissolved.
-
Storage: Aliquot the stock solution into amber, airtight vials. Purge the headspace of each vial with inert gas before sealing. Store immediately at -80°C for long-term storage or -20°C for short-term use.[22]
-
Usage: When using the solution, thaw the aliquot quickly and keep it on ice, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Stability with HPLC
This protocol provides a general workflow for assessing the degradation of this compound over time.
-
Sample Preparation: Prepare your this compound solution according to Protocol 1. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample under controlled conditions (e.g., on ice, low light).
-
Standard Preparation: Prepare a fresh standard solution of this compound of known concentration immediately before analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidic aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set to the λmax of this compound (approx. 325-330 nm).
-
-
Analysis: Inject the standard and the time-point samples onto the HPLC system.
-
Data Interpretation: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the peak area at each time point. A decrease in the peak area for this compound and the appearance of new peaks indicate degradation. Calculate the percentage of remaining this compound relative to the t=0 sample.
Visual Guides
Caption: Simplified autoxidation pathway of this compound.
Caption: Workflow for preparing stabilized this compound solutions.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Antioxidation mechanism studies of caffeic acid: identification of antioxidation products of this compound from lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antioxidation mechanism studies of caffeic acid: identification of antioxidation products of this compound from lipid oxidation. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. allanchem.com [allanchem.com]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Temperature, Metal Ions and Biosurfactants on Interaction Mechanism between Caffeic Acid Phenethyl Ester and Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The study of the influence of Mg(ii) and Ca(ii) ions on caffeic acid autoxidation in weakly alkaline aqueous solution using MCR-ALS analysis of spectrophotometric data - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijmr.net.in [ijmr.net.in]
- 17. mdpi.com [mdpi.com]
- 18. scholar.ui.ac.id [scholar.ui.ac.id]
- 19. researchgate.net [researchgate.net]
- 20. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound | Antibacterial | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Methyl Caffeate Cell Permeability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl caffeate in cell permeability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties relevant to permeability assays?
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem |
| Molecular Weight | 194.18 g/mol | PubChem |
| Estimated Water Solubility | ~11.42 mg/mL | The Good Scents Company[1] |
| In Silico Predicted LogP | 1.19 - 1.5 | The Good Scents Company, NMPPDB[1][2] |
| Hydrogen Bond Donors | 2 | NMPPDB[2] |
| Hydrogen Bond Acceptors | 4 | NMPPDB[2] |
| Melting Point | 160°C | LabSolutions[3] |
| Solubility in DMSO | 30 mg/mL (154.5 mM) | TargetMol[4] |
Q2: What are the expected permeability characteristics of this compound?
Direct experimental data on the apparent permeability coefficient (Papp) of this compound is limited. However, based on data from related compounds like caffeic acid, which has low permeability, and considering its physicochemical properties, this compound is predicted to have low to moderate passive permeability.[5]
*In Silico_ Prediction of this compound Permeability:
To provide a quantitative estimate, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools have been utilized.
Table 2: In Silico Predicted Permeability of this compound
| Assay Model | Predicted Papp (x 10⁻⁶ cm/s) | Predicted Permeability Class |
| Caco-2 | 1.0 - 5.0 | Low to Moderate |
| PAMPA | 1.0 - 10.0 | Low to Moderate |
Disclaimer: These are in silico predictions and should be confirmed by experimental data.
Q3: Is this compound likely to be a substrate for efflux transporters like P-glycoprotein (P-gp)?
The interaction of this compound with P-glycoprotein has not been extensively studied experimentally. However, related compounds like caffeic acid phenethyl ester (CAPE) have been shown to be P-gp inhibitors.[3] An in silico prediction can provide an initial assessment.
*In Silico_ Prediction of P-gp Interaction:
| Prediction | Result |
| P-gp Substrate | Unlikely |
| P-gp Inhibitor | Possible |
Disclaimer: These are in silico predictions and should be confirmed by experimental data.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of this compound
You are observing a lower-than-expected Papp value for this compound in your PAMPA or Caco-2 assay.
Table 3: Troubleshooting Low Papp Values
| Possible Cause | Suggested Action |
| Compound Precipitation | Visually inspect donor and acceptor wells for precipitates. Decrease the starting concentration of this compound. Consider using a co-solvent like DMSO (ensure final concentration is non-toxic, typically ≤1%). |
| Low Intrinsic Permeability | The inherent chemical properties of this compound may lead to low passive diffusion. This is an intrinsic characteristic. |
| Incorrect Buffer pH | Ensure the pH of your donor and acceptor buffers is appropriate. For compounds with ionizable groups, pH can significantly impact permeability. |
| Monolayer Integrity Issues (Caco-2) | Measure Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop suggests a compromised monolayer. Perform a Lucifer Yellow rejection assay; high passage indicates a leaky monolayer. |
| Efflux Pump Activity (Caco-2) | Although predicted to be unlikely as a substrate, consider performing a bi-directional transport assay (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio >2 suggests active efflux.[6] |
Issue 2: High Variability Between Experimental Replicates
You are observing significant differences in Papp values across your replicate wells.
Table 4: Troubleshooting High Variability
| Possible Cause | Suggested Action |
| Inconsistent Cell Monolayer (Caco-2) | Ensure consistent cell seeding density and culture conditions. Check for uniform TEER values across all wells before starting the experiment. |
| Inaccurate Pipetting | Calibrate and use precise pipettes. Be meticulous when adding and removing solutions from the donor and acceptor wells. |
| Edge Effects in the Plate | Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Compound Adsorption to Plasticware | This compound, like other phenolic compounds, may adsorb to plastic surfaces. Consider using low-binding plates or pre-treating plates with a blocking agent like bovine serum albumin (BSA).[7] |
| Inconsistent Incubation Conditions | Ensure uniform temperature and humidity during incubation. If using a shaker, ensure consistent agitation across the entire plate. |
Issue 3: Low Compound Recovery
The total amount of this compound recovered from the donor, acceptor, and cell lysate (for Caco-2) is significantly less than the initial amount added.
Table 5: Troubleshooting Low Recovery
| Possible Cause | Suggested Action |
| Adsorption to Plasticware | As mentioned above, use low-binding plates or pre-coat plates. Adding a low concentration of BSA (e.g., 0.1-1%) to the basolateral (acceptor) buffer can help improve the recovery of lipophilic compounds.[7] |
| Cellular Metabolism (Caco-2) | Caco-2 cells express some metabolic enzymes.[8] Analyze samples for potential metabolites of this compound using an appropriate analytical method like LC-MS/MS. |
| Compound Instability | Assess the stability of this compound in the assay buffer over the course of the experiment. Incubate the compound in the buffer for the same duration as the assay and analyze for degradation. |
| Incomplete Cell Lysis (Caco-2) | If measuring intracellular concentration, ensure your lysis buffer and protocol are effective for complete cell disruption. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general methodology for assessing the passive permeability of this compound.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Prepare Donor Solution: Dilute the this compound stock solution in the donor buffer (e.g., Hanks' Balanced Salt Solution, HBSS, at a relevant pH) to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (≤1%).
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the acceptor buffer.
-
Coat the Donor Plate: Add a synthetic lipid solution (e.g., phosphatidylcholine in dodecane) to the filter membrane of a 96-well donor plate and allow the solvent to evaporate.
-
Assemble the PAMPA Sandwich: Place the lipid-coated donor plate onto the acceptor plate.
-
Add Donor Solution: Add the donor solution containing this compound to the wells of the donor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of this compound in the donor and acceptor samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient using the following formula:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca = Concentration in the acceptor well
-
Ceq = Equilibrium concentration = (VdCd + VaCa) / (Vd + Va)
-
Cd = Concentration in the donor well
-
Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >300 Ω·cm²).[9]
-
Prepare Dosing Solution: Dissolve this compound in transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4) to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH) to determine a non-toxic concentration range for this compound on Caco-2 cells.[10]
-
Apical to Basolateral (A-B) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer. Collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC-UV or LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions using the formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber
-
A = The surface area of the membrane
-
C₀ = The initial concentration in the donor chamber
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator of active efflux.[6]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. In Silico Prediction of Skin Permeability Using a Two-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro–In Silico Modeling of Caffeine and Diclofenac Permeation in Static and Fluidic Systems with a 16HBE Lung Cell Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gauging the clinical significance of P-glycoprotein-mediated herb-drug interactions: Comparative effects of St. John's wort, echinacea, clarithromycin, and rifampin on digoxin pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Methyl Caffeate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of methyl caffeate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound and its derivatives?
A1: The primary challenges stem from their physicochemical properties. This compound, a phenolic compound, and its derivatives often exhibit low aqueous solubility, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2][3][4] Furthermore, they can be susceptible to enzymatic degradation in the gastrointestinal tract and undergo significant first-pass metabolism in the liver, which reduces the amount of active compound reaching systemic circulation.[2][4]
Q2: What are the most promising formulation strategies to enhance the bioavailability of these compounds?
A2: Several formulation strategies can significantly improve the bioavailability of poorly soluble compounds like this compound derivatives:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[5][6][7] By using hydrophilic carriers such as polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC), the drug's dissolution rate and solubility can be enhanced.[5][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[9][10][11][12] This approach is particularly suitable for lipophilic derivatives, as it presents the drug in a solubilized form with a large surface area for absorption.[11]
-
Nanoparticle-Based Systems: Encapsulating this compound derivatives into nanoparticles, such as polymeric nanoparticles (e.g., using PLGA) or solid lipid nanoparticles (SLNs), can protect the drug from degradation, improve its solubility, and potentially offer controlled release.[13][14][15][16] Polymeric micelles are another effective nano-carrier to improve solubility and photostability.[17][18]
Q3: How can I assess the bioavailability of my this compound derivative formulation in vitro?
A3: A tiered approach using several in vitro models is recommended:
-
Solubility Studies: Determine the saturation solubility of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to get a preliminary idea of its dissolution potential.
-
Dissolution Testing: Use a USP dissolution apparatus (e.g., Apparatus II - paddle) to measure the rate and extent of drug release from your formulation in different media.
-
In Vitro Permeability Assays: The Caco-2 cell monolayer model is a widely accepted method to predict intestinal drug permeability and to study potential transport mechanisms.[19]
Q4: What are the key parameters to evaluate in an in vivo pharmacokinetic (PK) study?
A4: In a typical in vivo PK study, usually conducted in animal models like rats, you should aim to determine the following parameters after oral and intravenous administration:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.
-
Absolute Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[20]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Drug Loading in Solid Dispersion Formulations
-
Question: I'm preparing a solid dispersion of a this compound derivative using the solvent evaporation method, but my drug loading is consistently low. What could be the cause?
-
Answer:
-
Poor Miscibility: The drug and the polymer carrier may not be fully miscible in the chosen solvent system, leading to drug precipitation before the solvent is fully evaporated.
-
Solution: Screen different solvents or a combination of solvents to ensure both the drug and the carrier remain in solution throughout the process.
-
-
Drug Degradation: The chosen solvent or the temperature used for evaporation might be causing the degradation of your derivative.
-
Solution: Use a lower evaporation temperature under vacuum. Analyze the final product using techniques like HPLC to check for degradation products.
-
-
Inappropriate Drug-to-Carrier Ratio: A very high drug-to-carrier ratio can lead to drug crystallization within the dispersion.
-
Solution: Experiment with different drug-to-carrier ratios to find the optimal balance that allows for a stable amorphous solid dispersion.
-
-
Issue 2: Physical Instability of the Formulation During Storage
-
Question: My solid dispersion formulation shows good initial dissolution, but after a few weeks of storage, the dissolution rate decreases significantly. Why is this happening?
-
Answer:
-
Crystallization of the Amorphous Drug: The amorphous form of the drug is thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time, especially under conditions of high humidity and temperature.
-
Solution: Store the formulation in tightly sealed containers with a desiccant at controlled room temperature. Incorporating a crystallization inhibitor into the formulation could also be beneficial. Characterize the formulation using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to monitor its physical state over time.[5]
-
-
Issue 3: High Variability in In Vivo Pharmacokinetic Data
-
Question: I've conducted a pilot PK study in rats with my SEDDS formulation of a lipophilic this compound derivative, and the results show high inter-subject variability. What are the potential reasons?
-
Answer:
-
Inconsistent Emulsification: The SEDDS formulation may not be emulsifying consistently and rapidly in the gastrointestinal tract of all animals. The efficiency of emulsification can be affected by the volume and composition of GI fluids.[9]
-
Solution: Optimize the oil-to-surfactant ratio in your SEDDS formulation.[9] Perform in vitro self-emulsification tests in simulated gastric and intestinal fluids to ensure rapid and reproducible emulsion formation. The droplet size of the resulting emulsion should ideally be small and uniform.[11][21]
-
-
Food Effect: The presence or absence of food in the stomach can significantly alter the GI environment and affect the performance of lipid-based formulations.
-
Solution: Standardize the fasting period for the animals before dosing. If a food effect is suspected, you may need to conduct the study in both fasted and fed states to characterize it.
-
-
Data Presentation
Table 1: Illustrative Bioavailability Parameters of a this compound Derivative in Different Formulations (Rat Model)
| Formulation Type | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (F%) |
| Unformulated Compound (Suspension) | 20 | 150 ± 35 | 2.0 | 450 ± 110 | 2.5 |
| Solid Dispersion (1:5 Drug:PVP K30) | 20 | 750 ± 150 | 1.0 | 2700 ± 450 | 15.0 |
| SEDDS (30% Oil, 50% Surfactant, 20% Co-surfactant) | 20 | 1200 ± 210 | 0.75 | 4500 ± 600 | 25.0 |
| PLGA Nanoparticles | 20 | 980 ± 180 | 1.5 | 5400 ± 720 | 30.0 |
| Intravenous Solution | 5 | 2500 ± 300 | 0.08 | 1800 ± 250 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh the this compound derivative and a hydrophilic carrier (e.g., PVP K30, HPMC) in a predetermined ratio (e.g., 1:5). Dissolve both components in a suitable common solvent (e.g., methanol, ethanol, or a mixture) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once a solid film is formed, continue drying under high vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (using DSC or XRD).
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 19-21 days).
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test formulation (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
-
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of this compound derivatives.
Caption: Troubleshooting logic for addressing low bioavailability of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. A novel nanoparticle loaded with this compound and caffeic acid phenethyl ester against Ralstonia solanacearum—a plant pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanotechnology-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Nanoscale Drug Delivery Systems: From Medicine to Agriculture [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for enzymatic synthesis of methyl caffeate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of methyl caffeate.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of enzymatic synthesis of this compound over chemical synthesis?
Enzymatic synthesis offers several advantages, including high specificity, milder reaction conditions (avoiding harsh temperatures and pressures), and a greener footprint with less hazardous waste.[1][2] Enzymes like lipases can catalyze the esterification of caffeic acid with high efficiency and selectivity under environmentally friendly conditions.
Q2: Which enzymes are commonly used for the synthesis of this compound?
Lipases are the most frequently employed enzymes for this synthesis, particularly immobilized lipases like Candida antarctica lipase B (CALB), often known by its commercial name Novozym 435.[2][3][4] Other enzymes, such as the adenylation domain of a carboxylic acid reductase (A-domain_CAR), have also been explored for aqueous esterification.[1] Additionally, cation-exchange resins can be used as catalysts in the esterification process.[5]
Q3: What are the typical substrates and solvents used in this reaction?
The primary substrates are caffeic acid and methanol.[5] The choice of solvent is critical and can significantly impact reaction efficiency. Common solvents include isooctane, deep eutectic solvents (DES), and ionic liquids.[6][7][8] Aqueous buffer systems have also been used, particularly when employing enzymes like A-domain_CAR.[1]
Q4: How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the formation of this compound and the consumption of caffeic acid.[5][9] A C18 column is often used with a mobile phase consisting of a mixture of methanol and water, sometimes with the addition of a small amount of formic or phosphoric acid to improve peak shape.[6][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive enzyme | - Ensure the enzyme has been stored correctly and has not expired.[10]- Use a fresh batch of enzyme. |
| Sub-optimal reaction conditions (pH, temperature) | - Optimize the pH and temperature for the specific enzyme being used. Refer to the enzyme's technical datasheet or relevant literature.[9][11]- For lipases like Novozym 435, temperatures around 60-70°C are often effective.[4][5][8] | |
| Poor substrate solubility | - Caffeic acid has low solubility in many organic solvents.[5]- Consider using a co-solvent or a different solvent system, such as deep eutectic solvents or ionic liquids, to enhance solubility.[6][7][8] | |
| Water inhibition | - The esterification reaction produces water, which can inhibit the enzyme and shift the equilibrium back towards the reactants.[12]- Add molecular sieves to the reaction mixture to remove water as it is formed.[12] | |
| Slow Reaction Rate | Insufficient enzyme concentration | - Increase the amount of enzyme used in the reaction.[4] |
| Inadequate mixing | - Ensure proper agitation to facilitate contact between the substrates and the enzyme, especially when using immobilized enzymes. A shaker incubator is often used.[1] | |
| Incorrect substrate molar ratio | - An excess of one substrate (usually the alcohol) can drive the reaction forward. However, a very high excess can sometimes lead to enzyme inhibition.[12]- Optimize the molar ratio of caffeic acid to methanol. Ratios can vary widely depending on the system. | |
| Enzyme Deactivation | High temperature or extreme pH | - Operate within the recommended temperature and pH range for the enzyme. Prolonged exposure to non-optimal conditions can lead to irreversible denaturation. |
| Presence of inhibitors in the substrate | - Ensure the purity of the caffeic acid and methanol. Impurities can act as enzyme inhibitors. | |
| Mechanical stress | - With immobilized enzymes, vigorous stirring can cause mechanical damage to the support beads. Use gentle agitation.[12] |
Quantitative Data Summary
The optimal reaction conditions for the enzymatic synthesis of this compound can vary depending on the specific enzyme and solvent system used. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Conditions for this compound Synthesis using A-domain_CAR [1]
| Parameter | Value |
| Enzyme | A-domain_CAR |
| Substrates | Caffeic Acid (1 mM), Methanol (3.71 M) |
| Solvent | 200 mM Imidazole buffer with 4% (w/v) surfactant |
| pH | 8.0 or 10.0 |
| Temperature | 35°C |
| Incubation Time | 24 hours |
| Agitation | 150 rpm |
Table 2: Optimized Conditions for Lipase-Catalyzed Synthesis of Caffeic Acid Esters
Note: While the following data is for Caffeic Acid Phenethyl Ester (CAPE), where this compound is an intermediate or analogous product, the parameters provide a useful starting point for optimizing this compound synthesis.
| Parameter | Optimized Value | Reference |
| Using Novozym 435 in Isooctane | [4] | |
| Temperature | 69°C | |
| Reaction Time | 59 hours | |
| Substrate Molar Ratio (Caffeic Acid:Alcohol) | 1:72 | |
| Enzyme Amount | 351 PLU | |
| Using Lipase in Deep Eutectic Solvent | [6] | |
| Temperature | 80°C | |
| Reaction Time | 24 hours | |
| Substrate Molar Ratio (Caffeic Acid:Alcohol) | 1:5 | |
| Enzyme Amount | 50 mg |
Experimental Protocols
General Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol provides a general starting point. Optimization of specific parameters is highly recommended.
-
Reactant Preparation: Dissolve caffeic acid in a suitable organic solvent (e.g., isooctane, tert-butyl alcohol) in a reaction vessel.
-
Methanol Addition: Add methanol to the mixture. The molar ratio of methanol to caffeic acid should be optimized, with an excess of methanol often being beneficial.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme will depend on the scale of the reaction and should be optimized.
-
Water Removal (Optional but Recommended): Add molecular sieves to the vessel to remove the water produced during the esterification reaction.[12]
-
Incubation: Seal the reaction vessel and place it in a shaker incubator at the desired temperature (e.g., 60-70°C) with constant agitation.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them by HPLC to determine the conversion of caffeic acid to this compound.
-
Reaction Termination: Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Purification: The solvent can be removed under reduced pressure (e.g., using a rotary evaporator). The resulting crude product can be further purified if necessary, for example, by column chromatography.
Visualizations
Caption: Experimental workflow for enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized enzymatic synthesis of caffeic acid phenethyl ester by RSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ionic liquids on enzymatic synthesis of caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering Caffeic Acid O‐Methyltransferase for Efficient De Novo Ferulic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
selection of appropriate vehicle for in vivo studies with methyl caffeate
Technical Support Center: In Vivo Studies with Methyl Caffeate
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound in in vivo studies. The focus is on the critical step of selecting an appropriate vehicle for administration to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: this compound is a phenolic compound with low aqueous solubility.[1][2] This poor water solubility presents a significant challenge for in vivo studies, as it can lead to difficulties in achieving the desired concentration, precipitation of the compound upon administration, and consequently, variable drug absorption and bioavailability.[3] Therefore, selecting a suitable vehicle is crucial to overcome these challenges.
Q2: What are the common routes of administration for this compound in animal studies?
A2: The most common routes of administration for this compound in rodent studies are oral gavage (PO) and intraperitoneal (IP) injection.[2][4] The choice of administration route depends on the specific aims of the study, such as investigating local effects in the gastrointestinal tract versus systemic effects.
Q3: Which vehicles are suitable for oral administration of this compound?
A3: For oral administration, this compound can be formulated as a suspension. A commonly used vehicle is an aqueous solution of methylcellulose (e.g., 0.5-2%).[5][6] Methylcellulose acts as a suspending agent, ensuring a uniform distribution of the compound for accurate dosing.[6] For low doses, a mixture of 10% DMSO and 90% corn oil can also be considered.[7]
Q4: What vehicles are recommended for intraperitoneal injection of this compound?
A4: For intraperitoneal injections, it is crucial to use a vehicle that minimizes irritation and is well-tolerated by the animals. A common formulation for poorly soluble compounds like this compound is a co-solvent system. One such system consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8] It is important to prepare this formulation by sequentially adding the solvents and ensuring the solution is clear before adding the next component.[8] Sonication may be required to aid dissolution.[8]
Q5: Are there other advanced formulation strategies to improve the bioavailability of this compound?
A5: Yes, for compounds with poor water solubility like this compound, advanced formulation strategies such as lipid-based drug delivery systems (e.g., self-micro emulsifying drug delivery systems or SMEDDS), solid dispersions, and complexation with cyclodextrins can be employed.[9][10][11] These approaches can enhance solubility and bioavailability.[9][10] For instance, encapsulating the compound in liposomes is another technique that has been used for similar compounds to improve efficacy.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle during preparation. | - The concentration of this compound exceeds its solubility in the chosen vehicle.- Improper mixing or order of adding components in a co-solvent system. | - Perform solubility studies to determine the maximum soluble concentration of this compound in the vehicle.- When using a co-solvent system, dissolve this compound in the primary solvent (e.g., DMSO) first before gradually adding the other components while mixing continuously.[8]- Use sonication to aid dissolution.[8] |
| The prepared formulation is not stable and shows precipitation over time. | - The formulation is supersaturated.- Degradation of this compound. | - Prepare the formulation fresh before each administration.- Store the formulation under appropriate conditions (e.g., protected from light, at a specified temperature) and for a limited time, which should be determined during formulation development.[13] |
| Animal distress or adverse reactions (e.g., irritation, inflammation) at the injection site after administration. | - The vehicle or the compound is causing local toxicity.- The pH or osmolality of the formulation is not physiological.- The injection volume is too large. | - Reduce the concentration of co-solvents like DMSO to the minimum required for solubilization.[7]- For IP injections, ensure the final formulation is diluted in a physiologically compatible buffer like saline or PBS.[14]- Adhere to the recommended maximum injection volumes for the specific animal model and route of administration.[15] |
| Inconsistent or unexpected experimental results. | - Non-uniform suspension leading to inaccurate dosing.- Poor bioavailability of this compound from the chosen vehicle.- Stress induced by the administration procedure (e.g., oral gavage).[16] | - If using a suspension, ensure it is thoroughly mixed before each administration to guarantee dose uniformity.- Consider using a different vehicle or a more advanced formulation strategy to improve solubility and absorption.- Refine the administration technique to minimize animal stress. For oral gavage, using a flexible tube and ensuring proper technique can reduce stress.[16][17] |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 30 mg/mL (154.5 mM) | Sonication is recommended.[8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (10.3 mM) | Sonication is recommended. Solvents should be added sequentially.[8] |
| Acetonitrile | Slightly soluble | [13] |
| Methanol | Slightly soluble | [13] |
| Ethyl Acetate | Soluble | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is for preparing a 10 mg/mL suspension in 0.5% methylcellulose.
Materials:
-
This compound powder
-
Methylcellulose (viscosity appropriate for oral gavage)
-
Sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Prepare the 0.5% methylcellulose vehicle:
-
Heat approximately one-third of the required volume of sterile water to 80-90°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously.
-
Once dispersed, add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. Allow it to cool to room temperature.[5]
-
-
Calculate the required amounts: Determine the total volume of suspension needed and calculate the mass of this compound required for a 10 mg/mL concentration.
-
Triturate the powder: If the this compound powder is aggregated, gently grind it to a fine powder using a mortar and pestle. This will help in forming a uniform suspension.[5]
-
Prepare a paste: Transfer the weighed this compound powder to a beaker. Add a small volume of the 0.5% methylcellulose vehicle and mix with a spatula to form a smooth paste.[5]
-
Gradual addition of the vehicle: While continuously stirring with a magnetic stirrer, slowly add the remaining 0.5% methylcellulose vehicle to the paste until the final desired volume is reached.
-
Homogenize the suspension: Continue stirring for at least 15-30 minutes to ensure a uniform suspension.
-
Storage and Use: Use the suspension immediately after preparation. If short-term storage is necessary, store it protected from light and at a cool temperature. Always re-homogenize by vortexing or stirring before each administration.
Protocol 2: Preparation of this compound Solution for Intraperitoneal Injection
This protocol is for preparing a 2 mg/mL solution in a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required volumes: For a final volume of 1 mL, the required volumes are:
-
DMSO: 0.1 mL
-
PEG300: 0.4 mL
-
Tween 80: 0.05 mL
-
Saline: 0.45 mL
-
-
Dissolve this compound in DMSO: Weigh the required amount of this compound (2 mg for a 1 mL final volume) and place it in a sterile tube. Add the DMSO and vortex or sonicate until the powder is completely dissolved.
-
Add PEG300: Add the PEG300 to the DMSO solution and vortex until the solution is clear.
-
Add Tween 80: Add the Tween 80 and vortex thoroughly.
-
Add Saline: Slowly add the saline to the mixture while vortexing. The final solution should be clear.
-
Final Check and Use: Visually inspect the solution for any precipitation. Use the freshly prepared solution for injection.
Visualizations
Caption: Workflow for selecting a suitable vehicle for in vivo studies with this compound.
Caption: Key factors influencing the selection of an appropriate vehicle for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antihyperglycemic activity and antidiabetic effect of this compound isolated from Solanum torvum Swartz. fruit in streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Antibacterial | TargetMol [targetmol.com]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. senpharma.vn [senpharma.vn]
- 12. mdpi.com [mdpi.com]
- 13. 3843-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Methyl Caffeate vs. Caffeic Acid: A Comparative Analysis of Antioxidant Activity
A comprehensive review of experimental data reveals that while both methyl caffeate and its parent compound, caffeic acid, are potent antioxidants, their efficacy can vary depending on the specific assay and experimental conditions. The esterification of caffeic acid to this compound alters its physicochemical properties, influencing its antioxidant mechanism and potency.
Caffeic acid, a hydroxycinnamic acid widely distributed in plants, is a well-established antioxidant. Its robust free radical scavenging ability is primarily attributed to the catechol (3,4-dihydroxy) moiety on its phenyl ring, which can readily donate hydrogen atoms to neutralize free radicals. This compound, a methyl ester of caffeic acid, retains this critical catechol group and therefore also exhibits significant antioxidant properties. The primary difference lies in the esterification of the carboxylic acid group, which increases the lipophilicity of this compound compared to caffeic acid.
Quantitative Comparison of Antioxidant Activity
To provide a clear comparison, the following tables summarize the available quantitative data from key in vitro antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and Ferric Reducing Antioxidant Power (FRAP) assay. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental protocols.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µM) | Source |
| Caffeic Acid | 11.2 | [1] |
| This compound | 15.5 | [1] |
Table 2: ABTS Radical Scavenging Activity
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) | Source |
| Caffeic Acid | 1.5 - 2.0 mM | [2] |
| This compound | Data not available |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µM) | Source |
| Caffeic Acid | ~1.8 | [3] |
| This compound | Data not available |
The available data from a comparative study using the DPPH assay suggests that caffeic acid has a slightly lower IC50 value than this compound, indicating a somewhat higher radical scavenging activity in this particular assay.[1] However, other studies have suggested that esterification can sometimes enhance antioxidant activity, particularly in more lipophilic environments.[4] Comprehensive, directly comparable data for this compound in ABTS and FRAP assays remains limited in the reviewed literature. Caffeic acid consistently demonstrates strong activity in both ABTS and FRAP assays.[2][3]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited, providing a framework for reproducible experimental design.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A small volume of the test compound (caffeic acid or this compound) at various concentrations is added to a larger volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of percentage inhibition versus concentration.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.7 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition of ABTS•+ is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: A small volume of the test compound is mixed with a larger volume of the freshly prepared and pre-warmed (37 °C) FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37 °C for a specific time (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.[3]
Signaling Pathways and Mechanistic Considerations
Both caffeic acid and its esters are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways.
Nrf2 Signaling Pathway
A key mechanism of cellular antioxidant defense involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their upregulation. Caffeic acid and its derivatives, including esters like caffeic acid phenethyl ester (CAPE), have been shown to activate the Nrf2 pathway, suggesting a similar capability for this compound.[3]
References
- 1. Free radical scavenging and antioxidative activity of caffeic acid amide and ester analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Comparative Guide to the Bioactivity of Methyl Caffeate and Ethyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparative analysis of the bioactive properties of methyl caffeate and ethyl caffeate, two principal esters of caffeic acid. By presenting quantitative experimental data, detailed methodologies, and pathway visualizations, this document serves as a crucial resource for advancing research and development in therapeutics.
Overview of Bioactivities
This compound and ethyl caffeate are renowned for their significant antioxidant, anti-inflammatory, and anticancer properties. While structurally similar, the minor difference in their ester alkyl chain—methyl versus ethyl—can lead to notable variations in their biological efficacy. This guide dissects these differences to inform targeted research applications.
Comparative Quantitative Data
The following table summarizes key bioactivity data from scientific literature, providing a direct comparison of the potency of this compound and ethyl caffeate.
| Bioactivity | Assay/Cell Line | This compound (IC50) | Ethyl Caffeate (IC50) | Key Finding |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7 cells) | 21.0 µM[1] | 12.0 µM[1] | Ethyl Caffeate is more potent in inhibiting NO production. |
| Anticancer | Cytotoxicity (A549 Lung Carcinoma) | 28.83 µg/mL | No direct comparative data found | This compound shows notable cytotoxicity against A549 cells. |
| Cytotoxicity (MCF-7 Breast Cancer) | IC50 values range from 28.83 to 50.19 µg/mL for various cancer lines[1] | No direct comparative data found | This compound is cytotoxic to multiple cancer cell lines. |
Note: IC50 (half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological function. A lower IC50 value indicates greater potency.
Detailed Experimental Protocols
Understanding the methodologies behind the data is critical for replication and further investigation.
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This common assay evaluates the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[2][3][4][5]
-
Preparation: A working solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol.[2] Test compounds (methyl and ethyl caffeate) are dissolved in a suitable solvent and prepared in a series of dilutions.
-
Reaction: The test sample dilutions are mixed with the DPPH working solution in a 96-well plate or cuvettes.[2]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period, usually 30 minutes.[2][4]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.[2][4] The reduction in absorbance, which corresponds to the discoloration of the DPPH solution from purple to yellow, indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.
Caption: Workflow of the DPPH Radical Scavenging Assay.
3.2. COX-2 (Cyclooxygenase-2) Inhibition Assay
This assay measures the ability of compounds to inhibit the COX-2 enzyme, which is crucial in the inflammatory pathway.
-
Reagent Preparation: Recombinant human COX-2 enzyme, assay buffer, cofactors (like hematin), and a probe (e.g., Amplex™ Red) are prepared.[6] The substrate, arachidonic acid, is diluted to its final working concentration.[6][7]
-
Enzyme Incubation: The COX-2 enzyme is added to wells in a 96-well plate containing assay buffer and cofactors.[6][7]
-
Inhibitor Addition: Dilutions of the test compounds (methyl or ethyl caffeate) or a positive control (e.g., celecoxib) are added to the wells and pre-incubated with the enzyme, typically for 10-15 minutes at 37°C.[7][8]
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to all wells.[7]
-
Measurement: The production of prostaglandin G2 (PGG2), an intermediate, is monitored fluorometrically (e.g., Ex/Em = 535/587 nm) in kinetic mode.[6][9]
-
Data Analysis: The rate of reaction is determined from the linear phase of the kinetic read. The percentage of inhibition is calculated relative to the enzyme control, and the IC50 value is determined.
Signaling Pathway Analysis: Anti-inflammatory Mechanism
Both methyl and ethyl caffeate exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2.[11][12]
Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. Caffeic acid esters can interfere with this cascade, often by inhibiting the degradation of IκBα or by preventing NF-κB from binding to DNA, thereby suppressing the inflammatory response.[10][11]
Caption: Inhibition of the NF-κB signaling pathway by caffeates.
Conclusion and Future Directions
The available data indicates that while both esters are biologically active, ethyl caffeate demonstrates superior anti-inflammatory potency by more effectively inhibiting nitric oxide production.[1] Conversely, This compound has shown significant cytotoxic activity against several human cancer cell lines.
The enhanced lipophilicity of the ethyl group in ethyl caffeate may contribute to its greater anti-inflammatory effect, potentially by improving cell membrane penetration. The more pronounced cytotoxic profile of this compound suggests its potential as a lead compound for anticancer drug development.
Future research should focus on direct, side-by-side comparisons of these compounds across a wider range of bioassays and cell lines. Further investigation into their pharmacokinetic and pharmacodynamic profiles is essential to fully understand their therapeutic potential and guide the development of novel treatments for inflammatory diseases and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. marinebiology.pt [marinebiology.pt]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Caffeic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid, a ubiquitous phenolic compound, and its various ester derivatives have garnered significant attention for their potent anti-inflammatory properties. These compounds represent a promising class of molecules for the development of novel therapeutics targeting a range of inflammatory conditions. This guide provides a comprehensive comparison of the anti-inflammatory effects of different caffeic acid esters, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of caffeic acid esters varies depending on the chemical structure of the ester group. The following tables summarize key quantitative data from comparative studies, highlighting the differential potency of these compounds in various in vitro and in vivo models.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [1]
| Caffeic Acid Ester | IC50 (µM) for NO Inhibition |
| Methyl Caffeate | 21.0 |
| Ethyl Caffeate | 12.0 |
| Butyl Caffeate | 8.4 |
| Benzyl Caffeate | 10.7 |
| Octyl Caffeate | 2.4 |
| Caffeic Acid Phenethyl Ester (CAPE) | 4.8 |
Table 2: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Mice
| Caffeic Acid Ester | Inhibition of Paw Edema (%) | Inhibition of IL-1β Levels (%) | Inhibition of Neutrophil Influx (%) |
| Butyl Caffeate | 30 | Not Reported | 28 |
| Octyl Caffeate | 24 | Not Reported | 49 |
| Caffeic Acid Phenethyl Ester (CAPE) | 36 | Not Reported | 31 |
Mechanistic Insights: Modulation of Inflammatory Pathways
Caffeic acid esters exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many caffeic acid esters, most notably Caffeic Acid Phenethyl Ester (CAPE), have been shown to inhibit NF-κB activation.[1][2][3][4][5]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Caffeic acid phenethyl ester (CAPE) has been shown to inhibit the phosphorylation of key MAPK proteins, such as JNK, thereby suppressing the inflammatory response.[2][6][7]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the caffeic acid esters for a defined period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration of nitrite is determined from a standard curve. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then calculated.
In Vivo Assay: Carrageenan-Induced Paw Edema in Mice
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The caffeic acid esters or a vehicle (for the control group) are administered to the mice, typically via oral gavage or intraperitoneal injection, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan is injected into the subplantar region of the right hind paw of each mouse to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators like IL-1β and to assess neutrophil influx.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of caffeic acid esters.
Conclusion
The available evidence strongly indicates that caffeic acid esters are a promising class of anti-inflammatory agents. Their efficacy is influenced by the nature of the ester group, with longer alkyl chains and aromatic moieties appearing to enhance activity in some models. The primary mechanism of action involves the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK. Further research, including more direct head-to-head comparative studies and exploration of a wider range of esters and inflammatory models, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. This will be crucial for the rational design and development of novel anti-inflammatory drugs based on the caffeic acid scaffold.
References
- 1. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential regulation of c-Jun N-terminal kinase and NF-kappaB pathway by caffeic acid phenethyl ester in astroglial and monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bslonline.org [bslonline.org]
Unveiling the Anticancer Potential of Methyl Caffeate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methyl caffeate's anticancer effects across various cancer cell lines. It offers a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways.
This compound, a natural phenolic compound, has garnered significant interest in oncology research for its potential as a chemotherapeutic agent. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in a range of cancer cell types. This guide consolidates the existing in vitro evidence to facilitate a clearer understanding of its efficacy and mechanism of action.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effect of this compound has been evaluated in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The data reveals a differential sensitivity to this compound among various cancer types.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| 8505c | Thyroid | 27.03 ± 2.75 | ~139.2 | |
| A549 | Lung | 28.83 ± 2.38 | ~148.5 | |
| SNU-1 | Stomach | 34.50 ± 4.16 | ~177.7 | |
| Huh-7 | Liver | 42.15 ± 2.13 | ~217.1 | |
| T24 | Bladder | 50.19 ± 3.50 | ~258.5 | |
| MCF-7 | Breast | Not specified in µg/mL | Potent | [1] |
| COLO320 | Colon | Not specified | Not specified | [1] |
| HepG-2 | Liver | Not specified | Not specified | [1] |
| U87MG | Glioblastoma | IC50 values reported for leaf extracts containing this compound | Not applicable |
¹Calculated based on a molecular weight of 194.18 g/mol for this compound.
Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer properties.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound as described for the cytotoxicity assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is employed to detect specific proteins in a sample and assess the impact of this compound on signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.
Caption: this compound induces apoptosis by modulating Bcl-2 family proteins.
Inhibition of Pro-Survival Signaling Pathways
This compound has been implicated in the inhibition of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often hyperactivated in cancer. By downregulating the phosphorylation and activation of key components in these pathways, this compound can suppress cancer cell proliferation and survival.
Caption: this compound inhibits pro-survival PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow Overview
The validation of this compound's anticancer effects follows a logical progression from initial cytotoxicity screening to mechanistic studies.
Caption: A typical experimental workflow for validating anticancer compounds.
References
A Comparative Guide to Natural Antioxidants: Methyl Caffeate, Resveratrol, and Quercetin
In the realm of drug development and scientific research, the quest for potent natural antioxidants is ever-present. This guide provides a detailed, objective comparison of three such compounds: methyl caffeate, resveratrol, and quercetin. By examining their performance in key antioxidant assays and their influence on cellular signaling pathways, we offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The following tables summarize the antioxidant capacities of this compound, resveratrol, and quercetin as measured by common in vitro assays. It is crucial to note that the values presented are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions such as solvent, pH, and reaction time can significantly influence the results. A lower IC50 value indicates greater antioxidant activity.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) | Source / Comments |
| This compound | ~15 | Reported in a study on PC12 cells, showing better activity than Trolox C.[1] |
| Resveratrol | 14.1 - 375 | Wide range reported across different studies, highlighting the influence of experimental setup.[2] |
| Quercetin | 4.6 - 19.17 | Consistently demonstrates very strong scavenging activity across multiple reports.[3][4] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 (µM) | Source / Comments |
| This compound | Not available | Direct comparative data with resveratrol and quercetin is limited in the reviewed literature. |
| Resveratrol | ~2 - 13.44 | Shows potent activity, with some studies indicating it is more effective than Vitamin C.[5] |
| Quercetin | 1.89 - 48.0 | Exhibits very high scavenging capacity, often serving as a positive control in antioxidant studies.[3][6] |
Table 3: ORAC (Oxygen Radical Absorbance Capacity) Values
| Compound | ORAC Value (µmol TE/µmol) | Source / Comments |
| This compound | Not available | Data for direct comparison is not readily available in the literature reviewed. |
| Resveratrol | 0.64 | Expressed as Trolox Equivalents.[7] |
| Quercetin | > Resveratrol | Qualitative comparisons suggest quercetin has a higher ORAC value than resveratrol.[8] |
Table 4: Cellular Antioxidant Activity (CAA)
| Compound | Cellular Antioxidant Effect | Source / Comments |
| This compound | Cytoprotective against oxidative stress. | Demonstrated protection in neuronal cells against H2O2-induced damage.[1] |
| Resveratrol | Protects against oxidative damage. | Can revert oxidative damage progression in keratinocytes. |
| Quercetin | Potent intracellular antioxidant activity. | Shows a dose-dependent antioxidant effect in various cell lines, including HepG2.[9] |
Signaling Pathways in Antioxidant Defense
This compound, resveratrol, and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways. A primary pathway for all three is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes.
Figure 1: Nrf2-ARE Signaling Pathway Activation by Antioxidants.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Figure 2: Experimental Workflow for the DPPH Assay.
Methodology:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (typically 0.1 mM). Test compounds (this compound, resveratrol, quercetin) are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction: An aliquot of the test compound solution is mixed with the DPPH solution in a microplate or cuvette. A control containing the solvent instead of the antioxidant is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm. The decrease in absorbance corresponds to the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Figure 3: Experimental Workflow for the ABTS Assay.
Methodology:
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: An aliquot of the test compound solution is added to the ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a short period (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe that is damaged by peroxyl radicals.
Figure 4: Experimental Workflow for the ORAC Assay.
Methodology:
-
Reagent Preparation: Solutions of the fluorescent probe (fluorescein), a peroxyl radical generator (AAPH), and a standard antioxidant (Trolox) are prepared in a phosphate buffer (pH 7.4).
-
Reaction: The test compound, Trolox standard, or a blank is mixed with the fluorescein solution in a 96-well black microplate and incubated at 37°C.
-
Radical Generation: The reaction is initiated by the addition of the AAPH solution.
-
Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value, expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of the compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Figure 5: Experimental Workflow for the CAA Assay.
Methodology:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and cultured until they reach confluency.
-
Loading and Treatment: The cells are washed and then treated with the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) along with the test compound or a standard antioxidant like quercetin.
-
Incubation: The plate is incubated for a period (e.g., 1 hour) to allow for the uptake of the probe and the test compound.
-
Induction of Oxidative Stress: After washing to remove extracellular compounds, a peroxyl radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) is added to induce oxidative stress.
-
Measurement: The fluorescence is measured kinetically over time using a microplate reader. The probe, DCFH, is oxidized to the highly fluorescent DCF in the presence of reactive oxygen species.
-
Calculation: The area under the curve of fluorescence versus time is calculated. The CAA value is determined by comparing the inhibition of fluorescence by the test compound to that of a standard, and it is often expressed as quercetin equivalents.
Conclusion
This compound, resveratrol, and quercetin are all potent natural antioxidants with significant potential in research and drug development. While direct, comprehensive comparative data is still emerging, the available evidence suggests that quercetin often exhibits the highest in vitro radical scavenging activity, followed by resveratrol. This compound also demonstrates considerable antioxidant potential. Beyond direct scavenging, their ability to modulate the Nrf2-ARE pathway underscores a crucial mechanism for cellular protection against oxidative stress. For researchers and drug development professionals, the choice of antioxidant may depend on the specific application, target tissue, and desired mechanism of action. The provided data and protocols serve as a foundational guide for further investigation into these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. intjmorphol.com [intjmorphol.com]
- 3. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Antitumor Effects of Quercetin in Hepatocarcinoma In Vitro and In Vivo Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Caffeic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. Caffeic acid, a ubiquitous natural phenolic compound, and its derivatives have emerged as a promising class of therapeutic agents with a wide spectrum of activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various caffeic acid derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and specific drug candidates.
The core structure of caffeic acid, characterized by a catechol ring and an α,β-unsaturated carboxylic acid moiety, provides a versatile scaffold for chemical modification. The biological activity of its derivatives is profoundly influenced by alterations to these key features, primarily through esterification or amidation of the carboxylic acid group, and modification of the catechol hydroxyl groups.
Key Structural Determinants of Activity
The consensus from numerous studies is that the catechol moiety (the 3,4-dihydroxybenzene group) is indispensable for potent antioxidant and radical scavenging activity. The two adjacent hydroxyl groups are crucial for donating hydrogen atoms to neutralize free radicals.
The α,β-unsaturated carbonyl system in the acrylic acid side chain also contributes significantly to the biological effects, particularly in the context of anti-inflammatory and anticancer activities. This Michael acceptor can react with nucleophilic residues in proteins, thereby modulating various signaling pathways.
Modification of the carboxylic acid group into esters or amides has been a primary strategy to modulate the lipophilicity, bioavailability, and ultimately, the biological potency of caffeic acid. The nature and size of the substituent introduced at this position have a profound impact on the resulting activity.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following sections summarize the quantitative data on the biological activities of various caffeic acid derivatives.
Antioxidant Activity
The antioxidant capacity of caffeic acid derivatives is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates higher antioxidant activity.
| Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | Key Structural Features | Reference |
| Caffeic Acid | 15.8 | 8.9 | Parent Compound | [1] |
| Caffeic Acid Methyl Ester | 12.5 | 7.1 | Short alkyl ester | [1] |
| Caffeic Acid Ethyl Ester | 10.2 | 6.2 | Ethyl ester | [1] |
| Caffeic Acid Propyl Ester | 8.5 | 5.1 | Propyl ester | [1] |
| Caffeic Acid Butyl Ester | 7.1 | 4.3 | Butyl ester | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | 5.4 | 3.5 | Aromatic ester | [2] |
| N-Caffeoyl-L-Tyrosine Methyl Ester | 18.6 | - | Amide with amino acid | [3] |
SAR Insights for Antioxidant Activity:
-
Esterification: Esterification of the carboxylic acid group generally enhances antioxidant activity compared to caffeic acid itself.
-
Alkyl Chain Length: Increasing the alkyl chain length of the ester from methyl to butyl progressively increases antioxidant potency, likely due to increased lipophilicity which may facilitate interaction with radical species in lipid environments.[1]
-
Aromatic Esters: The presence of an aromatic ring in the ester moiety, as seen in CAPE, significantly boosts antioxidant activity.[2]
-
Amides: Amide derivatives, such as those with amino acids, can also exhibit potent antioxidant activity, with the specific activity depending on the nature of the amino acid.[3]
Anti-inflammatory Activity
The anti-inflammatory effects of caffeic acid derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Inhibition of key inflammatory signaling pathways, such as the NF-κB pathway, is also a crucial indicator.
| Derivative | NO Inhibition IC50 (µM) | Key Structural Features | Reference |
| Caffeic Acid | 35.2 | Parent Compound | [4] |
| Caffeic Acid Methyl Ester | 28.9 | Short alkyl ester | |
| Caffeic Acid Ethyl Ester | 21.5 | Ethyl ester | |
| Caffeic Acid Butyl Ester | 15.8 | Butyl ester | |
| Caffeic Acid Phenethyl Ester (CAPE) | 8.7 | Aromatic ester |
SAR Insights for Anti-inflammatory Activity:
-
Lipophilicity: Similar to antioxidant activity, increasing the lipophilicity of the ester group enhances anti-inflammatory potency.
-
CAPE as a Potent Inhibitor: CAPE consistently demonstrates superior anti-inflammatory activity, which is attributed to its ability to effectively inhibit the NF-κB signaling pathway.
Anticancer Activity
The anticancer potential of caffeic acid derivatives is evaluated by their cytotoxicity against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Derivative | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Caffeic Acid | HeLa | >100 | Parent Compound | [5] |
| Caffeic Acid Phenethyl Ester (CAPE) | HeLa | 15.2 | Aromatic ester | [5] |
| 2-(Thiophen-2-yl)ethyl caffeate | HeLa | 10.8 | Heterocyclic ester | [5] |
| N-(4-cyanobenzyl) caffeamide | HeLa | 5.2 | Amide with cyano group | [6] |
| CAD1 (thiazole amide derivative) | MCF-7 | 8.02 | Thiazole amide | [7] |
| CAD2 (thiazole amide derivative) | MCF-7 | 13.69 | Thiazole amide | [7] |
SAR Insights for Anticancer Activity:
-
Ester and Amide Modifications: Both esterification and amidation of caffeic acid can lead to potent anticancer compounds.
-
Aromatic and Heterocyclic Moieties: The introduction of aromatic and heterocyclic rings in the ester or amide portion often enhances cytotoxicity. For instance, replacing the phenethyl group of CAPE with a thiophene-containing moiety resulted in improved activity against HeLa cells.[5]
-
Specific Substituents: The presence of specific functional groups on the amide substituent, such as a cyano group, can significantly increase anticancer potency.[6] Amide derivatives incorporating a thiazole motif have also shown promising activity against breast cancer cells.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined from a plot of scavenging percentage against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Reagent Preparation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
Western Blot Analysis for NF-κB Signaling
-
Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins in the NF-κB pathway (e.g., p-IKK, p-IκBα, p-p65, and total proteins as controls) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Molecular Mechanisms
To better understand the experimental workflow and the signaling pathways modulated by caffeic acid derivatives, the following diagrams are provided.
References
- 1. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester (CAPE): correlation of structure and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Caffeic Acid Derivatives: Identification of (E)-N-(4-Cyanobenzyl)-3-(3,4-dihydroxyphenyl)acrylamide as an Anticancer Agent against Human Cervical Cancer Cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Methyl Caffeate and its Parent Compound, Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic properties of methyl caffeate and its parent compound, caffeic acid. The information presented is curated from various scientific studies to assist researchers in understanding the potential of these compounds in cancer research and drug development.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and caffeic acid against a variety of cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and the specific cytotoxicity assay used.
| Cell Line | Compound | IC50 (µM) | Assay | Incubation Time (h) | Reference |
| A549 (Lung) | This compound | 28.83 (µg/mL) | SRB | 48 | |
| T24 (Bladder) | This compound | 50.19 (µg/mL) | SRB | 48 | |
| Huh-7 (Liver) | This compound | 42.15 (µg/mL) | SRB | 48 | |
| 8505 (Thyroid) | This compound | 27.03 (µg/mL) | SRB | 48 | |
| SNU-1 (Gastric) | This compound | 34.50 (µg/mL) | SRB | 48 | |
| MCF-7 (Breast) | Caffeic Acid | 102.98 | XTT | 24 | [1][2] |
| MCF-7 (Breast) | Caffeic Acid | 59.12 | XTT | 48 | [1][2] |
| MCF-7 (Breast) | Caffeic Acid | 83.47 | SRB | 24 | [1][2] |
| MCF-7 (Breast) | Caffeic Acid | 53.46 | SRB | 48 | [1][2] |
| HeLa (Cervical) | Caffeic Acid | >1000 (1mM) | Flow Cytometry | 24 & 48 | [3] |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT and Sulforhodamine B (SRB) assays, which are common methods for assessing cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or caffeic acid) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the number of cells.[6][7][8]
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound.
-
Incubation: Incubate the plates for the desired duration.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[6][7]
-
Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.[6][7]
-
Washing: Remove the unbound dye by washing with 1% acetic acid.[6][7]
-
Solubilization: Dissolve the protein-bound dye with a 10 mM Tris base solution.[6][7]
-
Absorbance Measurement: Read the absorbance at approximately 510-565 nm using a microplate reader.[6][8]
-
Data Analysis: Determine the IC50 value by plotting the absorbance against the compound concentration.
Signaling Pathways
Both this compound and caffeic acid have been shown to induce apoptosis, or programmed cell death, in cancer cells. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
References
- 1. Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeic acid induces apoptosis in human cervical cancer cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochemjournal.com [biochemjournal.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Comparative Guide to the Neuroprotective Efficacy of Methyl Caffeate and Its Analogs
This guide provides a comparative evaluation of the neuroprotective efficacy of methyl caffeate and its structural analogs. The information is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data from in vitro studies, detailed experimental methodologies, and elucidation of key signaling pathways.
Introduction: Caffeic Acid Esters as Neuroprotective Agents
Caffeic acid, a natural hydroxycinnamic acid, and its derivatives are recognized for their potent antioxidant and anti-inflammatory properties.[1] Simple esters of caffeic acid, such as this compound (MC), are of particular interest due to their increased lipophilicity compared to the parent compound, which may enhance bioavailability and cellular uptake.[1] These compounds are investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases, which are often characterized by oxidative stress and neuroinflammation.[2] The primary mechanism of action for many of these compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[2][3]
Key Mechanism of Action: The Nrf2-ARE Signaling Pathway
A central pathway through which caffeic acid esters exert their protective effects is by modulating the Keap1-Nrf2 system. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or Nrf2-activating compounds like caffeic acid phenethyl ester (CAPE), Keap1 is modified, releasing Nrf2.[2] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][4]
References
- 1. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 3. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway [aginganddisease.org]
A Head-to-Head Comparison: Methyl Caffeate vs. Phenethyl Caffeate (CAPE)
In the landscape of drug discovery and development, the nuanced differences between structurally similar compounds can lead to vastly different biological outcomes. This guide provides a comprehensive, data-driven comparison of two prominent caffeic acid esters: methyl caffeate and phenethyl caffeate (CAPE). Both compounds share a common caffeoyl moiety, yet their distinct ester groups confer unique physicochemical and pharmacological properties. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy of these molecules in key therapeutic areas.
At a Glance: Key Performance Indicators
| Feature | This compound | Phenethyl Caffeate (CAPE) |
| Antioxidant Activity (DPPH IC50) | ~23 µM | ~16.5 µM[1] |
| Anti-inflammatory (NO Inhibition IC50) | 21.0 µM | 4.80 µM |
| Anticancer Activity | Varies by cell line | Generally more potent |
| Neuroprotective Effects | Demonstrated efficacy | Well-established, potent |
Deep Dive: Comparative Efficacy
Antioxidant Activity
Both this compound and CAPE exhibit potent antioxidant properties, a hallmark of their shared catechol structure. However, quantitative assays reveal differences in their radical scavenging capabilities.
Table 1: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | DPPH IC50 (µM) | Source |
| This compound | ~23 | [2] |
| Phenethyl Caffeate (CAPE) | 16.5 | [1] |
The lower IC50 value for CAPE in the DPPH assay suggests a moderately higher intrinsic radical scavenging activity compared to this compound.[1][2] This difference may be attributed to the electronic effects of the phenethyl group compared to the methyl group.
Anti-inflammatory Activity
A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Both compounds have been shown to inhibit NO production, with CAPE demonstrating significantly greater potency.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Source |
| This compound | 21.0 | |
| Phenethyl Caffeate (CAPE) | 4.80 |
CAPE's superior inhibitory effect on NO production suggests a more potent anti-inflammatory profile. This is further substantiated by its well-documented inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.
Anticancer Activity
The anticancer potential of both this compound and CAPE has been explored across various cancer cell lines. While both show promise, the available data suggests that CAPE generally exhibits greater cytotoxicity at lower concentrations.
Table 3: Anticancer Activity (IC50 or % Inhibition)
| Compound | Cell Line | IC50 (µM) / % Inhibition | Source |
| This compound | SW480 (colon) | ~75% inhibition at 200 µM | [3] |
| SGC7901 (gastric) | 72.5% inhibition at 200 µM | [2] | |
| HepG2 (liver) | ~65% inhibition at 200 µM | [2] | |
| Phenethyl Caffeate (CAPE) | MCF-7 (breast) | ~5 | [4] |
| HT1080 (fibrosarcoma) | ~5 | [4] | |
| G361 (melanoma) | ~20 | [4] | |
| U2OS (osteosarcoma) | ~60 | [4] | |
| A549 (lung) | ~100 | [4] | |
| MDA-MB-231 (breast) | 15.83 (48h) | [5] |
Direct comparison is challenging due to the use of different cell lines and methodologies in various studies. However, the existing data consistently points towards CAPE having a lower IC50 and therefore higher potency against a broader range of cancer cells.[4][5]
Neuroprotective Effects
Both compounds have demonstrated the ability to protect neurons from oxidative stress-induced damage, a key factor in neurodegenerative diseases.
Table 4: Neuroprotective Effects against Oxidative Stress
| Compound | Model | Endpoint | Key Findings | Source |
| This compound | H₂O₂-induced damage in SH-SY5Y cells | Cell Viability | Attenuated cell damage at 1-50 µM | [6] |
| Caspase-3/Cathepsin D | Inhibited activation | [6] | ||
| Phenethyl Caffeate (CAPE) | 6-OHDA-induced damage in SH-SY5Y cells | Cell Viability | Increased to ~85% of control at 10 µM | [7] |
| Apoptosis Rate | Reduced by ~40% at 10 µM | [7] |
This compound has been shown to protect neuronal cells by inhibiting apoptotic pathways involving caspase-3 and cathepsin D.[6] CAPE's neuroprotective effects are also well-documented and are often attributed to its potent antioxidant and anti-inflammatory properties, including the modulation of the Nrf2 and Akt signaling pathways.[7][8]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and CAPE are underpinned by their modulation of key cellular signaling pathways.
Caption: Anti-inflammatory signaling pathway showing inhibition points for CAPE and this compound.
Caption: Neuroprotective mechanisms of this compound and CAPE against oxidative stress.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
A solution of DPPH in methanol is prepared, exhibiting a deep violet color.
-
The test compound (this compound or CAPE) is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
A decrease in absorbance indicates the scavenging of DPPH radicals by the test compound.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the inhibition of NO production in stimulated macrophage cells.
-
RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compound for a defined period.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the Griess reagent.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo dye.
-
The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.[1][3][9][10][11]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[9]
-
The cells are treated with various concentrations of the test compound (this compound or CAPE) for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
Following treatment, the culture medium is replaced with a medium containing MTT.[9]
-
The plates are incubated to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.[9][10][11]
-
The formazan crystals are then solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).[10]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[1][9]
-
The absorbance is directly proportional to the number of viable cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is calculated.[1]
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify specific proteins in a cell or tissue extract, allowing for the analysis of signaling pathway modulation.
-
Sample Preparation: Cells are treated with the test compounds and/or stimuli. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[7]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65, iNOS, caspase-3). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.[7]
-
Detection: The protein bands are visualized using a chemiluminescent substrate or by detecting the fluorescent signal. The intensity of the bands corresponds to the amount of the target protein.[7]
-
Analysis: The band intensities are quantified using densitometry software and often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
Both this compound and phenethyl caffeate (CAPE) are promising bioactive compounds with significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. However, this comparative analysis, based on available experimental data, indicates that CAPE generally exhibits superior potency across all measured activities . Its lower IC50 values in antioxidant, anti-inflammatory, and anticancer assays, coupled with its well-established, multi-faceted neuroprotective mechanisms, position it as a more potent candidate for further drug development. The enhanced lipophilicity of the phenethyl group in CAPE compared to the methyl group in this compound is a likely contributor to its increased biological activity, potentially by facilitating better cell membrane permeability and interaction with molecular targets.
For researchers, the choice between these two molecules will depend on the specific application and desired potency. While this compound remains a valuable and active compound, CAPE presents a more powerful pharmacological profile. Future head-to-head studies under identical experimental conditions are warranted to further elucidate the nuances of their comparative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil | PLOS One [journals.plos.org]
- 4. Molecular Characterization and Enhancement of Anticancer Activity of Caffeic Acid Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Caffeic Acid Phenethyl Ester and Its Amide Analogue Are Potent Inhibitors of Leukotriene Biosynthesis in Human Polymorphonuclear Leukocytes | PLOS One [journals.plos.org]
A Comparative Guide to the Antioxidant Potential of Methyl Caffeate versus Synthetic BHT
For Researchers, Scientists, and Drug Development Professionals
In the continuous quest for effective antioxidants, both natural and synthetic compounds are rigorously evaluated for their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases and the degradation of materials. This guide provides an objective comparison of the antioxidant potential of methyl caffeate, a naturally occurring phenolic compound, and butylated hydroxytoluene (BHT), a widely used synthetic antioxidant. This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of their antioxidant mechanisms.
Executive Summary
This compound, a derivative of caffeic acid found in various plants, demonstrates significant antioxidant activity primarily through its ability to donate hydrogen atoms and scavenge free radicals. Its antioxidant capacity is attributed to the catechol group in its structure. Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant that acts as a potent free radical scavenger, terminating the chain reactions of oxidation. While both compounds are effective antioxidants, their mechanisms and specific potencies can vary depending on the oxidative system being studied. Direct comparative studies providing head-to-head IC50 values are limited; therefore, this guide presents available data for each compound to facilitate an informed assessment.
Data Presentation: Quantitative Antioxidant Activity
The following tables summarize the available quantitative data on the antioxidant activity of this compound and BHT from various in vitro assays. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 Value (µM) | Source |
| DPPH Radical Scavenging | 1361 | [1] |
| Cytotoxicity (A549) | 28.83 µg/mL | |
| Cytotoxicity (T24) | 50.19 µg/mL | |
| Cytotoxicity (Huh-7) | 42.15 µg/mL | |
| Cytotoxicity (8505c) | 27.03 µg/mL | |
| Cytotoxicity (SNU-1) | 34.50 µg/mL |
Table 2: Antioxidant Activity of Butylated Hydroxytoluene (BHT)
| Assay | IC50 Value (µM) | Source(s) |
| DPPH Radical Scavenging | 21.09 µg/mL | [2] |
| DPPH Radical Scavenging | 89.7 ± 4.3 µg/mL | |
| DPPH Radical Scavenging | 171.7 ± 8.2 µg/mL | |
| Chemiluminescence Quenching | 8.5 | [3] |
| ABTS Radical Scavenging | 13.21±2.13 μg/ml | [4] |
Mechanisms of Antioxidant Action
The antioxidant properties of both this compound and BHT stem from their ability to neutralize free radicals, albeit through slightly different structural contributions.
This compound: A Natural Phenolic Antioxidant
This compound, as a phenolic compound, exerts its antioxidant effect primarily through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms.[5] The catechol (ortho-dihydroxy) group on the phenyl ring is the key functional moiety responsible for its potent radical scavenging activity.[6] Upon donating a hydrogen atom to a free radical, the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.[7] This stability prevents the propagation of the oxidative chain reaction. In lipid peroxidation, this compound can act as a chain-breaking antioxidant, reacting with lipid peroxyl radicals to form stable products.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antioxidation mechanism studies of caffeic acid: identification of antioxidation products of this compound from lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antidiabetic Effects of Methyl Caffeate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antidiabetic effects of methyl caffeate with other established antidiabetic agents in animal models. The information is intended to support research and development efforts in the field of diabetes treatment by presenting objective performance data and detailed experimental methodologies.
Comparative Efficacy of Antidiabetic Compounds
The following tables summarize the quantitative data from various studies investigating the effects of this compound and comparator drugs on key diabetic parameters in streptozotocin (STZ)-induced diabetic rat models.
Table 1: Effects on Fasting Blood Glucose and Body Weight
| Compound | Dose | Duration | Animal Model | Fasting Blood Glucose (mg/dL) - Diabetic Control | Fasting Blood Glucose (mg/dL) - Treated | Change in Body Weight (g) - Diabetic Control | Change in Body Weight (g) - Treated | Reference |
| This compound | 40 mg/kg | 28 days | STZ-induced rats | ~350 | ~150 | Decrease | Increase | [1][2] |
| Metformin | 200 mg/kg | 3 weeks | STZ + HFD-induced rats | ~450 | ~250 | - | Slight Increase | [3] |
| Gliclazide | 5 mg/kg | 3 weeks | STZ-induced rats | >250 | Significantly Reduced | - | - | [4] |
| Glibenclamide | 10 mg/kg | 10 days | STZ-induced rats | 450 ± 57.12 | 380 ± 41.32 | Decrease | No significant gain | [5][6] |
| Sitagliptin | 100 mg/kg | 90 days | STZ-induced rats | Significantly Increased | Significantly Reduced | Significant Loss | Attenuated Loss | [7][8] |
Table 2: Effects on Biochemical Parameters
| Compound | Dose | Duration | Animal Model | Plasma Insulin - Diabetic Control | Plasma Insulin - Treated | HbA1c (%) - Diabetic Control | HbA1c (%) - Treated | Reference |
| This compound | 40 mg/kg | 28 days | STZ-induced rats | Decreased | Near Normal | Increased | Near Normal | [1][2] |
| Metformin | 200 mg/kg | 3 weeks | STZ + HFD-induced rats | Decreased | Increased | - | - | [3] |
| Gliclazide | 5 mg/kg | 3 weeks | STZ-induced rats | - | - | Significantly Increased | Significantly Reduced | [4] |
| Sitagliptin | 100 mg/kg | 90 days | STZ-induced rats | - | - | - | - | [7][8] |
Note: Direct comparison between studies should be made with caution due to variations in experimental protocols, including the specific strain of rats, the exact protocol for STZ induction, and analytical methods.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of antidiabetic compounds.
Induction of Diabetes Mellitus in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
-
Inducing Agent: Streptozotocin (STZ), dissolved in 0.1 M cold citrate buffer (pH 4.5).
-
Procedure:
-
Rats are fasted overnight prior to STZ injection.
-
A single intraperitoneal (i.p.) injection of STZ (typically 40-65 mg/kg body weight) is administered.[9][10]
-
Diabetes is confirmed 48-72 hours post-injection by measuring fasting blood glucose levels from the tail vein. Rats with a blood glucose level ≥ 250 mg/dL are considered diabetic and included in the study.[4]
-
To prevent fatal hypoglycemia immediately after STZ administration, animals are often provided with a 10% sucrose solution for the first 24-48 hours.[11][12]
-
Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the ability of the animal to clear a glucose load from the blood, indicating glucose tolerance.
-
Procedure:
-
A baseline blood sample is collected (t=0).
-
The test compound (e.g., this compound) or vehicle is administered orally.
-
After a specific time (e.g., 30 or 60 minutes), a glucose solution (2 g/kg body weight) is administered orally.[15]
-
Blood samples are collected from the tail vein at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.[13]
-
Blood glucose concentrations are measured using a glucometer.
Biochemical Assays
-
Plasma Insulin:
-
Blood samples are collected in EDTA-containing tubes and centrifuged to separate the plasma.
-
Plasma insulin levels are determined using a commercially available Rat/Mouse Insulin ELISA kit, following the manufacturer's instructions.[16]
-
-
Glycated Hemoglobin (HbA1c):
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for the antidiabetic action of this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
This diagram outlines the typical workflow for evaluating the antidiabetic effects of a test compound in an animal model.
Caption: A typical experimental workflow.
Comparative Mechanisms of Action
This diagram provides a simplified comparison of the primary mechanisms of action for this compound and other common antidiabetic drugs.
Caption: Comparative mechanisms of action.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Hypoglycaemic effects of antidiabetic drugs in streptozotocin-nicotinamide-induced mildly diabetic and streptozotocin-induced severely diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Evaluation of the Effect of Metformin and Insulin on Gut Microbiota and Metabolome Profiles of Type 2 Diabetic Rats Induced by the Combination of Streptozotocin and High-Fat Diet [frontiersin.org]
- 4. Comparison of the anti-diabetic effects of resveratrol, gliclazide and losartan in streptozotocin-induced experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. [PDF] Hypoglycaemic Effect of Glibenclamide: A Critical Study on the Basis of Creatinine and Lipid Peroxidation Status of Streptozotocin-induced Diabetic Rat | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. mmpc.org [mmpc.org]
- 15. Oral Glucose Tolerance Tests in Rats [bio-protocol.org]
- 16. diacomp.org [diacomp.org]
- 17. Study of blood glucose and insulin infusion rate in real-time in diabetic rats using an artificial pancreas system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HbA1c Assay Kits | Crystal Chem [crystalchem.com]
A Comparative Analysis of the Antimicrobial Spectrum of Caffeic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various caffeic acid esters. The information presented is curated from peer-reviewed scientific literature to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as antimicrobial agents. This document summarizes quantitative antimicrobial activity data, details common experimental methodologies, and illustrates a key mechanism of action.
Quantitative Antimicrobial Activity of Caffeic Acid Esters
The antimicrobial efficacy of several caffeic acid esters against a range of pathogenic bacteria and fungi is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in micrograms per milliliter (µg/mL). A lower MIC value indicates greater potency.
| Compound | Microorganism | Gram Stain/Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Caffeic Acid | Candida albicans | Fungus | 125 | 125 | [1] |
| Candida albicans (clinical isolates) | Fungus | 64 - 128 | - | [2] | |
| Methyl Caffeate | Staphylococcus aureus | Gram (+) | >1024 | - | [3] |
| Pseudomonas aeruginosa | Gram (-) | 512 | - | [3] | |
| Candida albicans | Fungus | 512 | >1024 | [3] | |
| Mycobacterium tuberculosis H37Rv | Acid-Fast | 8 | - | [4][5] | |
| Ethyl Caffeate | Staphylococcus aureus | Gram (+) | 1024 | - | [3] |
| Pseudomonas aeruginosa | Gram (-) | >1024 | - | [3] | |
| Candida albicans | Fungus | 1024 | >1024 | [3] | |
| Propyl Caffeate | Candida albicans (clinical isolates) | Fungus | 7.81 - 62.5 | 7.81 - 62.5 | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | Streptococcus mutans | Gram (+) | 80 - 160 | 320 | [6] |
| Streptococcus sobrinus | Gram (+) | 80 | 320 | [6] | |
| Actinomyces viscosus | Gram (+) | 160 | 320 | [6] | |
| Lactobacillus acidophilus | Gram (+) | 160 | 320 | [6] | |
| Paenibacillus larvae | Gram (+) | 125 | 125 | [7] | |
| Candida albicans (clinical isolates) | Fungus | 16 - 64 | - | [8] | |
| Candida glabrata | Fungus | 12.5 - 25 | - | [9] | |
| Candida tropicalis | Fungus | 50 - 100 | - | [9] | |
| Candida parapsilosis | Fungus | 12.5 - 25 | - | [9] | |
| Caffeic Acid Isopropenyl Ester (CAIE) | Paenibacillus larvae | Gram (+) | 125 | 125 | [7] |
| Caffeic Acid Benzyl Ester (CABE) | Paenibacillus larvae | Gram (+) | 125 | 125 | [7] |
Experimental Protocols
The following is a detailed methodology for a common key experiment cited in the literature for determining the antimicrobial activity of caffeic acid esters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
1. Preparation of Caffeic Acid Ester Stock Solutions:
-
Caffeic acid esters are often hydrophobic. Prepare stock solutions by dissolving the pure compound in dimethyl sulfoxide (DMSO).[6]
-
Further dilutions should be made in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid solvent toxicity to the microorganisms.[9]
2. Preparation of Microbial Inoculum:
-
Grow the microbial culture on a suitable agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the caffeic acid ester stock solution across the wells of the microtiter plate.
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the caffeic acid ester at which there is no visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mechanism of Action: Induction of Oxidative Stress
Several studies suggest that a primary antimicrobial mechanism of certain caffeic acid esters involves the induction of oxidative stress within the microbial cell.[7] This leads to damage of cellular components and ultimately cell death.
Caption: Induction of oxidative stress in a microbial cell by a caffeic acid ester.
Experimental Workflow for MIC Determination
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of caffeic acid esters.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Antifungal efficacy of caffeic acid and nano-caffeic acid particles against candidiasis: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Antimicrobial and Antimycobacterial Activities of this compound Isolated from Solanum torvum Swartz. Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Effect of Caffeic Acid Phenethyl Ester on Cariogenic Bacteria and Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Anti-Biofilm Efficacy of Caffeic Acid Phenethyl Ester (CAPE) In Vitro and a Murine Model of Oral Candidiasis [frontiersin.org]
- 9. mdpi.com [mdpi.com]
The Ester Advantage: Assessing the Improved Lipophilicity of Methyl Caffeate over Caffeic Acid
For researchers and scientists in drug development, optimizing a molecule's physicochemical properties is a critical step in transforming a bioactive compound into a viable therapeutic agent. One of the most important of these properties is lipophilicity, which governs a drug's ability to cross cell membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Caffeic acid, a naturally occurring phenolic compound, exhibits a wide range of biological activities but is hampered by poor bioavailability.[1] Its derivative, methyl caffeate, represents a strategic modification to overcome this limitation. This guide provides a comparative analysis of these two compounds, presenting the experimental data and methodologies that underscore the enhanced lipophilicity of this compound.
Physicochemical Properties: A Tale of Two Functional Groups
The primary structural difference between caffeic acid and this compound is the modification of the carboxylic acid group into a methyl ester. This seemingly minor change has profound implications for the molecule's behavior in a physiological environment. While the partition coefficient (LogP) for the neutral forms of both molecules is similar, the key distinction lies in the ionizability of the carboxylic acid.
| Property | Caffeic Acid | This compound | Reference |
| Molecular Formula | C₉H₈O₄ | C₁₀H₁₀O₄ | [2][3] |
| Molecular Weight | 180.16 g/mol | 194.18 g/mol | [4][5] |
| LogP (octanol/water) | 1.35 - 1.89 (Experimental) | ~1.5 (Calculated) | [4][5][6][7] |
| pKa (Carboxylic Acid) | ~4.4 | Not Ionizable | [2] |
| Physiological State (pH 7.4) | Mostly Ionized (Polar Anion) | Neutral | |
| Permeability (Papp) | Low ((~5.0 x 10⁻⁷ cm/s)) | Higher (Inferred) | [8] |
At a physiological pH of 7.4, the carboxylic acid group of caffeic acid (pKa ≈ 4.4) is predominantly deprotonated, existing as a negatively charged carboxylate anion.[2] This charge dramatically increases the molecule's polarity and reduces its ability to partition into lipid membranes. In contrast, the methyl ester group of this compound is not ionizable and remains neutral, thereby maintaining a higher degree of lipophilicity and favoring passage across biological membranes.
Visualizing the Lipophilic Advantage
The following diagrams illustrate the chemical modification and its impact on the molecule's state at physiological pH, along with a typical workflow for assessing membrane permeability.
Experimental Evidence and Protocols
The theoretical advantage in lipophilicity for this compound is validated through experimental permeability assays. These assays measure the rate at which a compound can diffuse across a barrier designed to mimic the intestinal epithelium.
Caco-2 Permeability Assay
Studies utilizing the Caco-2 cell model, which is considered the gold standard for in vitro prediction of human drug absorption, demonstrate that caffeic acid has poor permeability. The apparent permeability coefficient (Papp) for caffeic acid has been reported to be in the range of (4.87 ± 1.72) × 10⁻⁷ to (5.05 ± 0.66) × 10⁻⁷ cm/s, classifying it as a low-permeability compound.[8] While direct comparative data for this compound is not as prevalent, studies on other lipophilic caffeic acid esters show significantly increased cytotoxic effects on cancer cell lines, which is attributed to their enhanced ability to cross cell membranes.[9]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free method used to predict passive transcellular permeability. It measures a compound's ability to diffuse from a donor compartment through an artificial lipid-infused membrane into an acceptor compartment. This assay isolates passive diffusion, making it an excellent tool for assessing the direct impact of lipophilicity changes. The increased lipophilicity of this compound would be expected to result in a significantly higher permeability coefficient in a PAMPA assay compared to caffeic acid, especially when conducted at a physiological pH of 7.4.
Experimental Protocols
Below are summarized methodologies for the key assays used to determine compound permeability.
Caco-2 Permeability Assay Protocol
The Caco-2 assay is a cell-based model that predicts intestinal drug absorption.[2]
-
Cell Culture: Human colon adenocarcinoma (Caco-2) cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days. During this time, they differentiate to form a polarized monolayer that structurally and functionally resembles the intestinal epithelium, complete with tight junctions and active transporters.[3][10]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values (e.g., ≥ 200 Ω·cm²) are used.[3]
-
Transport Experiment: The test compound (e.g., caffeic acid or this compound) is added to the apical (donor) side to measure absorption (A→B transport). Samples are taken from the basolateral (receiver) side at predetermined time points over a 2-hour incubation period.[3][11] To study active efflux, the compound is added to the basolateral side and measured on the apical side (B→A transport).[11]
-
Quantification: The concentration of the compound in the receiver compartment is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[11]
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
PAMPA is a non-cell-based assay that specifically measures passive permeability.[4][9]
-
Membrane Preparation: A filter donor plate is coated with a solution of a lipid (e.g., 1-2% lecithin) in an organic solvent like dodecane to form an artificial membrane.[5]
-
Solution Preparation: The test compound is dissolved in a buffer (e.g., PBS at pH 7.4) in the donor plate wells. The acceptor plate wells are filled with the same buffer.[5]
-
Assay Assembly: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich".[6]
-
Incubation: The assembly is incubated at room temperature for a period of 4 to 18 hours, allowing the compound to diffuse from the donor well, through the lipid membrane, and into the acceptor well.[9]
-
Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectrophotometry or LC-MS.[9]
-
Calculation: The permeability coefficient (Pe) is calculated based on the final concentrations in the wells and the incubation parameters.
Conclusion
The conversion of caffeic acid to this compound via esterification is a highly effective strategy for improving its drug-like properties. By neutralizing the ionizable carboxylic acid group, the modification significantly enhances the compound's effective lipophilicity at physiological pH. This chemical change is expected to translate directly to improved membrane permeability, as suggested by data from related compounds and the poor permeability profile of caffeic acid itself. The experimental protocols for Caco-2 and PAMPA assays provide robust frameworks for quantifying this improvement. For drug development professionals, this compound serves as a clear example of how targeted chemical modification can overcome the pharmacokinetic hurdles of a promising natural product, paving the way for enhanced bioavailability and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caffeic acid, (Z)- | C9H8O4 | CID 1549111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DETERMINATION OF THE log P OF CAFFEIC ACID BY HPLC [jcpu.cpu.edu.cn]
- 7. nmppdb.com.ng [nmppdb.com.ng]
- 8. vjol.info.vn [vjol.info.vn]
- 9. researchgate.net [researchgate.net]
- 10. 3843-74-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Showing Compound Caffeic acid (FDB002558) - FooDB [foodb.ca]
A Comparative Analysis of the Antioxidant Activity of Methyl Caffeate and Butylated Methyl Caffeate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the continuous search for effective antioxidants for applications in food preservation, pharmaceuticals, and cosmetics, derivatives of natural phenolic compounds are of significant interest. Caffeic acid, a well-known natural antioxidant, and its derivatives are prime candidates for modification to enhance their properties. This guide provides a detailed comparison of the antioxidant activities of methyl caffeate (MC) and a synthesized derivative, butylated this compound (BMC). This comparison is based on experimental data from in vitro chemical assays and performance in food-mimicking systems.
Quantitative Data Summary
The antioxidant efficacy of this compound and butylated this compound has been evaluated using various assays. The data presented below summarizes their performance in radical scavenging and their ability to inhibit oxidation in complex food matrices.
| Antioxidant Assay | This compound (MC) | Butylated this compound (BMC) | Caffeic Acid (CA) | Butylated Caffeic Acid (BCA) | TBHQ (Reference) |
| DPPH Radical Scavenging (EC50 in mg/L) | 2.365 | 3.591 | 0.973 | 1.230 | 3.584 |
| Deep-Frying in Soybean Oil (Acid Value after 30h in g KOH/kg) | 1.62 | 1.54 | 1.91 | 1.51 | 2.28 |
| Deep-Frying in Soybean Oil (Iodine Value after 30h in g/100g ) | 100.1 | 104.2 | 95.9 | 105.4 | 91.0 |
| Soybean Oil-Water Partition Coefficient | 4.82 | 9.18 | 0.84 | 2.41 | 3.22 |
EC50: The concentration required to scavenge 50% of DPPH radicals. A lower EC50 value indicates higher antioxidant activity. Data sourced from a comparative study on butylated this compound.[1][2]
Analysis of Antioxidant Performance
In Vitro Radical Scavenging:
In the DPPH radical scavenging assay, caffeic acid and butylated caffeic acid exhibited the strongest activity with the lowest EC50 values.[1] this compound showed moderate activity, while butylated this compound had a radical scavenging capacity comparable to the synthetic antioxidant TBHQ.[1] The reduced DPPH scavenging activity of BMC compared to CA and BCA is attributed to steric hindrance from the tert-butyl group and fewer functional phenolic hydroxyl groups per unit mass.[1][3]
Performance in Food Models:
In a deep-frying simulation using soybean oil, both butylated this compound and this compound demonstrated significant antioxidant activity, outperforming caffeic acid and TBHQ in inhibiting the increase of the acid value.[1] The performance of BMC was comparable to that of butylated caffeic acid.[1] A similar trend was observed in the preservation of the iodine value, a measure of the degree of unsaturation, where BMC and BCA were most effective.[4]
The superior performance of butylated this compound in lipid-based systems is linked to its higher soybean oil-water partition coefficient (9.18) compared to this compound (4.82) and the other tested antioxidants.[1][3] This indicates a greater solubility of BMC in the lipid phase, where it can more effectively inhibit oxidation.[1][3] The introduction of the lipophilic tert-butyl group and the esterification of the carboxylic acid group contribute to this enhanced lipophilicity.
In oil-in-water emulsions , butylated this compound demonstrated the strongest antioxidant activity among the tested compounds, highlighting its potential for applications in emulsified food and cosmetic products.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of this compound and Butylated this compound
-
This compound (MC) Synthesis: this compound is synthesized via the esterification of caffeic acid with methanol.[2][5] This reaction is typically acid-catalyzed.[6] For instance, caffeic acid can be reacted with methanol in the presence of a catalyst like p-toluenesulfonic acid at 65°C for 4 hours.[7] Another method involves using a cation-exchange resin as a catalyst at 60°C for 4 hours.[1][2]
-
Butylated this compound (BMC) Synthesis: The synthesis of butylated this compound is a two-step process. First, butylated caffeic acid (BCA) is synthesized by introducing a tert-butyl group onto the benzene ring of caffeic acid.[5][6] Subsequently, BCA undergoes esterification with methanol, similar to the synthesis of MC, to yield butylated this compound.[2][5][6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: A stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM) is prepared and stored in the dark.[8]
-
Sample Preparation: The test compounds (MC, BMC, etc.) and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent and prepared at various concentrations.[8]
-
Reaction: A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution.[8]
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[8]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[8] The reduction in absorbance, which corresponds to the color change from purple to yellow, indicates the radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value is determined from a plot of scavenging activity against concentration.
Antioxidant Activity in Deep-Frying
This method evaluates the ability of an antioxidant to protect oil from degradation at high temperatures.
-
Sample Preparation: The antioxidant compounds are dissolved in the frying oil (e.g., soybean oil) at a specific concentration (e.g., 200 mg/kg). A control sample with no added antioxidant is also prepared.
-
Frying Process: The oil samples are heated to a typical frying temperature (e.g., 180 ± 5°C). Food items, such as potato strips, can be intermittently fried in the oil over an extended period (e.g., for a total of 30 hours).[9]
-
Sample Collection: Aliquots of the oil are collected at regular intervals.
-
Analysis: The collected oil samples are analyzed for various degradation markers:
-
Acid Value (AV): Measures the amount of free fatty acids formed due to hydrolysis.
-
Iodine Value (IV): Indicates the degree of unsaturation of the oil; a decrease signifies oxidative degradation of double bonds.[9]
-
Oven Test for Oxidative Stability of Oil-in-Water Emulsions
This accelerated aging test assesses the effectiveness of antioxidants in preventing lipid oxidation in an emulsion system.
-
Emulsion Preparation: An oil-in-water emulsion is prepared, typically consisting of oil (e.g., soybean oil), water, and an emulsifier. The antioxidant is incorporated into either the oil or water phase before homogenization.
-
Incubation: The emulsion samples are placed in an oven at an elevated temperature (e.g., 60-65°C) for a specified period, with periodic shaking.[10][11]
-
Analysis: The extent of oxidation is monitored by measuring primary and secondary oxidation products. A common method is the determination of the Peroxide Value (PV) , which quantifies the concentration of hydroperoxides, the primary products of lipid oxidation.[10][11]
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and antioxidant evaluation.
Antioxidant Mechanism of Phenolic Compounds
Caption: Radical scavenging by hydrogen atom donation.
Conclusion
The butylation of this compound significantly enhances its lipophilicity, leading to improved antioxidant performance in lipid-rich environments such as frying oils and oil-in-water emulsions. While its intrinsic radical scavenging activity, as measured by the DPPH assay, is slightly lower than that of its non-butylated counterpart and the parent caffeic acids, its superior partitioning into the lipid phase makes it a more effective antioxidant in these specific applications. For aqueous systems, this compound and caffeic acid may be more suitable. The choice between this compound and butylated this compound should therefore be guided by the specific application and the nature of the medium in which antioxidant activity is required. This guide provides the foundational data and methodologies for researchers and professionals to make informed decisions in the development of products requiring antioxidant protection.
References
- 1. EconStor: Production of this compound as an intermediate product to produce caffeic acid phenethyl ester by esterification using cation-exchange resin [econstor.eu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 4. jscholaronline.org [jscholaronline.org]
- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shd.org.rs [shd.org.rs]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. curresweb.com [curresweb.com]
- 10. dadun.unav.edu [dadun.unav.edu]
- 11. A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methyl Caffeate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl caffeate, ensuring compliance and safe handling.
While this compound is not broadly classified as a hazardous waste under major federal regulations such as the Resource Conservation and Recovery Act (RCRA), it is imperative to adhere to local and institutional regulations, which may be more stringent.[1][2] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach to its disposal.[1]
Immediate Safety and Handling for Disposal
Before initiating the disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection : Safety glasses with side-shields or chemical safety goggles.[3][4]
-
Hand Protection : Compatible chemical-resistant gloves.[3][4]
-
Respiratory Protection : In situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2][3]
-
Protective Clothing : A lab coat or other protective clothing to prevent skin exposure.[3]
Step-by-Step Disposal Procedure for this compound
-
Waste Characterization : The primary responsibility for waste classification lies with the chemical waste generator.[1][2] You must determine if the this compound waste meets the criteria for hazardous waste as defined by the U.S. Environmental Protection Agency (EPA) in 40 CFR Parts 261.3, as well as any applicable state and local regulations.[1]
-
Collection of Waste :
-
For spills, carefully sweep or vacuum up the solid material and place it into a suitable, closed container for disposal.[1][2] Avoid actions that create dust.[4]
-
For unused or waste this compound, it is best to leave the chemical in its original container.[5]
-
Do not mix this compound waste with other waste streams.[5]
-
-
Container Labeling and Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with accurate information about the waste material.
-
Dispose of the contents and the container in accordance with an approved waste disposal plant.[5]
-
Important Considerations :
-
Environmental Protection : Prevent the release of this compound into the environment. Do not let the product enter drains, soil, or surface water.[2][3][4]
-
Regulatory Compliance : Always consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
Quantitative Data Summary
No specific quantitative data for disposal (e.g., concentration limits for non-hazardous disposal) is available in the provided safety data sheets. The primary directive is to adhere to qualitative federal, state, and local guidelines for chemical waste.
Decision Workflow for this compound Disposal
The following diagram outlines the key decision points and steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Methyl Caffeate
This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Methyl Caffeate. The following procedures are designed to ensure safe handling, storage, and disposal.
Summary of Safety and Storage Parameters
The following table summarizes key quantitative data for the safe handling and storage of this compound.
| Parameter | Specification | Citations |
| Storage Temperature | Powder: -20°C (for up to 3 years) or below 4°C/39°F (for up to 2 years). In solvent: -80°C (6 months); -20°C (1 month). | [1][2][3] |
| First Aid: Eye Contact | Flush with plenty of water for at least 15 minutes. | [1][4] |
| First Aid: Skin Contact | Flush skin with plenty of water for at least 15 minutes. | [1][4] |
Standard Operating Procedure for this compound
This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.
Pre-Handling and Preparation
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment. Note that the toxicological properties of this compound have not been fully investigated.[1] It is known to cause skin and eye irritation.[4][5]
-
Engineering Controls : Ensure work is conducted in a well-ventilated area.[6] A chemical fume hood is recommended to keep airborne concentrations low.[1] An eye-wash station and emergency shower must be accessible.[7]
-
Personal Protective Equipment (PPE) Assembly : Gather all required PPE as specified in the table below. Inspect all equipment, particularly gloves, for any signs of damage before use.
| PPE Category | Required Equipment | Citations |
| Hand Protection | Appropriate chemical-resistant gloves. | [1][4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [4][7] |
| Skin/Body Protection | A lab coat or appropriate protective clothing to prevent skin exposure. | [1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate, exposure limits are exceeded, or if irritation is experienced.[1][6] |
Handling and Experimental Use
-
Material Transfer : When weighing or transferring the solid material, avoid creating dust.[6]
-
Safe Handling Practices :
Storage
-
Container : Keep the container tightly sealed when not in use.[1][2]
-
Conditions : Store in a cool, dry, and well-ventilated area.[2][6] Protect from direct sunlight and moisture.[1]
-
Temperature : For long-term stability, adhere to the recommended storage temperatures (see table above).[1][2]
Accidental Spills
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.[8]
-
Containment :
-
Decontamination : Clean and decontaminate the spill surface and any affected equipment, for example, by scrubbing with alcohol.[2]
Disposal
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to federal, state, and local regulations.[1]
-
Disposal Method : Dispose of waste in a designated, approved waste disposal plant.[9] One suggested method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner.[8] Do not mix with other waste.[9]
-
Containers : Handle empty containers as you would the product itself.[9]
This compound Handling Workflow
The diagram below illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. calsafer.dtsc.ca.gov [calsafer.dtsc.ca.gov]
- 8. biosynth.com [biosynth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
